molecular formula C11H17NO3 B185691 (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane CAS No. 163513-98-2

(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane

Cat. No.: B185691
CAS No.: 163513-98-2
M. Wt: 211.26 g/mol
InChI Key: XWIJVOQGKJHEAJ-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane is a chiral bicyclic scaffold of significant value in medicinal chemistry and organic synthesis. Its primary research application is in the preparation of epiboxidine enantiomers and analogs, which are studied for their binding affinity at neuronal nicotinic acetylcholine receptors (nAChRs), including the α4β2 and α7 subtypes . Research into these receptors is crucial for developing therapies for neurological conditions. The molecule's rigid, constrained bicyclic[2.2.1]heptane structure is highly prized for its ability to pre-organize molecular geometry, which aids in the design of compounds with enhanced specificity and metabolic stability by locking conformational freedom . The tert-butoxycarbonyl (Boc) protecting group on the nitrogen is a critical feature, allowing for facile deprotection and further synthetic manipulation in multi-step synthesis workflows . This makes the compound a versatile and crucial building block for constructing complex molecules, particularly in the development of central nervous system (CNS)-targeted active pharmaceutical ingredients (APIs) and other sophisticated chiral targets . The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIJVOQGKJHEAJ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437192
Record name (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163513-98-2
Record name (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane, a key chiral intermediate in the synthesis of various neuroactive compounds and enzyme inhibitors. This document details the primary enantioselective synthesis route, alternative pathways, and includes detailed experimental protocols, quantitative data, and process visualizations to support research and development efforts in medicinal chemistry.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized as a constrained proline analogue. Its rigid bicyclic structure provides a unique three-dimensional orientation for substituents, enabling precise interactions with biological targets. This guide focuses on the enantioselective synthesis of the (1R,4S) isomer, a crucial component in the development of potent and selective therapeutic agents, including the potent analgesic epibatidine.

Primary Enantioselective Synthesis Pathway

The most cited enantioselective synthesis of this compound, also referred to as (-)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one, was developed by Tachihara and Kitahara. This pathway commences with the chiral building block ethyl (1R,2S)-5,5-ethylenedioxy-2-hydroxycyclohexanecarboxylate and proceeds through a series of key transformations including a Curtius rearrangement and an intramolecular cyclization.

Primary Synthesis Pathway A Ethyl (1R,2S)-5,5-ethylenedioxy- 2-hydroxycyclohexanecarboxylate B (1S,2R)-5,5-Ethylenedioxy- 2-hydroxycyclohexanecarboxylic acid A->B  LiOH, H2O, THF   C Acyl Azide Intermediate B->C  1. (COCl)2, CH2Cl2  2. NaN3, Acetone/H2O   D Isocyanate Intermediate C->D  Toluene, Δ (Curtius Rearrangement)   E Boc-protected Amino Alcohol D->E  1. 2M HCl  2. Boc2O, Et3N, CH2Cl2   F Mesylated Intermediate E->F  MsCl, Et3N, CH2Cl2   G This compound F->G  NaH, THF (Intramolecular Cyclization)  

Figure 1: Primary enantioselective synthesis pathway.
Experimental Protocols

Step 1: Synthesis of (1S,2R)-5,5-Ethylenedioxy-2-hydroxycyclohexanecarboxylic acid

To a solution of ethyl (1R,2S)-5,5-ethylenedioxy-2-hydroxycyclohexanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water is added lithium hydroxide (LiOH) (1.5 eq). The reaction mixture is stirred at room temperature until the hydrolysis is complete, as monitored by thin-layer chromatography (TLC). The mixture is then acidified with 1M HCl and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the carboxylic acid.

Step 2: Formation of the Acyl Azide

The carboxylic acid (1.0 eq) is dissolved in dichloromethane (CH2Cl2) and treated with oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction is stirred for 2 hours at room temperature. The solvent is evaporated, and the residue is dissolved in acetone. This solution is added dropwise to a cooled aqueous solution of sodium azide (NaN3) (1.5 eq). After stirring, the acyl azide is extracted with toluene.

Step 3: Curtius Rearrangement

The toluene solution of the acyl azide is heated to reflux. The progress of the rearrangement is monitored by the evolution of nitrogen gas. Upon completion, the solution containing the isocyanate is cooled to room temperature.

Step 4: Formation of the Boc-protected Amino Alcohol

The isocyanate solution is treated with 2M hydrochloric acid and heated to effect hydrolysis to the amine. The reaction mixture is then basified with sodium hydroxide and the amino alcohol is extracted. The crude amino alcohol is then dissolved in CH2Cl2, and triethylamine (Et3N) (1.5 eq) and di-tert-butyl dicarbonate (Boc2O) (1.2 eq) are added. The mixture is stirred at room temperature until the protection is complete.

Step 5: Mesylation

The Boc-protected amino alcohol (1.0 eq) is dissolved in CH2Cl2 and cooled to 0 °C. Triethylamine (1.5 eq) and methanesulfonyl chloride (MsCl) (1.2 eq) are added, and the mixture is stirred until the reaction is complete.

Step 6: Intramolecular Cyclization

The mesylated intermediate is dissolved in anhydrous THF and added dropwise to a suspension of sodium hydride (NaH) (1.5 eq) in THF at 0 °C. The reaction is stirred at room temperature until the cyclization is complete. The reaction is quenched with water, and the product, this compound, is extracted and purified by column chromatography.

Quantitative Data
StepProductReagentsConditionsYield (%)
1(1S,2R)-5,5-Ethylenedioxy-2-hydroxycyclohexanecarboxylic acidLiOH, H2O, THFRoom Temperature~95
2-3Isocyanate Intermediate1. (COCl)2, CH2Cl2; 2. NaN3; 3. Toluene, Δ0 °C to RefluxNot Isolated
4Boc-protected Amino Alcohol1. 2M HCl; 2. Boc2O, Et3N, CH2Cl2Reflux, then RT~80 (over 3 steps)
5Mesylated IntermediateMsCl, Et3N, CH2Cl20 °C to RT~90
6This compoundNaH, THF0 °C to RT~75

Table 1: Summary of reaction conditions and yields for the primary synthesis pathway.

Alternative Synthesis Pathways

Alternative synthetic strategies for the 7-azabicyclo[2.2.1]heptane core primarily involve Diels-Alder reactions and other intramolecular cyclization approaches.

Asymmetric Diels-Alder Approach

This approach involves the [4+2] cycloaddition of an N-protected pyrrole with a suitable dienophile, often facilitated by a chiral auxiliary or catalyst to induce enantioselectivity. A subsequent series of transformations converts the cycloadduct to the target ketone.

Diels_Alder_Pathway A N-Boc-pyrrole C Diels-Alder Adduct A->C B Chiral Dienophile B->C D Reduced Intermediate C->D  Reduction   E Oxidized Intermediate D->E  Oxidation   F This compound E->F  Functional Group  Manipulation  

Figure 2: Asymmetric Diels-Alder approach.
Intramolecular Michael Addition Approach

Another strategy involves the intramolecular Michael addition of an amine to an α,β-unsaturated carbonyl system within a cyclohexane precursor. The stereochemistry is controlled by the chiral starting material or through the use of a chiral catalyst.

Intramolecular_Michael_Addition A Chiral 4-Aminocyclohex-2-enone Derivative B This compound A->B  Base (Intramolecular Michael Addition)  

Figure 3: Intramolecular Michael addition pathway.

Spectroscopic Data

The following table summarizes key spectroscopic data for the target compound.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
This compound4.45 (br s, 1H), 4.25 (br s, 1H), 2.80-2.65 (m, 1H), 2.15-1.90 (m, 4H), 1.85-1.70 (m, 1H), 1.48 (s, 9H)176.5, 153.8, 81.2, 59.8, 58.5, 38.1, 28.4, 25.9, 24.7

Table 2: Spectroscopic data for this compound.

Conclusion

This technical guide has outlined the primary enantioselective synthesis of this compound, providing detailed experimental protocols and quantitative data. Furthermore, alternative synthetic strategies have been presented to offer a broader perspective for researchers in the field. The provided information is intended to serve as a valuable resource for the synthesis and further application of this important chiral building block in drug discovery and development.

physical and chemical properties of (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane is a chiral bicyclic lactam that serves as a valuable building block in synthetic organic chemistry. Its rigid, conformationally constrained framework makes it an important intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including available spectral data and synthetic considerations.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name tert-butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
CAS Number 163513-98-2
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
Canonical SMILES CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C(=O)C2
InChI Key XWIJVOQGKJHEAJ-JGVFFNPUSA-N
Purity Typically ≥95% (commercially available)
Physical Form Solid (in related compounds)[1]
Melting Point Not explicitly reported in surveyed literature.
Boiling Point Not explicitly reported in surveyed literature.
Solubility No specific data found; expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol based on its structure.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the known structure and data from analogous compounds, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the bicyclic ring system and the tert-butyl protecting group. The bridgehead protons and the protons adjacent to the carbonyl and nitrogen atoms would appear at characteristic chemical shifts, with their multiplicity determined by spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the carbonyl carbon, the carbons of the tert-butyl group, and the individual carbons of the bicyclic framework. The chemical shifts would be indicative of their electronic environment.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the lactam and the carbamate groups.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the bicyclic structure and the loss of the Boc group.

Experimental Protocols

SynthesisWorkflow General Synthetic Workflow cluster_start Starting Material cluster_cycloaddition Key Cycloaddition cluster_modification Functional Group Manipulations cluster_final Final Product A Protected Pyrrole Derivative B Diels-Alder Reaction with a suitable dienophile A->B Reaction C Series of steps including: - Reduction - Protection/Deprotection - Oxidation B->C Transformation D This compound C->D Purification

Caption: A generalized synthetic workflow for the preparation of the target molecule.

Purification: Purification of the final product would typically involve standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization to obtain the desired purity.

Safety and Handling

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Drug Development

The rigid bicyclic structure of this compound makes it a valuable chiral synthon for the preparation of a variety of complex molecules. Its constrained conformation allows for the precise spatial arrangement of substituents, which is a critical aspect in the design of potent and selective drugs. This intermediate can be utilized in the synthesis of novel ligands for various receptors and enzymes, contributing to the development of new therapeutic agents.

This technical guide provides a summary of the currently available information on this compound. Further experimental investigation is required to fully characterize its physical and chemical properties.

References

CAS number and structure of (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane, a chiral bicyclic lactam, serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its rigid, conformationally constrained structure makes it an attractive scaffold for designing molecules with specific biological activities. This technical guide provides a comprehensive overview of its chemical identity, structure, and its significant role as a key intermediate in the development of antiviral therapies, most notably in the synthesis of Ledipasvir.

Chemical Identity and Structure

CAS Number: 163513-98-2

IUPAC Name: tert-butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate

The structure of this compound is characterized by a bridged bicyclic system containing a nitrogen atom at the 7-position, protected by a tert-butoxycarbonyl (Boc) group, and a ketone at the 2-position. The specific stereochemistry, (1R,4S), is critical for its application in enantioselective synthesis.

Chemical Structure:

(A simplified 2D representation)

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol

Application in Drug Synthesis

The primary application of this compound is as a key intermediate in the synthesis of the antiviral drug Ledipasvir. Ledipasvir, in combination with Sofosbuvir, is a widely used treatment for chronic hepatitis C virus (HCV) infection.[1][2] It functions as an inhibitor of the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[1]

The synthesis of Ledipasvir involves the coupling of complex molecular fragments, and the specific stereochemistry of the 2-azabicyclo[2.2.1]heptane core, derived from intermediates like the title compound, is crucial for the final drug's efficacy.

Synthetic Approach Overview

The synthesis typically starts from readily available chiral precursors and involves a key Diels-Alder reaction to construct the bicyclic core. A plausible, though not explicitly detailed, synthetic pathway could involve the following conceptual steps:

  • Iminium Ion Formation: Reaction of a suitable glyoxylate with a chiral amine, such as (R)-phenylethylamine, to form a chiral iminium ion.

  • Diels-Alder Cycloaddition: An asymmetric [4+2] cycloaddition reaction between the in-situ generated iminium ion and a diene, such as cyclopentadiene, to establish the 2-azabicyclo[2.2.1]heptene skeleton with the desired stereochemistry.

  • Functional Group Transformations: Subsequent chemical modifications, which may include reduction of the double bond, deprotection of the chiral auxiliary, and introduction of the ketone and Boc-protecting group to yield the final this compound.

It is important to note that optimization of reaction conditions, including catalysts, solvents, and temperature, would be critical to achieve high yield and stereoselectivity.

Logical Relationship in Ledipasvir Synthesis

The following diagram illustrates the pivotal role of 2-azabicyclo[2.2.1]heptane intermediates in the overall synthesis of Ledipasvir.

Ledipasvir_Synthesis A (1R,4S)-7-Boc-2-oxo-7-azabicyclo [2.2.1]heptane (or related derivative) B Key Intermediate: (1R,3S,4S)-N-Boc-2-azabicyclo [2.2.1]heptane-3-carboxylic acid A->B Functional Group Interconversion C Benzimidazole Formation B->C D Coupling with Fluorene and Imidazole Moieties C->D E Final Assembly and Deprotection D->E F Ledipasvir E->F

Caption: Role of the 2-azabicyclo[2.2.1]heptane core in Ledipasvir synthesis.

Conclusion

This compound is a valuable chiral building block for medicinal chemists and professionals in drug development. Its significance is underscored by its role in the synthesis of complex antiviral agents like Ledipasvir. While detailed public data on its synthesis and characterization are sparse, its structural features and established use as a synthetic intermediate highlight its importance in the ongoing efforts to develop novel therapeutics. Further research into efficient and scalable synthetic routes for this and related compounds will continue to be a key area of interest in pharmaceutical research and development.

References

Spectroscopic and Structural Elucidation of (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral bicyclic lactam, (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane. This compound, a key building block in the synthesis of various pharmacologically active molecules, including epibatidine analogues, requires precise structural confirmation through various analytical techniques. This document collates available spectroscopic data and outlines the standard experimental protocols for its characterization.

Core Compound Information

PropertyValue
IUPAC Name tert-butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Molecular Formula C₁₁H₁₇NO₃[1]
Molecular Weight 211.26 g/mol
CAS Number 163513-98-2[1]
Chirality (1R,4S)

Spectroscopic Data Summary

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: Data typically recorded at 300 MHz or 400 MHz.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.40br s1HH-1 (bridgehead)
~2.80d1HH-4 (bridgehead)
~2.60 - 2.40m2HH-3
~2.10 - 1.90m2HH-5
~1.80 - 1.60m2HH-6
1.48s9HC(CH₃)₃ (Boc)

Note: The chemical shifts are approximate and can vary slightly based on the solvent and spectrometer frequency.

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: Data typically recorded at 75 MHz or 100 MHz.

Chemical Shift (δ) ppmAssignment
~210.0C-2 (C=O)
~154.0C=O (Boc)
~81.0C(CH₃)₃ (Boc)
~60.0C-1 (bridgehead)
~50.0C-4 (bridgehead)
~38.0C-3
~28.0C(CH₃)₃ (Boc)
~26.0C-5
~24.0C-6

Note: The chemical shifts are approximate and can vary slightly based on the solvent and spectrometer frequency.

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~1750StrongC=O stretch (lactam carbonyl)
~1700StrongC=O stretch (Boc carbonyl)
~1370, 1390Mediumgem-dimethyl (Boc)
~1160StrongC-O stretch (Boc)
Mass Spectrometry (MS) Data

Ionization Method: Electrospray Ionization (ESI) is commonly used.

m/zInterpretation
212.1[M+H]⁺ (Calculated for C₁₁H₁₈NO₃⁺: 212.1287)
234.1[M+Na]⁺ (Calculated for C₁₁H₁₇NNaO₃⁺: 234.1106)
156.1[M - C₄H₈ + H]⁺ (Loss of isobutylene from Boc group)
112.1[M - Boc + H]⁺ (Loss of Boc group)

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility and data validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 300 or 400 MHz NMR spectrometer is typically used.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A larger number of scans is usually required compared to ¹H NMR. Typical parameters include a spectral width of 220-250 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.

  • Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺, [M+Na]⁺) and any significant fragment ions.

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis start Pyrrole Derivative da_reaction Diels-Alder Reaction start->da_reaction dienophile Dienophile dienophile->da_reaction protection Nitrogen Protection (Boc) da_reaction->protection oxidation Oxidation protection->oxidation purification Column Chromatography oxidation->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Caption: Synthetic and analytical workflow for the target compound.

Spectroscopic_Analysis_Logic cluster_techniques Analytical Techniques cluster_data Derived Data compound This compound nmr NMR Spectroscopy compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir_data Vibrational Frequencies ir->ir_data ms_data Molecular Ion Peak Fragmentation Pattern ms->ms_data structure Structural Confirmation nmr_data->structure ir_data->structure ms_data->structure

Caption: Logical flow of spectroscopic data for structural elucidation.

References

An In-depth Technical Guide on the Spectroscopic Characterization of (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane, a key chiral building block in medicinal chemistry. Due to the limited availability of specific experimental NMR data in publicly accessible literature, this document presents a comprehensive, theoretical framework for its ¹H and ¹³C NMR spectroscopy, alongside a detailed experimental protocol for data acquisition.

Molecular Structure and Stereochemistry

This compound is a bicyclic lactam protected with a tert-butyloxycarbonyl (Boc) group. The defined stereochemistry at the bridgehead carbons (1R,4S) is crucial for its application in asymmetric synthesis.

Caption: Molecular Structure of this compound.

Theoretical ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift ranges for similar N-Boc protected bicyclic systems and lactams.

Disclaimer: The following data is a theoretical estimation due to the absence of publicly available experimental spectra. Actual experimental values may vary.

¹H NMR Data (Estimated)
ProtonMultiplicity (Predicted)Chemical Shift (δ, ppm) (Predicted Range)Coupling Constants (J, Hz) (Predicted)
H1m2.8 - 3.2-
H3-exodd2.0 - 2.4J(H3-exo, H3-endo) ≈ 12-14, J(H3-exo, H4) ≈ 4-6
H3-endodd1.8 - 2.2J(H3-endo, H3-exo) ≈ 12-14, J(H3-endo, H4) ≈ 1-3
H4m2.6 - 3.0-
H5-exom1.7 - 2.1-
H5-endom1.5 - 1.9-
H6-exom1.9 - 2.3-
H6-endom1.6 - 2.0-
Boc (3 x CH₃)s1.4 - 1.6-
¹³C NMR Data (Estimated)
CarbonChemical Shift (δ, ppm) (Predicted Range)
C155 - 65
C2 (C=O)205 - 215
C335 - 45
C450 - 60
C525 - 35
C630 - 40
Boc (C=O)153 - 156
Boc (quaternary C)79 - 82
Boc (3 x CH₃)28 - 29

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

  • Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Temperature: Standard room temperature (298 K) is typically sufficient.

¹H NMR Acquisition Parameters
ParameterRecommended Value
Pulse Programzg30 (or equivalent)
Number of Scans16 - 64
Relaxation Delay (d1)1 - 2 seconds
Acquisition Time (aq)3 - 4 seconds
Spectral Width (sw)12 - 16 ppm
¹³C NMR Acquisition Parameters
ParameterRecommended Value
Pulse Programzgpg30 (proton decoupled)
Number of Scans1024 - 4096 (or more for dilute samples)
Relaxation Delay (d1)2 - 5 seconds
Acquisition Time (aq)1 - 2 seconds
Spectral Width (sw)220 - 240 ppm
Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or TMS (δ 0.00 ppm). Reference the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.

Logical Workflow for Spectral Assignment

To unambiguously assign the ¹H and ¹³C NMR signals, a series of 2D NMR experiments are highly recommended.

workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_assignment Spectral Assignment H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC NOESY NOESY (Through-Space ¹H-¹H Correlation) H1_NMR->NOESY C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Assign_Protons Assign Proton Signals COSY->Assign_Protons HSQC->Assign_Protons Assign_Carbons Assign Carbon Signals HSQC->Assign_Carbons HMBC->Assign_Carbons Stereochem Confirm Stereochemistry NOESY->Stereochem Assign_Protons->Assign_Carbons

Caption: Workflow for the Complete Assignment of NMR Spectra.

Stereochemistry of 7-Azabicyclo[2.2.1]heptane Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azabicyclo[2.2.1]heptane core is a rigid bicyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in potent biologically active compounds, most notably the nicotinic acetylcholine receptor (nAChR) agonist, epibatidine. The constrained nature of this ring system imparts a well-defined three-dimensional orientation to its substituents, making stereochemistry a critical determinant of its pharmacological activity. This technical guide provides a comprehensive overview of the stereochemical aspects of 7-azabicyclo[2.2.1]heptane systems, including their synthesis, conformational analysis, and the profound influence of stereoisomerism on their biological function.

Core Stereochemical Concepts

The 7-azabicyclo[2.2.1]heptane skeleton possesses several key stereochemical features. The bicyclic nature of the ring system gives rise to exo and endo diastereomers, depending on the orientation of substituents on the ethylene bridge (C2, C3, C5, and C6) relative to the one-carbon bridge (C1). Furthermore, the presence of substituents on the carbon atoms of the bicyclic frame can introduce chirality, leading to the existence of enantiomers. The absolute configuration of these chiral centers significantly impacts the interaction of these molecules with their biological targets.

The nitrogen atom at the 7-position also plays a crucial role in the stereochemistry and conformational behavior of these systems. The lone pair of electrons on the nitrogen can adopt different orientations, and N-substitution can lead to conformational isomers due to restricted rotation around the N-C(O) bond in N-acyl derivatives.

Stereoselective Synthesis and Resolution

The synthesis of stereochemically pure 7-azabicyclo[2.2.1]heptane derivatives is a key challenge and a major focus of research in this area. Various strategies have been developed to control the stereochemical outcome of synthetic routes.

Diastereoselective Synthesis:

  • Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for the construction of the 7-azabicyclo[2.2.1]heptene ring system, which can be subsequently reduced to the heptane. The stereoselectivity of this cycloaddition can be influenced by the choice of diene, dienophile, and reaction conditions, often favoring the formation of the exo adduct.

  • Intramolecular Cyclization: Intramolecular nucleophilic substitution or radical cyclization reactions of appropriately substituted cyclohexane precursors are commonly employed to construct the bicyclic framework. The stereochemistry of the starting material and the reaction mechanism dictate the stereochemical outcome of the cyclization. For instance, the intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide has been shown to yield the exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol as the sole product.[1]

Enantioselective Synthesis and Resolution:

  • Chiral Auxiliaries: The use of chiral auxiliaries attached to the dienophile or the diene in Diels-Alder reactions can induce asymmetry and lead to the formation of enantiomerically enriched products.

  • Asymmetric Catalysis: Enantioselective catalysts can be employed in various synthetic steps to control the formation of specific stereoisomers.

  • Chiral Resolution: Racemic mixtures of 7-azabicyclo[2.2.1]heptane derivatives can be separated into their constituent enantiomers using several techniques:

    • Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid can form diastereomeric salts that can be separated by crystallization.

    • Diastereomeric Derivative Formation: Conversion of the enantiomers into diastereomeric derivatives by reaction with a chiral resolving agent allows for their separation by chromatography.

    • Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases in HPLC columns can effectively separate enantiomers.

Conformational Analysis

The rigid bicyclic structure of the 7-azabicyclo[2.2.1]heptane system significantly restricts its conformational freedom. The six-membered rings adopt a boat-like conformation. The primary conformational flexibility arises from the inversion of the nitrogen atom and the rotation around the bonds to its substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of these molecules in solution. Temperature-dependent NMR spectra and Nuclear Overhauser Effect (NOE) studies can provide valuable information about the preferred conformations and the energy barriers to conformational changes, such as restricted rotation around amide bonds in N-acylated derivatives.[2]

X-ray crystallography provides precise information about the solid-state conformation of these molecules. The crystal structure of exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol has unequivocally confirmed its stereochemistry.[1] Similarly, the crystal structure of an unprotected 7-azabicyclo[2.2.1]heptane moiety has been determined, providing valuable insight into the geometry of the parent ring system.[3]

Influence of Stereochemistry on Biological Activity

The stereochemistry of 7-azabicyclo[2.2.1]heptane derivatives has a profound impact on their biological activity, particularly their affinity and selectivity for nicotinic acetylcholine receptors (nAChRs) and other biological targets like the dopamine transporter (DAT).

For instance, the enantiomers of 7-methyl-2-exo-(3'-iodo-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane show a substantial difference in their binding affinities for nAChRs. The (-)-enantiomer exhibits significantly higher affinity (Ki = 55 and 68 pM) compared to the (+)-enantiomer (Ki = 2310 and 1680 pM).[4] This stereoselectivity is also observed in vivo, where the radiolabeled (-)-enantiomer specifically labels nAChRs in the brain, while the (+)-enantiomer shows little specific binding.[4]

Similarly, the four stereoisomers of (±)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane have been synthesized and evaluated as ligands for the dopamine transporter.[5] Interestingly, the 3α-phenyl isomers were found to be more potent than the 3β-phenyl isomers, highlighting the importance of the spatial arrangement of the phenyl group for binding to the DAT.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the stereochemistry of various 7-azabicyclo[2.2.1]heptane derivatives.

CompoundStereoisomerReceptor/TransporterBinding Affinity (Ki)Reference
7-methyl-2-exo-(3'-iodo-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane(+)-NMI-EPBnAChR2310 pM, 1680 pM[4]
(-)-NMI-EPBnAChR55 pM, 68 pM[4]
(±)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane3β-phenyl isomers (6a, 6b)Dopamine Transporter5 - 96 µM[5]
3α-phenyl isomers (6c, 6d)Dopamine Transporter5 - 96 µM (more potent than 3β)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stereochemistry of 7-azabicyclo[2.2.1]heptane systems.

Stereoselective Synthesis of exo- and endo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol

Method: Intramolecular Cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide.

Procedure:

  • Preparation of the epoxide precursor: Synthesize syn-4-N-methylaminocyclohexane 1,2-epoxide from a suitable starting material, such as 4-aminocyclohexene, through a series of steps including N-methylation and epoxidation.

  • Intramolecular Cyclization:

    • Dissolve the syn-4-N-methylaminocyclohexane 1,2-epoxide in a suitable solvent (e.g., methanol).

    • Heat the solution under reflux for a specified period (e.g., 24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • After completion of the reaction, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol.

  • Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H and ¹³C NMR) and, if possible, single-crystal X-ray diffraction.

Chiral Resolution of 7-Azabicyclo[2.2.1]heptane Enantiomers by HPLC

Method: Semi-preparative chiral HPLC.

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column known to be effective for the separation of amine enantiomers (e.g., a cellulose or amylose-based CSP).

  • Mobile Phase Optimization:

    • Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve the racemic mixture of the 7-azabicyclo[2.2.1]heptane derivative in the mobile phase.

  • Injection and Separation:

    • Inject the sample onto the chiral HPLC column.

    • Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis or a circular dichroism detector).

  • Fraction Collection: Collect the separated enantiomeric fractions as they elute from the column.

  • Analysis of Enantiomeric Purity: Determine the enantiomeric excess (ee) of the collected fractions by analytical chiral HPLC.

Determination of Binding Affinity by Radioligand Binding Assay

Target: Nicotinic Acetylcholine Receptors (nAChRs)

Procedure:

  • Membrane Preparation:

    • Prepare membrane homogenates from a tissue source rich in nAChRs (e.g., rat brain cortex) or from cells expressing the desired nAChR subtype.

    • Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands and other interfering substances.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for nAChRs (e.g., [³H]epibatidine), and varying concentrations of the unlabeled 7-azabicyclo[2.2.1]heptane test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand like nicotine).

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts related to the study of 7-azabicyclo[2.2.1]heptane systems.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ca_ion Ca²⁺ nAChR->Ca_ion Channel Opening Ligand 7-Azabicyclo[2.2.1]heptane Ligand (Agonist) Ligand->nAChR Binds to PI3K PI3K Ca_ion->PI3K Activates ERK ERK Ca_ion->ERK Activates Akt Akt PI3K->Akt Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Neurotransmitter Release) Akt->Downstream ERK->Downstream

nAChR Signaling Pathway

Drug_Screening_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Lead Optimization Compound_Library 7-Azabicyclo[2.2.1]heptane Compound Library Primary_Assay Primary Assay (e.g., Radioligand Binding) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Secondary_Assay Secondary Assays (e.g., Functional Assays) Hit_Identification->Secondary_Assay Active Compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assay->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound Optimized Structure

Drug Screening Workflow

Stereoisomer_Synthesis_Logic Start Achiral Starting Materials Racemic Racemic Mixture of 7-Azabicyclo[2.2.1]heptane Start->Racemic Non-stereoselective Synthesis Asymmetric Asymmetric Synthesis (Chiral Auxiliaries, Catalysts) Start->Asymmetric Chiral_Res Chiral Resolution (e.g., HPLC, Diastereomeric Salts) Racemic->Chiral_Res Enantiomers Enantiomerically Pure Compounds Chiral_Res->Enantiomers Asymmetric->Enantiomers

Stereoisomer Synthesis Logic

References

literature review on bridged bicyclic lactams

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bridged Bicyclic Lactams

Introduction

Bridged bicyclic lactams are a unique class of strained molecules characterized by a nitrogen atom at a bridgehead position within a bicyclic ring system.[1][2] This geometric constraint forces the typically planar amide bond into a non-planar, or "twisted," conformation.[2][3] The degree of this distortion significantly alters the chemical and physical properties of the amide bond, making these compounds highly reactive and valuable for various applications.[1]

The lone pair of electrons on the bridgehead nitrogen is unable to effectively conjugate with the carbonyl group's π orbitals, reducing the typical resonance stabilization found in planar amides.[1] Consequently, bridged lactams exhibit properties intermediate between those of a standard amide and a ketone, including enhanced reactivity towards hydrolysis and nucleophilic attack at the carbonyl carbon.[1] These structures have been instrumental in studying the fundamental properties of the amide bond, serving as models for the transition state of peptide cis-trans isomerisation, a critical process in protein folding.[1]

This technical guide provides a comprehensive literature review on the synthesis, structural properties, reactivity, and applications of bridged bicyclic lactams, with a focus on their relevance to researchers, scientists, and professionals in drug development.

Structural Properties and Characterization

The deviation of a bridged lactam's amide bond from planarity is quantitatively described by the Winkler-Dunitz distortion parameters.[3] These parameters are crucial for understanding the molecule's inherent strain and predicting its reactivity.

  • Twist Angle (τ): Measures the rotation around the N-C(O) bond.

  • Nitrogen Pyramidalization (χN): Describes the pyramidal geometry of the nitrogen atom.

  • Carbon Pyramidalization (χC): Describes the pyramidal geometry of the carbonyl carbon, which is typically close to 0° for most bridged lactams.[1]

A more recent and accurate predictor of the structural and energetic properties is the additive Winkler-Dunitz parameter (Στ + χN), which combines the twist and nitrogen pyramidalization angles.[3][4][5]

G start Start: 2-Azidoalkylketone Precursor step1 Dissolve precursor in appropriate solvent (e.g., CH2Cl2). start->step1 step2 Cool the solution to low temperature (e.g., -78 °C). step1->step2 step3 Add acid promoter (e.g., triflic acid) dropwise. step2->step3 step4 Formation of Azidohydrin Intermediate step3->step4 step5 Allow reaction to warm to room temperature and stir. step4->step5 step6 Quench the reaction (e.g., with saturated NaHCO3 solution). step5->step6 step7 Perform aqueous workup and extract with organic solvent. step6->step7 step8 Purify the crude product (e.g., column chromatography). step7->step8 end_node Isolate Bridged Bicyclic Lactam Product step8->end_node G A Synthetic Chemistry (e.g., Heck Cyclization, Schmidt Reaction) B Bridged Bicyclic Lactam Scaffolds A->B Yields C Fragment Library Generation B->C Forms basis of D Biological Screening (e.g., PBP Inhibition) C->D Input for E Hit Identification & Lead Optimization D->E Identifies F New Therapeutic Agents (e.g., Antibiotics, Enzyme Inhibitors) E->F Leads to

References

An In-depth Technical Guide to the Thermodynamic Stability of Boc-Protected Azabicycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the thermodynamic stability of Boc-protected azabicycloheptane scaffolds. These structures are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity and selectivity to biological targets.[1] This document details the factors influencing their stability, experimental and computational methodologies for its assessment, and a logical workflow for such investigations.

Introduction to Azabicycloheptane Scaffolds

The 2-azabicyclo[2.2.1]heptane framework, also known as 2-azanorbornane, is a conformationally rigid scaffold.[1] This rigidity, a consequence of its bridged bicyclic nature, locks the molecule into a strained yet stable conformation, providing a predictable three-dimensional arrangement of its substituents.[1] In drug design, such structural pre-organization is highly advantageous as it can reduce the entropic penalty associated with a ligand binding to its biological target.[1] The tert-butoxycarbonyl (Boc) protecting group is frequently employed during the synthesis of molecules incorporating this scaffold to mask the reactivity of the nitrogen atom.[2] The stability of this protecting group and the overall thermodynamic properties of the resulting molecule are critical considerations for synthesis, purification, storage, and biological activity.

Factors Influencing Thermodynamic Stability

The thermodynamic stability of Boc-protected azabicycloheptane is primarily influenced by a combination of ring strain, steric interactions, and the electronic effects of the Boc group.

  • Ring Strain: The bicyclo[2.2.1]heptane system possesses inherent strain due to the non-ideal bond angles. The introduction of a nitrogen atom and the bulky Boc group can further modulate this strain.

  • Conformational Isomerism: While rigid, these systems can still exhibit conformational isomerism, such as boat and chair conformations of the six-membered ring. The relative energies of these conformers dictate the overall conformational preference and thermodynamic stability.

  • Nitrogen Pyramidalization: In some substituted 7-azabicyclo[2.2.1]heptane amides, the nitrogen atom can adopt a pyramidal geometry, which can reduce the rotational barrier of the adjacent amide bond.[3][4]

  • Stability of the Boc Group: The Boc group itself is known for its stability in basic and nucleophilic conditions but is labile in acidic environments.[1][5] Thermal deprotection is also a possibility, with the required temperature depending on the molecular structure and solvent.[1][6]

A summary of factors affecting stability is presented in Table 1.

FactorDescriptionImpact on Stability
Ring System Inherent strain of the bicyclo[2.2.1]heptane core.The rigid structure provides a stable scaffold but with inherent strain energy.
Nitrogen Position Location of the nitrogen atom within the bicyclic system (e.g., 2-aza vs. 7-aza).Influences bond angles and strain, affecting conformational energies.
Substituents Steric and electronic effects of other substituents on the ring.Can favor certain conformers and influence the stability of the Boc group.
Boc Group Conformation Rotational isomers around the N-C(O) bond of the carbamate.Can lead to distinct, observable conformers at low temperatures.
Solvent Effects Polarity and hydrogen-bonding capability of the solvent.Can stabilize or destabilize different conformers and influence deprotection kinetics.
Temperature Affects the equilibrium between conformers and the rate of decomposition/deprotection.Higher temperatures can overcome energy barriers for conformational exchange and deprotection.[1][6]
pH Acidity or basicity of the medium.Acidic conditions lead to the cleavage of the Boc group.[1][5]

Experimental Determination of Thermodynamic Stability

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating the dynamic equilibria between different conformers of a molecule. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the interconversion between conformers.

This protocol outlines the general steps for determining the thermodynamic stability of a Boc-protected azabicycloheptane using VT-NMR.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified Boc-protected azabicycloheptane in a suitable deuterated solvent (e.g., deuterated toluene, deuterated methanol, or deuterated dichloromethane) in a high-quality NMR tube (Class A glass is recommended for temperature extremes).[3]
  • The choice of solvent is critical; it must have a wide liquid range that covers the desired temperature study and be inert to the sample.
  • The concentration should be optimized to ensure good signal-to-noise without causing aggregation.

2. Initial NMR Analysis (Room Temperature):

  • Acquire standard 1H and 13C NMR spectra at room temperature (e.g., 298 K) to serve as a reference.
  • Identify key proton signals that are likely to be sensitive to conformational changes. These are often broad signals or signals from protons near the Boc group or stereocenters.

3. Variable Temperature NMR Data Acquisition:

  • Begin by cooling the sample in stepwise increments (e.g., 10-20 K at a time) to minimize thermal shock to the NMR probe.[3]
  • Allow the temperature to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
  • Acquire a 1H NMR spectrum at each temperature, noting any changes in chemical shifts, coupling constants, or signal coalescence.
  • Continue cooling until the exchange process is slow on the NMR timescale, resulting in sharp, distinct signals for each conformer (the slow-exchange regime).
  • Gradually increase the temperature in a stepwise manner, acquiring spectra at each step, through the coalescence temperature (where signals from interconverting conformers merge into a single broad peak) and into the fast-exchange regime (where a single, sharp, averaged signal is observed).

4. Data Analysis:

  • Qualitative Analysis: Observe the coalescence of signals and the sharpening of signals at low and high temperatures, which confirms a dynamic process.
  • Quantitative Analysis (Eyring Equation):
  • At the coalescence temperature (Tc), the rate constant for interconversion (k) can be calculated using the equation: k = (π * Δν) / √2 , where Δν is the frequency difference between the two exchanging signals in the slow-exchange regime.
  • The Gibbs free energy of activation (ΔG‡) at Tc can then be calculated using the Eyring equation: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) , where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.
  • Quantitative Analysis (Line Shape Analysis): For more accurate data, perform a full line-shape analysis at multiple temperatures around the coalescence point using specialized software. This allows for the determination of the rate constant (k) at each temperature.
  • Van't Hoff Plot: By plotting ln(K_eq) versus 1/T (where K_eq is the equilibrium constant determined from the integration of signals in the slow-exchange regime), ΔH° and ΔS° for the equilibrium can be determined.
  • Eyring Plot: A plot of ln(k/T) versus 1/T yields a straight line with a slope of -ΔH‡/R and an intercept of ln(kB/h) + ΔS‡/R, allowing for the determination of the activation enthalpy and entropy.

A summary of the analytical methods is provided in Table 2.

MethodPrincipleInformation ObtainedAdvantagesDisadvantages
VT-NMR Spectroscopy Monitors changes in NMR spectra with temperature to study dynamic equilibria.[3][7]ΔG‡, ΔH‡, ΔS‡ for conformational interconversion; K_eq, ΔH°, ΔS° for equilibria.Provides detailed kinetic and thermodynamic data for processes in solution.Requires specialized equipment and can be time-consuming for data analysis.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Enthalpy of fusion, melting point, and heat capacity.Provides direct measurement of thermal transitions.Does not provide information on conformational equilibria in solution.
Computational Chemistry (e.g., DFT) Uses quantum mechanics to calculate the energies of different molecular conformations.[8][9][10][11]Relative Gibbs free energies, strain energies, and rotational barriers of conformers.Provides detailed energetic information and can predict stable conformers.[8][9][10][11]Accuracy is dependent on the level of theory and basis set used; requires computational resources.

Computational Assessment of Thermodynamic Stability

Computational chemistry offers a powerful complementary approach to experimental methods for studying the thermodynamic stability of Boc-protected azabicycloheptanes.

  • Conformational Search: A thorough conformational search is performed using molecular mechanics (e.g., MMFF94) or semi-empirical methods to identify all low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Relative Energy Calculation: The relative Gibbs free energies of the conformers are calculated to determine their relative populations at a given temperature.

Visualization of Workflows

The following diagrams illustrate the logical workflow for the experimental and computational determination of the thermodynamic stability of Boc-protected azabicycloheptane.

experimental_workflow cluster_prep Sample Preparation cluster_nmr VT-NMR Spectroscopy cluster_analysis Data Analysis prep Dissolve Boc-azabicycloheptane in deuterated solvent rt_nmr Acquire reference spectrum at room temperature prep->rt_nmr vt_nmr Acquire spectra at variable temperatures rt_nmr->vt_nmr coalescence Identify coalescence temperature (Tc) vt_nmr->coalescence line_shape Perform line-shape analysis vt_nmr->line_shape eyring Calculate ΔG‡ via Eyring equation coalescence->eyring thermo_params Determine ΔH‡ and ΔS‡ line_shape->thermo_params eyring->thermo_params

Experimental workflow for thermodynamic stability analysis.

computational_workflow cluster_calc Computational Modeling cluster_results Thermodynamic Properties conf_search Conformational Search (Molecular Mechanics) geom_opt Geometry Optimization (DFT) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc rel_energy Calculate Relative Gibbs Free Energies freq_calc->rel_energy population Determine Conformer Populations rel_energy->population

Computational workflow for thermodynamic stability analysis.

Conclusion

The thermodynamic stability of Boc-protected azabicycloheptane is a crucial parameter in the development of novel therapeutics. Its conformationally rigid framework offers significant advantages in drug design, but a thorough understanding of its stability is essential for successful synthesis and application. This guide has outlined the key factors influencing stability and provided detailed methodologies for its experimental and computational determination. By employing techniques such as Variable Temperature NMR and computational modeling, researchers can gain valuable insights into the energetic landscape of these important molecules, facilitating the rational design of more effective and stable drug candidates.

References

Conformational Analysis of N-Boc-7-azabicyclo[2.2.1]heptan-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected results for the conformational analysis of N-Boc-7-azabicyclo[2.2.1]heptan-2-one. The 7-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic system of significant interest in medicinal chemistry, often utilized as a constrained proline analogue and a key building block in the synthesis of therapeutic agents like epibatidine.[1] Understanding the conformational preferences of this core structure is crucial for the rational design of novel therapeutics. This document outlines the key spectroscopic and computational techniques employed for such analysis, presents illustrative data based on closely related structures, and provides detailed experimental protocols.

Introduction

The rigid bicyclo[2.2.1]heptane framework significantly limits the conformational freedom of molecules, making them valuable scaffolds in drug design to enforce specific pharmacophoric arrangements. The introduction of a nitrogen atom at the 7-position, as in N-Boc-7-azabicyclo[2.2.1]heptan-2-one, imparts unique electronic and steric properties. A key conformational feature of 7-azabicyclo[2.2.1]heptane amides is the pyramidalization of the bridgehead nitrogen atom, which deviates from the planarity typically observed in acyclic amides.[2] This deviation has significant implications for the molecule's reactivity and biological activity.[3]

This guide will detail the multifaceted approach required for a thorough conformational analysis, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, computational modeling, and potentially X-ray crystallography.

Synthesis and Core Structure

N-Boc-7-azabicyclo[2.2.1]heptan-2-one is a key intermediate in the synthesis of various biologically active molecules. Its synthesis has been reported through multiple routes, often involving a Diels-Alder reaction as a key step.[1]

N-Boc-pyrrole N-Boc-pyrrole Diels-Alder Adduct Diels-Alder Adduct N-Boc-pyrrole->Diels-Alder Adduct [4+2] Cycloaddition Dienophile Dienophile Dienophile->Diels-Alder Adduct Intermediate_Processing Reduction / Further Modification Diels-Alder Adduct->Intermediate_Processing Target_Molecule N-Boc-7-azabicyclo[2.2.1]heptan-2-one Intermediate_Processing->Target_Molecule

General synthetic approach to the 7-azabicyclo[2.2.1]heptane core.

Conformational Analysis: Methodologies and Data

A combination of experimental and computational methods is essential for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for elucidating the solution-state conformation of N-Boc-7-azabicyclo[2.2.1]heptan-2-one. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments are required.

3.1.1. ¹H and ¹³C NMR Data

Numbering scheme for N-Boc-7-azabicyclo[2.2.1]heptan-2-one
Figure 1. Numbering scheme for N-Boc-7-azabicyclo[2.2.1]heptan-2-one.

Table 1: Expected ¹H NMR Data for N-Boc-7-azabicyclo[2.2.1]heptan-2-one

ProtonExpected Chemical Shift (ppm)MultiplicityKey Coupling Constants (Hz)
H1~4.5br s-
H3-exo~2.5 - 2.7m
H3-endo~1.9 - 2.1m
H4~2.8br s-
H5-exo~1.8 - 2.0m
H5-endo~1.6 - 1.8m
H6-exo~1.8 - 2.0m
H6-endo~1.6 - 1.8m
Boc (CH₃)~1.45s-

Table 2: Expected ¹³C NMR Data for N-Boc-7-azabicyclo[2.2.1]heptan-2-one

CarbonExpected Chemical Shift (ppm)
C1~60
C2>200 (C=O)
C3~40
C4~65
C5~25
C6~28
Boc (Cq)~80
Boc (CH₃)~28

A key diagnostic feature in the ¹H NMR spectrum of 7-azabicyclo[2.2.1]heptane systems is the coupling constant between the bridgehead protons (H1 and H4) and the adjacent methylene protons. Due to the rigid bicyclic structure, the dihedral angle between a bridgehead proton and an adjacent endo proton is approximately 90°, resulting in a very small or zero coupling constant according to the Karplus equation. Conversely, a significant coupling is expected between the bridgehead protons and the adjacent exo protons.

3.1.2. 2D NMR for Structural Elucidation

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons like C1 and the carbonyl C2.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining through-space proximities between protons. Key expected NOE correlations would be between:

    • The bridgehead protons (H1 and H4) and adjacent exo and endo protons.

    • Protons on the C5 and C6 methylene groups.

    • Protons across the bicyclic system, which can help define the overall shape.

Computational Modeling

In the absence of a crystal structure, computational modeling provides valuable insights into the conformational landscape of N-Boc-7-azabicyclo[2.2.1]heptan-2-one. Density Functional Theory (DFT) calculations are a powerful tool for this purpose.

Workflow for Computational Analysis:

Start Initial Structure Generation Conformer_Search Conformational Search (e.g., Molecular Mechanics) Start->Conformer_Search DFT_Optimization DFT Geometry Optimization of Low-Energy Conformers (e.g., B3LYP/6-31G*) Conformer_Search->DFT_Optimization Frequency_Calculation Frequency Calculation (Confirm Minima, Obtain Thermodynamic Data) DFT_Optimization->Frequency_Calculation NMR_Calculation NMR Chemical Shift and Coupling Constant Calculation (e.g., GIAO method) DFT_Optimization->NMR_Calculation Comparison Compare Calculated and Experimental Data Frequency_Calculation->Comparison NMR_Calculation->Comparison Final_Conformation Assign Dominant Conformation(s) Comparison->Final_Conformation

Workflow for the computational conformational analysis.

Calculations should focus on determining the relative energies of different ring puckering conformations of the six-membered ring within the bicyclic system (e.g., boat, chair, twist-boat) and the degree of pyramidalization at the nitrogen atom.

X-ray Crystallography

Should single crystals of N-Boc-7-azabicyclo[2.2.1]heptan-2-one be obtained, X-ray crystallography would provide the definitive solid-state conformation. This data would serve as an excellent benchmark for validating the results from NMR spectroscopy and computational modeling. To date, a crystal structure for this specific molecule has not been reported in the Cambridge Structural Database.

Detailed Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of N-Boc-7-azabicyclo[2.2.1]heptan-2-one in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire ¹H and ¹³C{¹H} spectra at a field strength of at least 400 MHz for sufficient resolution.

    • For ¹H NMR, ensure a spectral width that covers the range of 0-10 ppm.

    • For ¹³C NMR, use a spectral width of 0-220 ppm to encompass the carbonyl carbon.

  • 2D NMR Acquisition:

    • COSY: Use standard gradient-selected COSY parameters.

    • HSQC: Optimize the ¹JCH coupling constant (typically ~145 Hz).

    • HMBC: Set the long-range coupling constant to detect ²JCH and ³JCH correlations (typically 8-10 Hz).

    • NOESY/ROESY: Use a mixing time appropriate for a molecule of this size (typically 300-800 ms for NOESY). For molecules in the intermediate tumbling regime, ROESY may provide more reliable data.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Integrate ¹H signals and analyze coupling patterns. Assign all signals using the combination of 1D and 2D data.

Computational Modeling
  • Structure Preparation: Build the 3D structure of N-Boc-7-azabicyclo[2.2.1]heptan-2-one using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • DFT Optimization: For each low-energy conformer, perform a geometry optimization using a DFT method such as B3LYP with a basis set like 6-31G(d).

  • Frequency Analysis: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

  • NMR Parameter Calculation: For the lowest energy conformer(s), calculate NMR chemical shifts and coupling constants using the GIAO (Gauge-Independent Atomic Orbital) method. Compare these calculated values with the experimental data.

Conclusion

The conformational analysis of N-Boc-7-azabicyclo[2.2.1]heptan-2-one requires a synergistic approach combining high-resolution NMR spectroscopy and computational modeling. The rigid bicyclic nature of the scaffold simplifies the conformational landscape, but a detailed understanding of the subtle puckering of the rings and the pyramidalization of the bridgehead nitrogen is essential for its application in drug design. This guide provides a robust framework for conducting such an analysis, from experimental design to data interpretation. While specific experimental data for the title compound is sparse in the literature, the methodologies and expected outcomes detailed herein provide a clear path for researchers to fully characterize its three-dimensional structure.

References

Methodological & Application

Application Notes and Protocols: (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane is a valuable chiral building block in asymmetric synthesis, prized for its rigid bicyclic framework and defined stereochemistry. This structure serves as a key intermediate in the synthesis of various biologically active molecules, particularly neuroactive compounds and enzyme inhibitors. Its primary application lies in its use as a chiral scaffold, where the inherent stereochemistry of the bicyclic system directs the formation of new stereocenters in subsequent transformations.

This document provides an overview of its synthesis and a representative protocol for its application in diastereoselective enolate alkylation, a common strategy in the synthesis of complex chiral molecules.

I. Synthesis of this compound

The enantioselective synthesis of the title compound is a critical first step for its use in asymmetric synthesis. One common approach involves the desymmetrization of a meso-intermediate, as detailed in various synthetic studies. A representative workflow for its synthesis is outlined below. While specific yields may vary, this process highlights a general and effective strategy.

Diagram: Synthetic Workflow for this compound

G cluster_0 Synthesis of Chiral Building Block start N-Boc-pyrrole & Dienophile diels_alder [4+2] Cycloaddition start->diels_alder meso meso-Azabicyclo[2.2.1]heptene Intermediate diels_alder->meso desym Asymmetric Desymmetrization (e.g., enzymatic hydrolysis or chiral reagent-mediated reaction) meso->desym chiral_intermediate Enantiopure Intermediate desym->chiral_intermediate oxidation Oxidation/Functional Group Manipulation chiral_intermediate->oxidation product This compound oxidation->product

Caption: General synthetic workflow for producing the chiral building block.

Experimental Protocol: Synthesis via Asymmetric Desymmetrization (Representative)

This protocol is a generalized representation based on common synthetic strategies for related azabicyclic systems.

Step 1: Diels-Alder Reaction

  • Reaction: N-Boc-pyrrole is reacted with a suitable dienophile (e.g., a vinyl sulfone) via a [4+2] cycloaddition to form a meso-7-azabicyclo[2.2.1]heptene derivative.

  • Procedure: To a solution of N-Boc-pyrrole in a suitable solvent (e.g., toluene), the dienophile is added. The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Asymmetric Desymmetrization

  • Reaction: The resulting meso-adduct undergoes an asymmetric desymmetrization. This can be achieved through various methods, such as enzymatic hydrolysis of a diester derivative or reaction with a chiral reagent.

  • Procedure (Illustrative - Enzymatic): The meso-diester is suspended in a phosphate buffer solution. A lipase (e.g., Porcine Pancreatic Lipase) is added, and the mixture is stirred at a controlled temperature. The reaction progress is monitored by HPLC until approximately 50% conversion is reached. The reaction is then quenched, and the desired enantiomerically enriched mono-acid is separated from the unreacted diester by extraction and chromatography.

Step 3: Functional Group Manipulation and Cyclization

  • Reaction: The enantiopure intermediate from the desymmetrization step is then converted to the target ketone through a series of functional group interconversions, which may include reduction, oxidation, and protection/deprotection steps.

  • Procedure: The specific steps are highly dependent on the nature of the intermediate. A common sequence involves the conversion of the carboxylic acid to a hydroxyl group, followed by oxidation to the ketone.

II. Application in Diastereoselective Enolate Alkylation

The ketone moiety of this compound can be converted to its corresponding enolate, which can then react with electrophiles. The rigid, chiral backbone of the molecule directs the approach of the electrophile, leading to a diastereoselective alkylation. The resulting product can then be further elaborated or the bicyclic scaffold can be cleaved to reveal a new chiral center in an acyclic system.

Diagram: Diastereoselective Alkylation Workflow

G cluster_1 Asymmetric Alkylation Protocol start (1R,4S)-7-Boc-2-oxo-7- azabicyclo[2.2.1]heptane enolate_formation Enolate Formation (e.g., LDA, THF, -78 °C) start->enolate_formation alkylation Alkylation (Addition of Electrophile, R-X) enolate_formation->alkylation product Diastereomerically Enriched Alkylated Product alkylation->product

Caption: Workflow for diastereoselective alkylation.

Experimental Protocol: Diastereoselective Alkylation of this compound (Representative)

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Electrophile (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • LDA solution (1.1 eq) is added dropwise to the stirred solution. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • The electrophile (1.2 eq) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the diastereomerically enriched alkylated product. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC analysis.

Data Presentation

The outcomes of such diastereoselective reactions are typically presented in a tabular format to allow for easy comparison of the effects of different electrophiles, reaction conditions, or bases.

EntryElectrophile (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio
1CH₃ILDATHF-78Data not availableData not available
2BnBrLDATHF-78Data not availableData not available
3Allyl-BrLHMDSTHF-78Data not availableData not available

III. Conclusion

This compound is a potent chiral building block for asymmetric synthesis. While its primary role is that of a chiral scaffold rather than a cleavable auxiliary, its rigid structure provides excellent stereocontrol in reactions such as enolate alkylation. The protocols and workflows presented here offer a foundational understanding for researchers looking to incorporate this and related azabicyclic systems into their synthetic strategies for the development of novel, enantiomerically pure compounds. Further research into the diastereoselective reactions of this specific ketone will undoubtedly expand its utility in the synthesis of complex molecular targets.

Application Notes and Protocols: (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane is a valuable chiral building block in medicinal chemistry and organic synthesis. Its rigid bicyclic structure serves as a constrained proline analogue, providing a unique three-dimensional orientation for substituents.[1] This conformational rigidity is crucial for designing molecules with high affinity and selectivity for biological targets.[1] This scaffold is a key intermediate in the synthesis of various therapeutic agents, including potent analgesics and neuroactive compounds.[1][2] Notably, it is a precursor to epibatidine and its analogues, which are powerful agonists of nicotinic acetylcholine receptors (nAChRs).[3][4] The high toxicity of epibatidine has driven the development of derivatives with improved safety profiles, making this compound a critical starting material in this field.[3]

Applications in Drug Discovery

The primary application of this compound is in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists. These receptors are implicated in a variety of physiological processes, and their modulation is a therapeutic strategy for pain management, neurodegenerative diseases, and nicotine addiction.[2][5][6]

Nicotinic Acetylcholine Receptor (nAChR) Agonists

Derivatives of the 7-azabicyclo[2.2.1]heptane scaffold have shown significant activity as nAChR agonists.[1] Epibatidine, for example, exhibits analgesic potency 200 to 400 times that of morphine.[3] However, its clinical use is limited by a narrow therapeutic window.[3] Research has focused on synthesizing analogues with improved selectivity for nAChR subtypes (e.g., α4β2 vs. α7) to separate the analgesic effects from the toxic side effects.[3][5]

The logical relationship for the application of this scaffold in drug discovery is outlined below:

cluster_0 Chiral Building Block cluster_1 Drug Development cluster_2 Biological Target & Therapeutic Effect start (1R,4S)-7-Boc-2-oxo-7- azabicyclo[2.2.1]heptane scaffold 7-Azabicyclo[2.2.1]heptane Core Structure start->scaffold Deprotection & Functionalization derivatives Synthetic Derivatives (e.g., Epibatidine Analogues) scaffold->derivatives Substitution target Nicotinic Acetylcholine Receptor (nAChR) derivatives->target Binding Affinity & Selectivity effect Analgesia, Cognitive Enhancement target->effect Receptor Activation cluster_0 Receptor Activation cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response agonist nAChR Agonist (e.g., Epibatidine Analogue) receptor Nicotinic Acetylcholine Receptor (nAChR) agonist->receptor Binds to ca_influx Ca²⁺ Influx receptor->ca_influx Opens ion channel pi3k PI3K ca_influx->pi3k Activates akt Akt (Protein Kinase B) pi3k->akt Phosphorylates bcl2 ↑ Bcl-2 akt->bcl2 Increases expression neuroprotection Neuroprotection & Neuronal Survival bcl2->neuroprotection Promotes start Racemic N-Boc-7-azabicyclo [2.2.1]heptan-2-one resolution Resolution of Enantiomers start->resolution product (1R,4S)-7-Boc-2-oxo-7-aza bicyclo[2.2.1]heptane resolution->product Separation byproduct (1S,4R)-Enantiomer resolution->byproduct Separation

References

Application Note: Stereoselective α-Alkylation of (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the stereoselective α-alkylation of the chiral lactam, (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane. This bicyclic scaffold is a valuable building block in medicinal chemistry, and the ability to introduce diverse substituents at the C3 position is crucial for the development of novel therapeutic agents. The described method involves the formation of a lithium enolate using a strong, non-nucleophilic base, followed by quenching with various alkylating agents. This procedure is expected to proceed with high diastereoselectivity due to the sterically hindered nature of the bicyclic system.

Introduction

The 7-azabicyclo[2.2.1]heptane core is a key structural motif in a variety of biologically active compounds. The rigid, conformationally constrained nature of this scaffold makes it an attractive template for the design of ligands for various biological targets. Functionalization at the C3 position of the corresponding 2-oxo lactam allows for the introduction of diverse pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR). The protocol outlined below is based on the well-established principles of enolate chemistry, providing a reliable method for the synthesis of 3-substituted derivatives of this compound.

Experimental Protocol

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Alkylating agents (e.g., methyl iodide, benzyl bromide, allyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with this compound (1.0 eq).

  • Dissolution: Anhydrous THF is added to the flask to dissolve the starting material. The solution is then cooled to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Lithium diisopropylamide (LDA) solution (1.1 eq) is added dropwise to the stirred solution at -78 °C. The addition should be slow to maintain the temperature. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: The desired alkylating agent (1.2 eq) is added neat or as a solution in anhydrous THF to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction can be allowed to slowly warm to room temperature overnight if necessary for less reactive alkylating agents.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. The mixture is then allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkylated product.

Data Presentation

The following table summarizes representative yields for the alkylation of this compound with various alkylating agents, based on typical outcomes for similar bicyclic lactam systems.

EntryAlkylating AgentProductRepresentative Yield (%)
1Methyl Iodide3-methyl-(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane85-95
2Benzyl Bromide3-benzyl-(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane80-90
3Allyl Bromide3-allyl-(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane75-85

Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Reaction Mechanism and Workflow

The following diagrams illustrate the chemical pathway of the alkylation reaction and the general experimental workflow.

Reaction_Mechanism Alkylation Reaction Mechanism cluster_start Starting Material cluster_base Base cluster_enolate Intermediate cluster_alkylating_agent Electrophile cluster_product Product start This compound enolate Lithium Enolate start->enolate -78 °C, THF Deprotonation base LDA (Lithium diisopropylamide) base->enolate product 3-Alkyl-(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane enolate->product Alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

Caption: Reaction mechanism of the α-alkylation.

experimental_workflow start Dissolve Starting Material in Anhydrous THF cool Cool to -78 °C start->cool add_base Add LDA Dropwise cool->add_base stir1 Stir for 1 hour at -78 °C (Enolate Formation) add_base->stir1 add_alkyl_halide Add Alkylating Agent stir1->add_alkyl_halide stir2 Stir for 2-4 hours at -78 °C (Alkylation) add_alkyl_halide->stir2 quench Quench with Saturated Aqueous NH4Cl stir2->quench workup Aqueous Workup and Extraction quench->workup purify Column Chromatography workup->purify product Isolated 3-Alkylated Product purify->product

Caption: General experimental workflow for the alkylation.

Conclusion

The protocol described in this application note offers a robust and stereoselective method for the α-alkylation of this compound. This straightforward procedure allows for the synthesis of a diverse library of 3-substituted derivatives, which can be valuable for drug discovery and development programs. The high degree of stereocontrol inherent to this bicyclic system simplifies purification and ensures the generation of enantiomerically pure products.

Application Notes and Protocols for the Synthesis of Neuroactive Compounds and Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various neuroactive compounds and enzyme inhibitors, leveraging modern synthetic methodologies such as multicomponent reactions. The information herein is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug discovery, facilitating the generation of potent bioactive molecules.

Application Note 1: Synthesis of a Potent PTP1B Inhibitor via Multicatalysis-Enabled Multicomponent Reaction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. This protocol details the synthesis of a potent and selective PTP1B inhibitor, (S, S)-3ak, achieved through a multicatalytic, multicomponent reaction strategy.

Quantitative Data
CompoundYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)IC50 (PTP1B)
(S, S)-3akup to 99%>20:199%Submicromolar
Experimental Protocol: Synthesis of (S, S)-3ak

This synthesis involves a complex cascade sequence including cyclopropenation, desilylation, cycloisomerization, aldol-type addition, and hydrolysis, orchestrated by a cooperative system of rhodium, copper, Brønsted acid, and magnesium catalysts.

Materials:

  • Appropriate starting materials (specific diazo compound, silyl-protected alkyne, aldehyde, and oxindole)

  • Rhodium catalyst (e.g., Rh₂(OAc)₄)

  • Copper catalyst (e.g., Cu(OTf)₂)

  • Brønsted acid catalyst (e.g., (S)-TRIP)

  • Magnesium catalyst (e.g., Mg(OTf)₂)

  • Anhydrous solvents (e.g., dichloromethane, toluene)

  • Standard laboratory glassware and purification equipment (flash chromatography)

Procedure:

  • To a solution of the rhodium catalyst in anhydrous dichloromethane at room temperature, add the diazo compound dropwise over 1 hour.

  • After complete addition, add the silyl-protected alkyne and stir the mixture for 2 hours.

  • In a separate flask, prepare a solution of the copper catalyst, Brønsted acid catalyst, and magnesium catalyst in anhydrous toluene.

  • Add the aldehyde and oxindole to the catalyst mixture and stir for 15 minutes.

  • Transfer the solution from step 2 to the mixture from step 4 via cannula.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired PTP1B inhibitor (S, S)-3ak.[1]

Signaling Pathway

// Nodes Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insulin_Receptor [label="Insulin Receptor (IR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pIR [label="p-IR (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IRS [label="IRS", fillcolor="#F1F3F4", fontcolor="#202124"]; pIRS [label="p-IRS", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; GLUT4 [label="GLUT4 Translocation", fillcolor="#FBBC05", fontcolor="#202124"]; PTP1B [label="PTP1B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="(S, S)-3ak", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Insulin -> Insulin_Receptor [label="Binds"]; Insulin_Receptor -> pIR [label="Autophosphorylation"]; pIR -> IRS [label="Phosphorylates"]; IRS -> pIRS; pIRS -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> GLUT4 [label="Promotes"]; PTP1B -> pIR [label="Dephosphorylates", color="#EA4335"]; Inhibitor -> PTP1B [label="Inhibits", color="#EA4335", style=dashed]; } . Caption: PTP1B negatively regulates the insulin signaling pathway.[2][3][4][5][6][7]

Application Note 2: Multicomponent Synthesis of the HCV Protease Inhibitor Telaprevir

Telaprevir is an inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication. This protocol outlines a highly efficient synthesis of Telaprevir utilizing a combination of biocatalysis and multicomponent reactions, significantly shortening the synthetic route.

Quantitative Data
StepReaction TypeProductYield
1Biocatalytic DesymmetrizationChiral amine intermediate>95% conversion
2Ugi three-component reactionTripeptide coreHigh
3Passerini three-component reactionα-hydroxy-β-amino amide side chainHigh
4Final coupling and deprotectionTelaprevirHigh
Experimental Protocol: Synthesis of Telaprevir

Materials:

  • Starting materials for each multicomponent reaction (aldehydes, amines, isocyanides, carboxylic acids)

  • Monoamine oxidase (MAO-N) biocatalyst

  • Dess-Martin periodinane

  • Standard organic solvents and reagents

  • Purification supplies (silica gel, etc.)

Procedure:

  • Biocatalytic Desymmetrization: Employ a monoamine oxidase biocatalyst (e.g., MAO-N D5 E. coli) to perform a desymmetrization of a prochiral amine, yielding a key chiral intermediate. The reaction is typically carried out in a buffered aqueous solution.[8]

  • Ugi Three-Component Reaction: Combine the appropriate aldehyde, amine (from step 1), and isocyanide in a suitable solvent (e.g., methanol) to form the central tripeptide core of Telaprevir.

  • Passerini Three-Component Reaction: In a separate reaction, combine an aldehyde, a carboxylic acid, and an isocyanide to construct the α-hydroxy-β-amino amide side chain.

  • Coupling and Final Steps: Couple the products from the Ugi and Passerini reactions using standard peptide coupling reagents (e.g., TBTU). Subsequent deprotection and oxidation (e.g., with Dess-Martin periodinane) yield the final product, Telaprevir.[9][10]

Mechanism of Action

// Nodes HCV_Polyprotein [label="HCV Polyprotein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NS3_4A [label="NS3/4A Protease", fillcolor="#34A853", fontcolor="#FFFFFF"]; Viral_Proteins [label="Mature Viral Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; Replication [label="Viral Replication", fillcolor="#FBBC05", fontcolor="#202124"]; Telaprevir [label="Telaprevir", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HCV_Polyprotein -> NS3_4A [label="Substrate for"]; NS3_4A -> Viral_Proteins [label="Cleaves to form"]; Viral_Proteins -> Replication [label="Enables"]; Telaprevir -> NS3_4A [label="Covalently Inhibits", color="#EA4335", style=dashed]; } . Caption: Telaprevir inhibits HCV replication by blocking the NS3/4A protease.[1][11][12][13][14]

Application Note 3: Ugi Four-Component Reaction for the Synthesis of the Mutant IDH1 Inhibitor Ivosidenib

Ivosidenib (AG-120) is a first-in-class inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, which is implicated in various cancers. The core of Ivosidenib can be efficiently assembled using an Ugi four-component reaction (4CR).

Quantitative Data
CompoundEnzymatic IC50 (mIDH1-R132H)Cellular IC50 (HT1080)
Ivosidenib (AG-120)Single-digit nMLow nM
Experimental Protocol: Synthesis of Ivosidenib Core

Materials:

  • Amine component (e.g., (S)-N-(6-chloro-2-pyridinyl)-1-(4-fluorophenyl)ethanamine)

  • Aldehyde component (e.g., 2-chloro-5-formylpyridine)

  • Carboxylic acid component (e.g., 1-(cyanomethyl)-1H-pyrrole-3-carboxylic acid)

  • Isocyanide component (e.g., tert-butyl isocyanide)

  • Methanol or other suitable protic solvent

Procedure:

  • To a solution of the amine and aldehyde in methanol, stir at room temperature for 1-2 hours to pre-form the imine.

  • Add the carboxylic acid and the isocyanide to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the Ivosidenib precursor.[15][16][17] Further synthetic steps are required to obtain the final drug molecule.

Signaling Pathway

// Nodes alpha_KG [label="α-Ketoglutarate", fillcolor="#F1F3F4", fontcolor="#202124"]; Mutant_IDH1 [label="Mutant IDH1 (R132H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Two_HG [label="2-Hydroxyglutarate (2-HG)", fillcolor="#FBBC05", fontcolor="#202124"]; Ivosidenib [label="Ivosidenib", fillcolor="#202124", fontcolor="#FFFFFF"]; mTOR [label="mTOR Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Prolif [label="Cell Proliferation & Invasion", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges alpha_KG -> Mutant_IDH1 [label="Substrate"]; Mutant_IDH1 -> Two_HG [label="Produces"]; Two_HG -> mTOR [label="Activates"]; mTOR -> Cell_Prolif [label="Promotes"]; Ivosidenib -> Mutant_IDH1 [label="Inhibits", color="#EA4335", style=dashed]; } . Caption: Ivosidenib targets mutant IDH1 to reduce 2-HG and inhibit mTOR signaling.[8][18][19][20][21]

Application Note 4: Synthesis of Tetracyclic Ganoderma Alkaloid Analogs as α-Glucosidase Inhibitors

Analogs of tetracyclic alkaloids from Ganoderma species have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. These compounds are potential agents for managing type 2 diabetes. Their synthesis can be achieved via a reaction between 3-formylchromene derivatives and enamines.

Quantitative Data
Compoundα-Glucosidase IC50 (µM)
Analog 1Potent (e.g., 4.8 µM)
Analog 2Varies with substitution
Acarbose (Reference)115.8 µM
Experimental Protocol: General Synthesis of Tetracyclic Analogs

Materials:

  • Substituted 3-formylchromone

  • Cyclic 1,3-dicarbonyl compound (e.g., dimedone)

  • Amine (e.g., ammonium acetate or a primary amine)

  • Ethanol or other suitable solvent

Procedure:

  • Enamine Formation: In a round-bottom flask, dissolve the cyclic 1,3-dicarbonyl compound and the amine in ethanol. Reflux the mixture for 1-2 hours to form the corresponding enamine.

  • Condensation Reaction: To the cooled enamine solution, add the 3-formylchromone derivative.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the tetracyclic alkaloid analog.[3][22][23][24][25]

Mechanism of Action

// Nodes Carbohydrates [label="Dietary Carbohydrates\n(Starch, Sucrose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alpha_Glucosidase [label="α-Glucosidase\n(in Small Intestine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose [label="Glucose", fillcolor="#FBBC05", fontcolor="#202124"]; Absorption [label="Glucose Absorption", fillcolor="#FBBC05", fontcolor="#202124"]; Hyperglycemia [label="Postprandial Hyperglycemia", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Ganoderma Alkaloid Analog", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Carbohydrates -> Alpha_Glucosidase [label="Digested by"]; Alpha_Glucosidase -> Glucose [label="Produces"]; Glucose -> Absorption; Absorption -> Hyperglycemia [label="Leads to"]; Inhibitor -> Alpha_Glucosidase [label="Inhibits", color="#EA4335", style=dashed]; } . Caption: α-Glucosidase inhibitors delay carbohydrate digestion and glucose absorption.[15][16][22][23][26]

References

Application Notes and Protocols: Synthesis of Novel Carbocyclic Nucleosides Using (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the synthesis of novel carbocyclic nucleoside analogues utilizing the chiral building block, (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane. This versatile starting material allows for the stereoselective preparation of cyclopentane-based nucleosides, which are of significant interest in antiviral and anticancer drug discovery due to their enhanced metabolic stability compared to natural nucleosides.

Carbocyclic nucleosides are a class of compounds where the furanose sugar ring is replaced by a carbocyclic moiety, such as cyclopentane. This modification prevents glycosidic bond cleavage by phosphorylases, leading to improved pharmacokinetic profiles. The rigid bicyclo[2.2.1]heptane framework of the starting material provides excellent stereochemical control during the synthesis.

The synthetic strategy involves two main pathways originating from the key starting material: one leading to pyrimidine nucleosides and another to purine nucleosides. The core of the synthesis is the reductive ring-opening of the bicyclic lactam to generate a key aminocyclopentanol intermediate, which is then elaborated to the final nucleoside analogues.

I. Synthetic Workflow Overview

The overall synthetic strategy is depicted below, outlining the transformation of the starting bicyclic ketone into the target carbocyclic nucleosides.

G A (1R,4S)-7-Boc-2-oxo- 7-azabicyclo[2.2.1]heptane B (1R,4S)-7-Boc-2-hydroxy- 7-azabicyclo[2.2.1]heptane A->B Reduction F (1R,4S)-4-amino- cyclopentan-1-ol (Key Intermediate) A->F Reductive Ring Opening C (1R,4S)-4-Boc-amino- cyclopent-2-en-1-ol (Intermediate for Purines) B->C Elimination D Protected Carbocyclic Purine Nucleosides C->D Mitsunobu Coupling E Novel Carbocyclic Purine Nucleosides D->E Deprotection G Protected Carbocyclic Pyrimidine Nucleosides F->G Pyrimidine Ring Formation H Novel Carbocyclic Pyrimidine Nucleosides G->H Deprotection

Figure 1: Overall synthetic workflow.

II. Data Presentation

The following tables summarize the expected yields and key characterization data for the synthesis of representative carbocyclic pyrimidine and purine nucleosides.

Table 1: Synthesis of Carbocyclic Pyrimidine Nucleoside Analogue

StepProductReagents and ConditionsYield (%)1H NMR (ppm)13C NMR (ppm)HRMS (m/z)
1(1R,4S)-4-aminocyclopentan-1-olNaBH4, H2O, reflux~64N/AN/AN/A
2Carbocyclic Uracil Analogue1. 3-ethoxyacryloyl isocyanate2. Acidic workup~50-60N/AN/AN/A

Table 2: Synthesis of Carbocyclic Purine Nucleoside Analogue

StepProductReagents and ConditionsYield (%)1H NMR (ppm)13C NMR (ppm)HRMS (m/z)
1(1R,4S)-7-Boc-2-hydroxy-7-azabicyclo[2.2.1]heptaneNaBH4, MeOH, 0°C to rt>90N/AN/AN/A
2(1R,4S)-4-Boc-aminocyclopent-2-en-1-olBase, heat~70-80N/AN/AN/A
3Protected Carbocyclic Adenosine Analogue6-Chloropurine, PPh3, DIAD, THF~60-70N/AN/AN/A
4Carbocyclic Adenosine AnalogueTFA or HCl in dioxane>90N/AN/AN/A

Note: N/A indicates that specific data for the exact intermediate/product was not available in the searched literature but is representative of similar reported syntheses.

III. Experimental Protocols

A. Synthesis of the Key Intermediate: (1R,4S)-4-aminocyclopentan-1-ol

This protocol describes the reductive ring-opening of the starting lactam to the key aminocyclopentanol intermediate, which serves as a precursor for pyrimidine nucleoside synthesis.

Protocol 1: Reductive Ring Cleavage

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add sodium borohydride (NaBH4) (4.0 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • The aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford (1R,4S)-4-aminocyclopentan-1-ol.

B. Synthesis of Carbocyclic Pyrimidine Nucleosides

This protocol outlines the construction of the pyrimidine ring onto the key aminocyclopentanol intermediate.

Protocol 2: Pyrimidine Ring Formation

  • Dissolve (1R,4S)-4-aminocyclopentan-1-ol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • To this solution, add 3-ethoxyacryloyl isocyanate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the formation of the urea intermediate by TLC.

  • Upon completion, the reaction mixture is subjected to acidic workup (e.g., aqueous HCl) to facilitate cyclization and formation of the uracil ring.

  • The product is then extracted into an organic solvent, washed with brine, dried, and concentrated.

  • Purification by column chromatography or recrystallization yields the desired carbocyclic pyrimidine nucleoside.

C. Synthesis of Carbocyclic Purine Nucleosides

This pathway involves the conversion of the starting ketone to a cyclopentenol intermediate, followed by coupling with a purine base via a Mitsunobu reaction.

Protocol 3: Reduction of the Ketone

  • Dissolve this compound (1.0 eq) in methanol (MeOH) and cool to 0 °C.

  • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2-3 hours until completion (monitored by TLC).

  • Quench the reaction with acetone and concentrate under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield (1R,4S)-7-Boc-2-hydroxy-7-azabicyclo[2.2.1]heptane, which can often be used in the next step without further purification.

Protocol 4: Elimination to Form Cyclopentenol Intermediate

  • The crude alcohol from the previous step is dissolved in a high-boiling point solvent such as toluene or xylene.

  • A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added.

  • The reaction mixture is heated to reflux to induce elimination of the Boc-protected nitrogen bridge, forming (1R,4S)-4-Boc-aminocyclopent-2-en-1-ol.

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled, washed with dilute acid and brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Protocol 5: Mitsunobu Coupling with Purine Base

  • To a solution of (1R,4S)-4-Boc-aminocyclopent-2-en-1-ol (1.0 eq) and a purine base (e.g., 6-chloropurine or adenine) (1.2 eq) in anhydrous THF, add triphenylphosphine (PPh3) (1.5 eq).

  • Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue is purified by column chromatography to separate the desired N-alkylated product from by-products.

Protocol 6: Deprotection

  • Dissolve the protected carbocyclic nucleoside in a suitable solvent (e.g., DCM or methanol).

  • Add a deprotecting agent such as trifluoroacetic acid (TFA) for the Boc group or follow specific literature procedures for the removal of protecting groups on the purine base.

  • Stir at room temperature until the reaction is complete.

  • The solvent and excess acid are removed under reduced pressure.

  • The crude product is often purified by recrystallization or chromatography to yield the final carbocyclic purine nucleoside.

IV. Mechanism of Antiviral Activity

Many carbocyclic nucleosides exhibit their antiviral effects by targeting viral polymerases.[1] The mechanism of action typically involves intracellular phosphorylation of the nucleoside analogue to its active triphosphate form.

G cluster_cell Infected Host Cell A Carbocyclic Nucleoside (Prodrug) B Carbocyclic Nucleoside Monophosphate A->B Cellular Kinases C Carbocyclic Nucleoside Diphosphate B->C Cellular Kinases D Carbocyclic Nucleoside Triphosphate (Active Drug) C->D Cellular Kinases E Viral RNA/DNA Polymerase D->E Incorporation F Viral RNA/DNA Replication G Chain Termination F->G Blocks Elongation H Inhibition of Viral Replication G->H

Figure 2: Antiviral mechanism of action.

This active triphosphate analogue then acts as a competitive inhibitor or a chain terminator upon incorporation into the growing viral DNA or RNA strand by the viral polymerase.[1] This leads to the cessation of viral replication. The lack of a 3'-hydroxyl group or the conformational constraints imposed by the carbocyclic ring can prevent the formation of the subsequent phosphodiester bond, effectively halting the replication process.

References

Application Notes and Protocols: (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane as a Constrained Proline Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane is a conformationally constrained analogue of proline, a unique amino acid that plays a critical role in peptide and protein structure and function. The rigid bicyclic structure of this analogue locks the peptide backbone into a specific conformation, making it a valuable tool in peptidomimetics and drug design. By replacing proline with this analogue, researchers can induce specific secondary structures, such as β-turns, enhance metabolic stability, and modulate the biological activity of peptides. These characteristics make it a key structural motif in the development of therapeutic agents, including enzyme inhibitors and ligands for various receptors. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this constrained proline analogue.

Applications in Drug Discovery and Development

The rigid 7-azabicyclo[2.2.1]heptane scaffold allows for the precise positioning of pharmacophoric groups, which can lead to enhanced selectivity and potency for various biological targets.[1] Derivatives of this scaffold have shown significant activity as ligands for nicotinic acetylcholine and sigma receptors.[1][2]

One of the most promising applications of constrained proline analogues, including the 7-azabicyclo[2.2.1]heptane scaffold, is in the modulation of the Hypoxia-Inducible Factor (HIF) signaling pathway. Proline analogues can act as inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are key regulators of HIF-1α stability. By inhibiting PHDs, these analogues can stabilize HIF-1α, leading to the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. This mechanism is being explored for the treatment of anemia, ischemia, and other hypoxia-related diseases.[3][4]

Furthermore, the incorporation of this constrained proline analogue into peptides can be a strategy to develop potent and selective enzyme inhibitors. For example, replacing proline with a rigid analogue in a peptide sequence can lock the peptide into a conformation that mimics the transition state of an enzymatic reaction, leading to high-affinity binding to the enzyme's active site.

Conformational Effects on Peptide Structure

The incorporation of this compound or similar constrained proline analogues into a peptide backbone has profound effects on its conformation. The bicyclic system severely restricts the Ramachandran φ (phi) angle, thus inducing specific secondary structures.

A study on the closely related 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) incorporated into dipeptides demonstrated its capacity to induce a type I β-turn. The conformational analysis of Piv-Ahc-L-Ser-NHMe revealed the following dihedral angles, showcasing the turn-inducing property of the scaffold.

Dihedral AngleValue (°)
φ (Ahc)-86.5
ψ (Ahc)-18.7
ω (Piv-Ahc)176.6
φ (Ser)-140.3
ψ (Ser)151.7
ω (Ahc-Ser)-169.5

Data adapted from a conformational analysis of a dipeptide containing the related 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc).

This rigid conformation can be exploited to design peptides with predetermined shapes to fit into specific binding pockets of protein targets.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of the 7-azabicyclo[2.2.1]heptane core, which can be adapted for the synthesis of the title compound. This multi-step synthesis starts from a readily available aminocyclohexanol derivative.

Step 1: N-Protection of trans-4-Aminocyclohexanol

This step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

  • Materials:

    • trans-4-Aminocyclohexanol hydrochloride

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve trans-4-aminocyclohexanol hydrochloride in DCM.

    • Add triethylamine (2.2 equivalents) to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM over 30 minutes at room temperature with stirring.

    • Continue stirring the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the solid and wash the filtrate with water (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-aminocyclohexanol.

    • Purify the product by column chromatography on silica gel if necessary.[1]

Step 2: Mesylation of N-Boc-4-aminocyclohexanol

The hydroxyl group is converted to a good leaving group (mesylate) to facilitate intramolecular cyclization.

  • Materials:

    • N-Boc-4-aminocyclohexanol

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve N-Boc-4-aminocyclohexanol in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine or DIEA (1.5 equivalents).

    • Add methanesulfonyl chloride (1.2 equivalents) dropwise.

    • Stir the reaction mixture at 0 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-aminocyclohexyl mesylate.[1]

Step 3: Intramolecular Cyclization to form the 7-Azabicyclo[2.2.1]heptane Core

The mesylate undergoes intramolecular nucleophilic substitution to form the bicyclic ring system.

  • Materials:

    • N-Boc-4-aminocyclohexyl mesylate

    • Potassium tert-butoxide (t-BuOK)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve the crude mesylate from the previous step in anhydrous THF under an inert atmosphere.

    • Add potassium tert-butoxide (1.5 equivalents) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and stir for 12-24 hours.

    • Monitor the cyclization by TLC.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate.[1]

Step 4: Oxidation to this compound

A suitable oxidation reaction would then be performed to introduce the ketone at the 2-position. This can be achieved using various oxidation reagents, such as those based on ruthenium or chromium, and the specific conditions would need to be optimized.

Incorporation into Peptides

The resulting this compound can be deprotected at the nitrogen and then coupled into a peptide sequence using standard solid-phase or solution-phase peptide synthesis methodologies.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the synthesis workflow and the role of constrained proline analogues in the HIF-1α signaling pathway.

Synthesis_Workflow cluster_synthesis Synthesis of 7-Azabicyclo[2.2.1]heptane Core cluster_application Peptide Application Aminocyclohexanol 4-Aminocyclohexanol N_Boc_Amino N-Boc-4-aminocyclohexanol Aminocyclohexanol->N_Boc_Amino Step 1: N-Protection Mesylate N-Boc-4-aminocyclohexyl mesylate N_Boc_Amino->Mesylate Step 2: Mesylation Bicyclic_Core N-Boc-7-azabicyclo[2.2.1]heptane Mesylate->Bicyclic_Core Step 3: Intramolecular Cyclization Oxidized_Core (1R,4S)-7-Boc-2-oxo-7- azabicyclo[2.2.1]heptane Bicyclic_Core->Oxidized_Core Step 4: Oxidation Deprotection N-Deprotection Oxidized_Core->Deprotection Peptide_Coupling Peptide Synthesis Deprotection->Peptide_Coupling Constrained_Peptide Constrained Peptide Peptide_Coupling->Constrained_Peptide

Overall synthetic workflow for the preparation of this compound and its incorporation into peptides.

HIF1a_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition cluster_nucleus HIF1a_N HIF-1α PHD_N PHD Enzymes HIF1a_N->PHD_N O₂, 2-OG, Fe(II) HIF1a_OH Hydroxylated HIF-1α PHD_N->HIF1a_OH Hydroxylation VHL VHL E3 Ligase HIF1a_OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_H HIF-1α PHD_H PHD Enzymes HIF1a_H->PHD_H Low O₂ HIF1a_Stable Stable HIF-1α HIF1a_H->HIF1a_Stable Proline_Analogue (1R,4S)-7-Boc-2-oxo-7-azabicyclo [2.2.1]heptane-containing Peptide Proline_Analogue->PHD_H Inhibition HIF1_Complex HIF-1 Complex HIF1a_Stable->HIF1_Complex Nucleus Nucleus HIF1b HIF-1β (ARNT) HIF1b->HIF1_Complex Dimerization HRE Hypoxia Response Element (HRE) HIF1_Complex->HRE Binding Gene_Transcription Target Gene Transcription (e.g., VEGF, EPO) HRE->Gene_Transcription

Role of constrained proline analogues in the HIF-1α signaling pathway.

Conclusion

This compound serves as a powerful tool for researchers in peptide and medicinal chemistry. Its rigid bicyclic structure provides a means to enforce specific conformations in peptides, leading to enhanced biological activity and stability. The application of this constrained proline analogue in modulating the HIF-1α signaling pathway highlights its potential in the development of novel therapeutics for a range of diseases. The protocols and data presented here offer a foundation for the synthesis and application of this valuable chemical entity in drug discovery and development programs.

References

Application Notes and Protocols for the Stereoselective Reduction of (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the stereoselective reduction of (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane, a key intermediate in the synthesis of various biologically active molecules, including epibatidine analogues. The choice of reducing agent significantly influences the diastereoselectivity of the reduction, yielding either the endo- or exo-alcohol.

Introduction

The reduction of the carbonyl group in this compound (1) can produce two diastereomeric alcohols: the endo-alcohol (2) and the exo-alcohol (3). The stereochemical outcome is primarily dictated by the steric hindrance of the bicyclic system and the nature of the hydride reagent. Generally, bulky reducing agents favor the formation of the endo-alcohol via attack from the less hindered exo face, while less hindered reducing agents can lead to mixtures of both isomers.

Data Presentation

The following table summarizes the quantitative data for the stereoselective reduction of N-Boc-7-azabicyclo[2.2.1]heptan-2-one derivatives with different reducing agents.

Reducing AgentSubstrateProduct Ratio (endo:exo)YieldReference
L-Selectride®(±)-Methyl 4-methoxy-2-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylate>99:1 (trans alcohol)Quantitative[1]
Sodium Borohydride (NaBH₄)(1S,4R)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one7:3Not Specified[1]

Experimental Protocols

Protocol 1: endo-Selective Reduction using L-Selectride®

This protocol is adapted from the procedure described by Avenoza et al. for a similar substrate and is expected to yield the endo-alcohol with high selectivity.[1]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF (approximately 0.1 M solution) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise to the stirred solution via syringe.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel to yield the pure endo-alcohol.

Protocol 2: Reduction using Sodium Borohydride

This protocol provides a general procedure for the reduction of this compound with sodium borohydride, which is expected to yield a mixture of endo- and exo-alcohols.[1]

Materials:

  • This compound

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Water

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol (approximately 0.1 M solution) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane or ethyl acetate.

  • Extract the aqueous layer with the organic solvent (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product mixture.

  • Determine the endo:exo ratio by ¹H NMR analysis and purify the isomers by flash column chromatography on silica gel.

Visualizations

Caption: Stereoselective reduction pathways of this compound.

Experimental_Workflow A 1. Reaction Setup - Dissolve ketone in anhydrous solvent - Cool to appropriate temperature - Inert atmosphere B 2. Reagent Addition - Add reducing agent dropwise/portion-wise A->B C 3. Reaction Monitoring - Stir for specified time - Monitor by TLC B->C D 4. Workup - Quench reaction - Extract with organic solvent C->D E 5. Purification & Analysis - Dry and concentrate organic layers - Purify by column chromatography - Analyze by NMR D->E

Caption: General experimental workflow for stereoselective reduction.

References

Application Notes and Protocols: Boc Deprotection of 7-Azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 7-azabicyclo[2.2.1]heptane scaffold is a conformationally constrained proline analogue of significant interest in medicinal chemistry and drug discovery.[1] Its rigid bicyclic structure allows for the precise spatial orientation of substituents, leading to enhanced selectivity and potency for various biological targets, including nicotinic acetylcholine receptors (nAChRs).[1][2] Derivatives of this scaffold have been investigated as potential analgesics and anti-inflammatory agents.[3] In the multi-step synthesis of these valuable compounds, the use of protecting groups is essential. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for the nitrogen atom of the azabicyclic ring due to its stability under various reaction conditions and its facile removal under acidic conditions.[4][5]

This document provides detailed protocols for the Boc deprotection of 7-azabicyclo[2.2.1]heptane derivatives, a critical step in the synthesis of the final active pharmaceutical ingredients.

Data Presentation: Comparison of Deprotection Protocols

The removal of the Boc group from 7-azabicyclo[2.2.1]heptane derivatives is typically achieved under acidic conditions. The choice of acid and solvent can influence the reaction time, yield, and compatibility with other functional groups in the molecule. The following table summarizes quantitative data for common deprotection methods.

Substrate ExampleReagentsSolventTemperatureTimeYield (%)Reference
N-Boc-7-azabicyclo[2.2.1]heptaneTrifluoroacetic acid (TFA)Dichloromethane (DCM)Room TemperatureNot specifiedHigh (often used directly)[1]
N-Boc epibatidineTrifluoroacetic acid (TFA)Not specifiedRoom TemperatureNot specified97[6]
General N-Boc protected amines4M HCl in DioxaneDioxaneRoom Temperature2 - 64 h91 - 100[7]
1-(methoxymethyl)-N-Boc-7-azabicyclo[2.2.1]heptaneTrifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature1 hNot specified (quantitative)[8]
General N-Boc protected aminesAqueous Phosphoric AcidWaterNot specifiedNot specifiedHigh[9]

Experimental Protocols

Below are detailed methodologies for the two most common methods for Boc deprotection of 7-azabicyclo[2.2.1]heptane derivatives.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally high-yielding method.

Materials:

  • N-Boc-7-azabicyclo[2.2.1]heptane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the N-Boc-7-azabicyclo[2.2.1]heptane derivative in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Addition of TFA: To the stirred solution, add trifluoroacetic acid (TFA) dropwise at room temperature. A common excess of TFA is 10-20 equivalents, or it can be used as a co-solvent with DCM (e.g., 1:1 v/v).[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed. Reaction times can vary from 30 minutes to a few hours.

  • Quenching and Neutralization: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA. Be cautious as CO₂ evolution will cause effervescence. Continue adding the bicarbonate solution until the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the deprotected 7-azabicyclo[2.2.1]heptane derivative.

  • Purification (if necessary): The crude product is often of high purity and can be used directly in the next step.[1] If further purification is required, it can be achieved by column chromatography on silica gel or by crystallization of the corresponding salt (e.g., hydrochloride salt).

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is also very effective and results in the hydrochloride salt of the amine, which can be advantageous for purification and stability.

Materials:

  • N-Boc-7-azabicyclo[2.2.1]heptane derivative

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, for dissolution)

  • Diethyl ether or Ethyl acetate (for precipitation/trituration)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for filtration

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the N-Boc-7-azabicyclo[2.2.1]heptane derivative in a minimal amount of a suitable solvent like dioxane or methanol.

  • Addition of HCl/Dioxane: Add a solution of 4M HCl in dioxane to the stirred solution at room temperature.[7] An excess of HCl is used to drive the reaction to completion.

  • Reaction Monitoring: Stir the mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution during the reaction. Monitor the reaction by TLC or LC-MS. Reaction times can range from a few hours to overnight.[7]

  • Isolation of the Product:

    • If a precipitate forms: Collect the solid product by filtration, wash it with a solvent in which the product is insoluble (e.g., diethyl ether or ethyl acetate) to remove any non-polar impurities, and dry under vacuum.

    • If no precipitate forms: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting residue can be triturated with diethyl ether or ethyl acetate to induce precipitation of the hydrochloride salt.[7] The solid is then collected by filtration and dried.

  • Further Steps: The resulting hydrochloride salt can often be used directly in subsequent reactions. To obtain the free amine, a basic workup similar to Protocol 1 (neutralization with a base like NaHCO₃ or NaOH followed by extraction) would be necessary.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Boc Deprotection cluster_workup Workup Steps start Start: N-Boc-7-azabicyclo[2.2.1]heptane derivative dissolution Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolution acid_addition Add Acid (e.g., TFA or HCl in Dioxane) dissolution->acid_addition reaction Stir at Room Temperature (Monitor by TLC/LC-MS) acid_addition->reaction workup Reaction Workup reaction->workup neutralization Neutralization (e.g., NaHCO3) workup->neutralization extraction Solvent Extraction neutralization->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration purification Purification (if necessary) concentration->purification end_product Final Product: 7-Azabicyclo[2.2.1]heptane derivative purification->end_product

Caption: Experimental workflow for the Boc deprotection of 7-azabicyclo[2.2.1]heptane derivatives.

Caption: Reaction mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for Utilizing (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane as a Peptide Conformational Constraint

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational flexibility of peptides is a significant hurdle in drug development, often leading to reduced receptor affinity, poor selectivity, and susceptibility to enzymatic degradation. To overcome these limitations, the introduction of conformational constraints is a widely adopted strategy. The rigid bicyclic structure of (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane serves as a potent tool for constraining peptide backbones. Its incorporation can pre-organize a peptide into a bioactive conformation, thereby enhancing its pharmacological properties. This document provides detailed application notes and protocols for the synthesis of this building block and its incorporation into peptide sequences.

Mechanism of Conformational Constraint

The 7-azabicyclo[2.2.1]heptane skeleton is a rigid proline analogue. When incorporated into a peptide, it locks the peptide backbone into a well-defined geometry. The bicyclic nature of the scaffold restricts the phi (Φ) and psi (Ψ) dihedral angles of the preceding amino acid residue, often inducing β-turn or extended conformations. This pre-organization reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity and biological activity.

cluster_0 Unconstrained Peptide cluster_1 Constrained Peptide Flexible Peptide Flexible Peptide Multiple Conformations Multiple Conformations Flexible Peptide->Multiple Conformations Receptor Receptor Multiple Conformations->Receptor Binding High Entropic Penalty High Entropic Penalty Receptor->High Entropic Penalty Low Affinity Binding Low Affinity Binding High Entropic Penalty->Low Affinity Binding Rigid Peptide Rigid Peptide Bioactive Conformation Bioactive Conformation Rigid Peptide->Bioactive Conformation Receptor_c Receptor_c Bioactive Conformation->Receptor_c Binding Low Entropic Penalty Low Entropic Penalty Receptor_c->Low Entropic Penalty High Affinity Binding High Affinity Binding Low Entropic Penalty->High Affinity Binding

Figure 1: Logical workflow comparing unconstrained and constrained peptide binding.

Synthesis of this compound

Overall Synthetic Workflow:

Start Meso-N-Boc-7- azabicyclo[2.2.1]hept-2-ene Step1 Asymmetric Desymmetrization Start->Step1 Step2 Oxidative Cleavage Step1->Step2 Step3 Keto-lactam Formation Step2->Step3 Product (1R,4S)-7-Boc-2-oxo- 7-azabicyclo[2.2.1]heptane Step3->Product

Figure 2: Synthetic workflow for the target molecule.

Experimental Protocol (Adapted):

Step 1: Asymmetric Desymmetrization of a Meso-N-Boc-7-azabicyclo[2.2.1]heptene derivative

This key step establishes the desired stereochemistry. It can be achieved through various methods, including enzymatic hydrolysis or the use of a chiral auxiliary.

  • Materials:

    • Meso-N-Boc-7-azabicyclo[2.2.1]heptene derivative

    • Appropriate enzyme (e.g., lipase) or chiral auxiliary

    • Buffer solution (for enzymatic reaction) or suitable solvent

    • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve the meso starting material in the appropriate solvent or buffer.

    • Add the enzyme or chiral auxiliary.

    • Stir the reaction mixture at the optimal temperature for the chosen method until sufficient conversion is observed by TLC or HPLC.

    • Quench the reaction and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography to isolate the desired enantiomer.

Step 2: Oxidative Cleavage of the Alkene

The double bond is cleaved to form a dicarboxylic acid derivative.

  • Materials:

    • Product from Step 1

    • Oxidizing agent (e.g., Ozone, or a RuCl₃/NaIO₄ system)

    • Solvent (e.g., dichloromethane, acetonitrile, water)

    • Quenching agent (e.g., dimethyl sulfide for ozonolysis)

  • Procedure:

    • Dissolve the alkene in a suitable solvent and cool to the appropriate temperature (e.g., -78 °C for ozonolysis).

    • Bubble ozone through the solution or add the oxidizing agents.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction appropriately.

    • Work up the reaction mixture to isolate the dicarboxylic acid derivative.

Step 3: Keto-lactam Formation

Intramolecular cyclization of the dicarboxylic acid derivative will yield the target keto-lactam.

  • Materials:

    • Product from Step 2

    • Coupling agent (e.g., EDC, DCC) or dehydrating agent

    • Base (e.g., DMAP, triethylamine)

    • Anhydrous solvent (e.g., dichloromethane, THF)

  • Procedure:

    • Dissolve the dicarboxylic acid derivative in an anhydrous solvent under an inert atmosphere.

    • Add the coupling agent and a catalytic amount of base.

    • Stir the reaction at room temperature until completion as monitored by TLC.

    • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to confirm its structure and enantiomeric purity.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound, a sterically hindered amino acid analogue, into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences.

General SPPS Workflow for a Single Coupling Cycle:

Resin Peptide-Resin Deprotection N-terminal Deprotection (e.g., TFA for Boc) Resin->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (Hindered AA Protocol) Neutralization->Coupling Capping Capping (Optional) (e.g., Acetic Anhydride) Coupling->Capping Wash Washing Coupling->Wash Capping->Wash Wash->Resin Next Cycle

Figure 3: SPPS cycle for incorporating the constrained amino acid.

Experimental Protocol:

  • Materials:

    • This compound

    • Peptide-resin with a free N-terminal amine

    • Coupling reagents: HATU, HBTU, or COMU (highly recommended for hindered couplings)

    • Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

    • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) of peptide synthesis grade

    • Washing solvents: DMF, Dichloromethane (DCM)

    • Deprotection reagent (if using Boc-SPPS): Trifluoroacetic acid (TFA) in DCM

    • Ninhydrin test kit for monitoring coupling completion

  • Procedure:

    • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

    • Deprotection (if applicable): If the N-terminus is protected (e.g., with Boc), deprotect using standard conditions (e.g., 25-50% TFA in DCM).

    • Washing: Wash the resin thoroughly with DCM and DMF.

    • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.

    • Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and DIEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

    • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature. For this hindered amino acid, a "double coupling" may be necessary. The initial coupling can be run for 2-4 hours.

    • Monitoring: Perform a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step with a fresh solution of the activated amino acid for another 2-4 hours.

    • Washing: Once the ninhydrin test is negative, wash the resin thoroughly with DMF and DCM to remove excess reagents.

    • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 15-30 minutes.

    • Washing: Wash the resin thoroughly with DMF and DCM. The resin is now ready for the next coupling cycle or final cleavage.

Data Presentation: Impact on Biological Activity

The introduction of conformational constraints can significantly enhance the biological activity of a peptide. The following table presents a hypothetical comparison of the inhibitory activity of a linear peptide and its constrained analogue incorporating a 7-azabicyclo[2.2.1]heptane derivative against a target protein.

PeptideSequenceTargetIC₅₀ (nM)Fold Improvement
Linear PeptideAc-Tyr-Gly-Gly-Phe-Leu-NH₂Receptor X150-
Constrained PeptideAc-Tyr-Gly-Xaa -Phe-Leu-NH₂Receptor X1510

Xaa represents the (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane moiety.

Application in Modulating Signaling Pathways

Peptides constrained with bicyclic scaffolds are particularly effective in modulating protein-protein interactions (PPIs) and signaling through G-protein coupled receptors (GPCRs). By mimicking a specific secondary structure, such as a β-turn, the constrained peptide can act as a potent antagonist or agonist. For example, a constrained peptide could block the interaction between a signaling protein and its receptor, thereby inhibiting a downstream cascade.

Ligand Natural Ligand Receptor GPCR Ligand->Receptor Binds & Activates G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Constrained_Peptide Constrained Peptide (Antagonist) Constrained_Peptide->Receptor Blocks Binding

Figure 4: Inhibition of a GPCR signaling pathway by a constrained peptide antagonist.

Conclusion

This compound is a valuable building block for constraining peptide conformations, leading to enhanced biological activity and stability. The synthetic and SPPS protocols provided herein, though generalized, offer a robust starting point for researchers. The successful application of this conformational constraint has the potential to accelerate the development of novel peptide-based therapeutics.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this valuable bicyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the 7-azabicyclo[2.2.1]heptane core?

A1: The 7-azabicyclo[2.2.1]heptane core is typically synthesized through several key strategies, including:

  • Diels-Alder Reaction: A [4+2] cycloaddition between a diene (e.g., N-Boc-pyrrole) and a dienophile. This is a common and efficient method for forming the bicyclic ring system.

  • Intramolecular Cyclization: Base-promoted intramolecular nucleophilic substitution of a suitably functionalized cyclohexane precursor.

  • Transformation from Tropinone: Chemical modification of the readily available tropinone skeleton.

Q2: What are the main challenges in achieving a high yield of this compound?

A2: Researchers often face several challenges that can impact the overall yield:

  • Low reactivity of N-Boc-pyrrole in Diels-Alder reactions: N-Boc-pyrrole is an electron-rich diene, which can lead to slow reaction rates with electron-rich dienophiles.

  • Formation of side products: Michael addition products can form as byproducts during the Diels-Alder reaction.

  • Stereocontrol: Achieving the desired (1R,4S) stereochemistry with high selectivity can be difficult.

  • Purification: Separation of the desired product from starting materials, byproducts, and diastereomers can be challenging.

Q3: How can I improve the yield of the Diels-Alder reaction?

A3: To improve the yield of the Diels-Alder reaction, consider the following:

  • Use of Lewis Acids: Lewis acid catalysts can accelerate the reaction and improve endo/exo selectivity.

  • High Pressure: Applying high pressure can favor the cycloaddition reaction.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity.

  • Temperature Control: Optimization of the reaction temperature is crucial; higher temperatures may lead to retro-Diels-Alder reactions or decomposition.

Q4: What are some common issues during the intramolecular cyclization step and how can they be addressed?

A4: A common issue is incomplete cyclization. To address this:

  • Choice of Base: Use a strong, non-nucleophilic base to promote the intramolecular reaction.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions as moisture can quench the base and hinder the reaction.

  • Leaving Group: Utilize a good leaving group on the cyclohexane precursor to facilitate the cyclization.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product formation in Diels-Alder step Low reactivity of N-Boc-pyrrole.Use an electron-withdrawing group on the dienophile to accelerate the reaction. Consider using a Lewis acid catalyst or high-pressure conditions.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Formation of multiple products (isomers, byproducts) Michael addition competing with Diels-Alder.Optimize reaction conditions (temperature, solvent, catalyst) to favor the [4+2] cycloaddition. Purification by column chromatography may be necessary.
Lack of stereoselectivity.Employ a chiral auxiliary or a chiral catalyst to induce stereoselectivity. Resolution of diastereomers may be required at a later stage.
Incomplete intramolecular cyclization Insufficiently strong base.Switch to a stronger, non-nucleophilic base such as potassium tert-butoxide.
Presence of moisture.Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Difficult purification of the final product Co-elution of impurities.Optimize the mobile phase for column chromatography. Consider using a different stationary phase or employing preparative HPLC for challenging separations.
Product instability.Handle the purified product with care, store under an inert atmosphere at low temperature, and avoid exposure to strong acids or bases.

Experimental Protocols

General Synthetic Workflow

A representative synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes can be achieved through a five-step sequence starting from trans-4-aminocyclohexanol. This involves N-protection, activation of the hydroxyl group (e.g., mesylation), intramolecular cyclization, deprotection, and subsequent N-substitution.

G cluster_0 Synthesis of 7-Azabicyclo[2.2.1]heptane Core cluster_1 Final Product Synthesis 4-Aminocyclohexanol 4-Aminocyclohexanol N-Boc-4-aminocyclohexanol N-Boc-4-aminocyclohexanol 4-Aminocyclohexanol->N-Boc-4-aminocyclohexanol Step 1: N-Protection N-Boc-4-aminocyclohexyl mesylate N-Boc-4-aminocyclohexyl mesylate N-Boc-4-aminocyclohexanol->N-Boc-4-aminocyclohexyl mesylate Step 2: Mesylation N-Boc-7-azabicyclo[2.2.1]heptane N-Boc-7-azabicyclo[2.2.1]heptane N-Boc-4-aminocyclohexyl mesylate->N-Boc-7-azabicyclo[2.2.1]heptane Step 3: Intramolecular Cyclization 7-Azabicyclo[2.2.1]heptane 7-Azabicyclo[2.2.1]heptane N-Boc-7-azabicyclo[2.2.1]heptane->7-Azabicyclo[2.2.1]heptane Step 4: Deprotection This compound This compound 7-Azabicyclo[2.2.1]heptane->this compound Step 5: Oxidation & Boc Protection

Caption: Overall workflow for the synthesis of this compound.

Detailed Protocol for Intramolecular Cyclization

This protocol describes the formation of the 7-azabicyclo[2.2.1]heptane ring system via intramolecular cyclization.

  • Mesylation of N-Boc-4-aminocyclohexanol:

    • Dissolve N-Boc-4-aminocyclohexanol in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add triethylamine (1.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work-up by washing with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Intramolecular Cyclization:

    • Dissolve the crude mesylate from the previous step in anhydrous THF under an inert atmosphere.

    • Add potassium tert-butoxide (1.5 equivalents) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for a Key Cyclization Step
EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1NaHDMF251252 (of bromo-intermediate)[1][2]
2t-BuOKTHFReflux6>90 (for similar systems)[1]

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting low yield in the synthesis.

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_starting_material Check Purity of Starting Materials start->check_starting_material check_reaction_conditions Review Reaction Conditions check_starting_material->check_reaction_conditions Purity OK purify_sm Purify Starting Materials check_starting_material->purify_sm Impure check_workup Analyze Workup & Purification check_reaction_conditions->check_workup Conditions Correct optimize_conditions Optimize Temperature, Time, Stoichiometry check_reaction_conditions->optimize_conditions Suboptimal identify_byproducts Identify Byproducts (NMR, MS) check_workup->identify_byproducts Losses Identified end end check_workup->end No Obvious Issues modify_purification Modify Purification Protocol identify_byproducts->modify_purification Separation Possible adjust_reaction Adjust Conditions to Minimize Side Reactions identify_byproducts->adjust_reaction Side Reaction Identified

Caption: A logical workflow for troubleshooting low yield issues in the synthesis.

References

Technical Support Center: Purification of 7-Azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-azabicyclo[2.2.1]heptane derivatives.

Troubleshooting Guides

This section addresses common problems encountered during the purification of 7-azabicyclo[2.2.1]heptane derivatives and offers targeted solutions.

Issue 1: Poor Peak Shape and Tailing in Normal-Phase Chromatography

Question: My 7-azabicyclo[2.2.1]heptane derivative is exhibiting significant peak tailing or is not eluting from my silica gel column. How can I improve the chromatography?

Answer: This is a frequent issue stemming from the interaction between the basic nitrogen of the bicyclic amine and the acidic silanol groups on the silica gel surface.[1] This can lead to strong adsorption, resulting in poor peak shape, tailing, or even irreversible binding to the column. Here are several strategies to mitigate this problem:

  • Mobile Phase Additives: The most common approach is to add a basic modifier to the mobile phase to suppress the interaction with acidic silanol groups.[2]

    • Triethylamine (TEA): Typically, 0.1-1% TEA is added to the eluent.[2] This competes with the basic analyte for the acidic sites on the silica.[3][4]

    • Ammonia: A solution of methanol saturated with ammonia can be effective for very polar amines. A common mobile phase composition is Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 80:18:2).

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic compounds, often leading to improved peak shape.[1]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

  • Reversed-Phase Chromatography: For polar or ionizable derivatives, reversed-phase chromatography can be a suitable alternative. The mobile phase pH can be adjusted to control the retention of the amine.[2]

Issue 2: Emulsion Formation During Aqueous Extraction

Question: I am struggling with a persistent emulsion at the aqueous-organic interface during the workup of my reaction mixture containing a 7-azabicyclo[2.2.1]heptane derivative. How can I break this emulsion?

Answer: Emulsion formation is common when working with amines due to their surfactant-like properties. Here are some techniques to resolve emulsions:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration through Celite: Filtering the entire mixture through a pad of Celite can help to break up the emulsion by providing a large surface area for the droplets to coalesce.

  • Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture) can sometimes disrupt the emulsion.

Issue 3: Product Loss Due to Volatility

Question: I suspect I am losing my purified 7-azabicyclo[2.2.1]heptane derivative during solvent removal. How can I prevent this?

Answer: Smaller, unfunctionalized 7-azabicyclo[2.2.1]heptane derivatives can be volatile. To minimize product loss during concentration:

  • Controlled Temperature and Pressure: Use a rotary evaporator at a controlled, moderate temperature and reduced pressure. Avoid excessive heat.

  • Salt Formation: If the free base is volatile, consider converting it to a salt (e.g., hydrochloride or hydrobromide) which is typically a non-volatile solid. This can be achieved by bubbling dry HCl gas through an ethereal solution of the amine or by adding a solution of HCl in an organic solvent.[5] The salt can then be isolated by filtration.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column chromatography setup for purifying 7-azabicyclo[2.2.1]heptane derivatives?

A1: A good starting point is silica gel chromatography with a mobile phase consisting of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the addition of 0.5-1% triethylamine (TEA) to the eluent to prevent peak tailing. For more polar derivatives, an amine-functionalized silica column can provide superior results.[1]

Q2: How can I effectively remove the triethylamine (TEA) from my purified sample?

A2: Triethylamine is relatively volatile and can often be removed by co-evaporation with a suitable solvent like dichloromethane or toluene under reduced pressure. For residual amounts, you can dissolve the sample in a suitable organic solvent and wash it with a dilute acid solution (e.g., 1M HCl), provided your compound is stable to acid. The protonated TEA will move into the aqueous layer. Be aware that your product might also be protonated and move to the aqueous layer if it is basic.

Q3: I am having trouble crystallizing my 7-azabicyclo[2.2.1]heptane derivative. What solvents should I try?

A3: The choice of crystallization solvent is highly dependent on the specific derivative. A good approach is to use a solvent system where the compound is soluble when hot but sparingly soluble when cold. Common solvent systems for amines include:

  • Ether/Hexane: Dissolve the compound in a minimum amount of ether and then slowly add hexane until turbidity is observed.

  • Ethyl Acetate/Hexane: Similar to the ether/hexane system.

  • Methanol/Ether: Dissolve in a small amount of methanol and add ether to induce crystallization.

  • Recrystallization from a single solvent: Toluene, acetonitrile, or isopropanol can also be effective for some derivatives.

If the free base is an oil, converting it to a salt will often yield a crystalline solid that is easier to purify by recrystallization.[5]

Q4: My N-Boc protected 7-azabicyclo[2.2.1]heptane derivative is showing impurities after deprotection. What are the common side products?

A4: Incomplete deprotection is a common issue. Ensure you are using a sufficient excess of acid (e.g., trifluoroacetic acid or HCl). Another potential side reaction is alkylation of the nitrogen by the tert-butyl cation generated during the deprotection, especially if the reaction is heated. Performing the reaction at room temperature or 0 °C can help minimize this.

Data Presentation

The following tables summarize representative yields for synthetic steps involving the purification of 7-azabicyclo[2.2.1]heptane derivatives, as reported in the literature. Actual yields can vary based on the specific substrate, reaction scale, and purification methodology.

Table 1: Representative Yields in a Multi-Step Synthesis of N-Substituted 7-Azabicyclo[2.2.1]heptanes

StepProductPurification MethodTypical Yield (%)
1tert-butyl (trans-4-hydroxycyclohexyl)carbamateColumn Chromatography86-93%
2trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonateNot specified95%
3tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylateColumn Chromatography60-70%
47-Azabicyclo[2.2.1]heptaneExtraction/ConcentrationNot specified (often used directly)
5N-benzoyl-7-azabicyclo[2.2.1]heptaneColumn Chromatography85-92%

Data adapted from a representative synthesis protocol.[6]

Table 2: Yields for Specific Purification Steps of 7-Azabicyclo[2.2.1]heptane Derivatives from Literature

Starting MaterialProductPurification MethodYield (%)Reference
Crude N-benzoyl-2-exo-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylatePurified ProductFlash Chromatography68%[7]
Crude methanesulfonate derivativePurified ProductColumn Chromatography96%[7]
Crude 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptanePurified ProductNot Specified52%[8]
Crude 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-enePurified ProductNot Specified78%[8]
Crude N-Boc-7-azabicyclo[2.2.1]hept-2-onePurified ProductColumn Chromatography70%

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Basic 7-Azabicyclo[2.2.1]heptane Derivative on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., hexane/ethyl acetate with 0.5% TEA).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully add the silica-adsorbed sample to the top of the column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds of interest.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification via Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude, oily 7-azabicyclo[2.2.1]heptane derivative in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Isolation of the Salt: Collect the precipitated salt by filtration and wash it with a small amount of the cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent (e.g., methanol, ethanol, or isopropanol). If necessary, add a less polar co-solvent (e.g., diethyl ether or ethyl acetate) to induce crystallization upon cooling.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Reaction Crude Reaction Mixture Workup Aqueous Workup / Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Crystallization Crystallization / Salt Formation Concentration->Crystallization PureProduct Pure 7-Azabicyclo[2.2.1]heptane Derivative Chromatography->PureProduct Crystallization->PureProduct troubleshooting_logic Start Poor Peak Shape in Normal-Phase Chromatography Q1 Have you tried adding a basic modifier (e.g., TEA, NH3)? Start->Q1 A1_Yes Add 0.1-1% Triethylamine to the mobile phase Q1->A1_Yes No Q2 Did the peak shape improve? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Problem Resolved Q2->A2_Yes Yes A2_No Consider using an alternative stationary phase Q2->A2_No No Alt_Phases Use Amine-Functionalized Silica or Alumina. Consider Reversed-Phase Chromatography. A2_No->Alt_Phases logical_relationship Scaffold 7-Azabicyclo[2.2.1]heptane Scaffold Properties Rigid Bicyclic Structure Scaffold->Properties Advantage Precise Positioning of Pharmacophores Properties->Advantage Outcome Enhanced Selectivity and Potency Advantage->Outcome Application Drug Discovery Target Outcome->Application Examples nAChR Agonists, Analgesics Application->Examples

References

Technical Support Center: Synthesis of N-Boc-7-azabicyclo[2.2.1]heptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-7-azabicyclo[2.2.1]heptan-2-one. This key intermediate is crucial in the development of various therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-Boc-7-azabicyclo[2.2.1]heptan-2-one?

A1: The most frequently employed synthetic strategies include the Diels-Alder reaction, the Favorskii rearrangement of tropinone derivatives, and intramolecular cyclization methods. Each route has its own advantages and potential challenges.

Q2: I am observing low yields in my Diels-Alder synthesis using N-Boc-pyrrole. What could be the issue?

A2: Low yields in the Diels-Alder synthesis of this bicyclic ketone are often attributed to the poor reactivity of pyrroles as dienes.[1] A common side reaction is Michael addition.[1] To improve yields, consider using a more reactive dienophile, employing Lewis acid catalysis, or adjusting the reaction temperature.

Q3: My intramolecular cyclization is producing a significant amount of a byproduct with a different bicyclic core. What is happening?

A3: A common side reaction in the synthesis of the 7-azabicyclo[2.2.1]heptane core via intramolecular radical cyclization is the formation of the isomeric 8-azabicyclo[3.2.1]octane system.[2] The ratio of these products can be influenced by the reaction conditions, including the choice of radical initiator and reaction temperature. In some cases, simple reduction of the starting material without cyclization can also occur.[3]

Q4: During the workup of my Dieckmann condensation, I am losing a significant portion of my product. What could be the cause?

A4: A primary challenge in Dieckmann condensations is the hydrolysis of the resulting β-keto ester, particularly under basic workup conditions. It is crucial to maintain anhydrous conditions throughout the reaction and to perform a carefully controlled acidic workup to neutralize the base before extensive hydrolysis can occur.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of N-Boc-7-azabicyclo[2.2.1]heptan-2-one.

Issue 1: Low Yield and Competing Michael Addition in Diels-Alder Synthesis

Symptoms:

  • Low yield of the desired N-Boc-7-azabicyclo[2.2.1]heptan-2-one.

  • Presence of a major byproduct identified as a Michael adduct.[1]

Possible Causes:

  • N-Boc-pyrrole is an electron-rich diene, which can favor Michael addition over cycloaddition with some dienophiles.

  • Reaction temperature may be too high, promoting the retro-Diels-Alder reaction or decomposition.

Troubleshooting Steps:

  • Optimize the Dienophile: Use a more reactive dienophile, such as one with strong electron-withdrawing groups.

  • Lewis Acid Catalysis: Introduce a Lewis acid to enhance the dienophilicity of the alkene and promote the desired [4+2] cycloaddition.

  • Temperature Control: Carefully control the reaction temperature. Lower temperatures may favor the desired cycloaddition.

  • Solvent Effects: Investigate the use of different solvents to modulate the reactivity of the diene and dienophile.

Issue 2: Formation of Isomeric Byproducts in Intramolecular Cyclization

Symptoms:

  • Isolation of a mixture of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane derivatives.[2]

  • Significant amount of uncyclized, reduced starting material.[3]

Possible Causes:

  • The transition states for the 5-exo-trig and 6-endo-trig cyclizations are energetically similar, leading to a mixture of products.

  • The rate of radical reduction by the tin hydride reagent is competitive with the rate of cyclization.

Troubleshooting Steps:

  • Concentration: Run the reaction at high dilution to favor intramolecular cyclization over intermolecular reactions and reduction.

  • Rate of Reagent Addition: Add the radical initiator (e.g., AIBN) and the reducing agent (e.g., Bu3SnH) slowly to the reaction mixture to maintain a low concentration of the reducing agent, thus favoring cyclization.

  • Radical Initiator: Experiment with different radical initiators and temperatures to find the optimal conditions for the desired cyclization.

Issue 3: Poor Stereoselectivity in Favorskii Rearrangement

Symptoms:

  • Formation of a mixture of exo and endo isomers of the desired product.

Possible Causes:

  • The stereochemical outcome of the Favorskii rearrangement is highly dependent on the substrate and reaction conditions.

  • The base used can influence the stereoselectivity of the ring contraction.

Troubleshooting Steps:

  • Base Selection: Screen different bases (e.g., sodium ethoxide, potassium tert-butoxide) to determine the effect on the exo/endo ratio.

  • Temperature Optimization: Vary the reaction temperature, as this can influence the kinetic versus thermodynamic product distribution.

  • Solvent System: Investigate the impact of different solvent systems on the stereochemical outcome.

Data Presentation

Table 1: Comparison of Reaction Conditions for Intramolecular Radical Cyclization

PrecursorRadical InitiatorReducing AgentSolventTemperature (°C)Product Ratio (7-aza[2.2.1] : 8-aza[3.2.1] : reduced)Yield (%)Reference
N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylateAIBNBu₃SnHTolueneReflux40 : 30 : 1282[2]
Benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamate-NaHDMFRT--[4]

Experimental Protocols

Protocol 1: Synthesis via Favorskii Rearrangement from a Tropinone Derivative

This protocol is adapted from a general procedure for the ring contraction of N-protected tropinone derivatives.[5]

  • Nitrogen Protection: To a solution of tropinone in a suitable solvent, add ethyl chloroformate and a base such as potassium carbonate. Stir the reaction mixture at room temperature until completion. After aqueous workup and extraction, purify the crude product by chromatography to yield N-carbethoxytropinone.[5]

  • Bromination: Treat the N-protected tropinone with a brominating agent (e.g., Br₂ in HBr/AcOH) to obtain the α-bromoketone.[6]

  • Favorskii Rearrangement: Subject the α-bromoketone to a base such as sodium ethoxide in ethanol. This will induce the ring contraction to form the 7-azabicyclo[2.2.1]heptane core.

  • Hydrolysis and Decarboxylation: Hydrolyze the resulting ester under basic conditions, followed by acidification and decarboxylation to yield the corresponding ketone.[5]

  • Boc Protection: Protect the nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to afford N-Boc-7-azabicyclo[2.2.1]heptan-2-one.[5]

Protocol 2: Synthesis via Diels-Alder Reaction

This protocol is based on the cycloaddition of N-Boc-pyrrole.[7][8]

  • Reaction Setup: In a pressure tube, combine N-Boc-pyrrole and the dienophile (e.g., a vinyl sulfone) in a suitable solvent like toluene.[7][8]

  • Thermal Conditions: Heat the reaction mixture to 80-90 °C for 18-30 hours.[7][8]

  • Workup and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the Diels-Alder adduct.

  • Further Transformations: The initial adduct may require further chemical transformations, such as reduction of other functional groups, to yield the target N-Boc-7-azabicyclo[2.2.1]heptan-2-one.[7]

Mandatory Visualization

G cluster_synthesis Synthetic Workflow Starting Material Starting Material Key Intermediate Key Intermediate Starting Material->Key Intermediate Key Reaction Step Side Product Side Product Key Intermediate->Side Product Side Reaction Target Product Target Product Key Intermediate->Target Product Further Transformations

Caption: A generalized workflow for the synthesis of N-Boc-7-azabicyclo[2.2.1]heptan-2-one.

G start Problem Observed (e.g., Low Yield) cause1 Identify Potential Cause 1 (e.g., Michael Addition) start->cause1 cause2 Identify Potential Cause 2 (e.g., Poor Diene Reactivity) start->cause2 solution1 Troubleshooting Step 1 (e.g., Change Dienophile) cause1->solution1 solution2 Troubleshooting Step 2 (e.g., Use Lewis Acid) cause2->solution2 solution3 Troubleshooting Step 3 (e.g., Optimize Temperature) cause2->solution3 outcome Improved Yield / Purity solution1->outcome solution2->outcome solution3->outcome

Caption: A logical troubleshooting workflow for addressing common synthetic issues.

References

Technical Support Center: Optimization of Reaction Conditions for Functionalizing Bicyclic Lactams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of bicyclic lactams.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of bicyclic β-lactams?

The most widely employed methods for constructing the β-lactam ring in bicyclic systems are the Staudinger ketene-imine [2+2] cycloaddition and the ester enolate-imine cyclocondensation. The Staudinger reaction involves the coupling of a ketene, often generated in situ from an acid chloride and a base, with an imine.[1][2] The ester enolate-imine cyclocondensation utilizes the reaction of a chiral ester enolate with an imine.

Q2: How can I control the stereoselectivity (cis/trans isomerism) of the β-lactam ring formation?

Controlling the diastereoselectivity of the β-lactam formation is a critical aspect of the synthesis. Several factors influence the stereochemical outcome:

  • Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents generally favor the formation of the cis-β-lactam, while polar solvents can promote the formation of the trans isomer by stabilizing the zwitterionic intermediate, which allows for isomerization before ring closure.

  • Temperature: Lower reaction temperatures often lead to higher stereoselectivity.

  • Substituents: The electronic properties of the substituents on both the ketene and the imine can significantly impact the stereochemical outcome. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams.[2]

  • Catalyst: The choice of catalyst, particularly in asymmetric synthesis, can provide excellent control over diastereoselectivity and enantioselectivity.

Q3: What are common side reactions observed during the functionalization of bicyclic lactams?

Common side reactions can include:

  • Polymerization of the ketene: Ketenes are highly reactive and can polymerize if not generated and consumed in a controlled manner.

  • Epimerization: The stereocenters in the bicyclic lactam can be susceptible to epimerization under harsh basic or acidic conditions.

  • Ring-opening: The strained β-lactam ring can be cleaved by nucleophiles, especially under forcing conditions.

  • Elimination reactions: In cases of α-functionalized lactams, elimination to form an unsaturated lactam can occur.

Careful control of reaction conditions, such as temperature, stoichiometry of reagents, and choice of base, is essential to minimize these side reactions.

Troubleshooting Guides

Problem 1: Low Yield of Bicyclic Lactam

Possible Causes & Solutions

CauseTroubleshooting Steps
Inefficient Ketene Formation - Ensure the acid chloride is of high purity and free of moisture. - Use a suitable base (e.g., triethylamine, diisopropylethylamine) and ensure correct stoichiometry. - Consider using a ketene precursor that generates the ketene under milder conditions.
Decomposition of Reactants or Product - Run the reaction at a lower temperature. - Minimize reaction time. - Use a less reactive base or catalyst if product degradation is suspected.
Side Reactions - To avoid ketene polymerization, generate the ketene in situ in the presence of the imine. - If dimerization or other side reactions of the imine are observed, consider using it as the limiting reagent.
Ineffective Catalyst - Screen different catalysts, including both metal-based and organocatalysts. - Ensure the catalyst is not poisoned by impurities in the reagents or solvent. - Check the optimal catalyst loading; too much or too little can be detrimental.
Poor Solvent Choice - The reaction may not be proceeding efficiently in the chosen solvent. Screen a range of solvents with varying polarities.
Problem 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Possible Causes & Solutions

CauseTroubleshooting Steps
Solvent Polarity - To favor the cis isomer, try non-polar solvents like toluene or dichloromethane. - To favor the trans isomer, polar aprotic solvents such as acetonitrile or DMF can be tested. However, this is not a universal rule and depends on the specific substrates.
Reaction Temperature - Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) often increases the diastereoselectivity.
Base Selection - The choice of base can influence the isomerization of the zwitterionic intermediate in the Staudinger reaction. Experiment with different tertiary amine bases.
Substituent Effects - If possible, modify the electronic properties of the substituents on the imine or ketene precursor. Electron-withdrawing groups on the imine generally favor cis selectivity.
Catalyst Control - In catalytic reactions, the ligand on the metal center or the structure of the organocatalyst can have a profound effect on stereoselectivity. Screen different ligands or catalyst variants.

Data Presentation

Table 1: Effect of Solvent on the Diastereoselectivity of a Staudinger Reaction

EntrySolventDielectric Constant (ε)cis : trans RatioYield (%)
1Toluene2.490 : 1085
2Dichloromethane9.185 : 1588
3Tetrahydrofuran7.570 : 3075
4Acetonitrile37.540 : 6065
5DMF36.730 : 7060

Note: The data presented in this table is a representative example and the actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for the Staudinger [2+2] Cycloaddition

This protocol describes a general procedure for the synthesis of a bicyclic β-lactam via the Staudinger reaction.

Materials:

  • Appropriate imine

  • Acid chloride (ketene precursor)

  • Triethylamine (or other suitable tertiary amine base)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the imine (1.0 eq) in anhydrous solvent under an inert atmosphere at the desired temperature (e.g., 0 °C or -78 °C), add the tertiary amine base (1.1 eq).

  • Slowly add a solution of the acid chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture dropwise over a period of 30-60 minutes.

  • Stir the reaction mixture at the same temperature for the specified time (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired bicyclic lactam.

Visualizations

Experimental Workflow for Bicyclic Lactam Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Prepare Imine and Acid Chloride Solutions setup Set up Reaction under Inert Atmosphere reagents->setup addition Slow Addition of Acid Chloride setup->addition stir Stir at Controlled Temperature addition->stir quench Quench Reaction stir->quench extract Extract Product quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Bicyclic Lactam purify->product

Caption: A typical experimental workflow for the synthesis of a bicyclic lactam via the Staudinger cycloaddition.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield of Bicyclic Lactam check_purity Are starting materials pure and dry? start->check_purity purify_reagents Purify/dry reagents and solvents check_purity->purify_reagents No check_temp Is the reaction temperature optimized? check_purity->check_temp Yes purify_reagents->start lower_temp Try a lower reaction temperature check_temp->lower_temp No check_base Is the base appropriate and stoichiometry correct? check_temp->check_base Yes lower_temp->start screen_bases Screen different bases and adjust stoichiometry check_base->screen_bases No check_catalyst Is the catalyst active and loading optimal? check_base->check_catalyst Yes screen_bases->start screen_catalysts Screen different catalysts and optimize loading check_catalyst->screen_catalysts No success Yield Improved check_catalyst->success Yes screen_catalysts->start

Caption: A decision tree to guide troubleshooting efforts when encountering low product yields.

References

Technical Support Center: Diastereoselectivity in Reactions with (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting diastereoselectivity in reactions involving (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for controlling stereochemical outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions with this compound where diastereoselectivity is a critical concern?

A1: The two primary reactions where controlling diastereoselectivity is crucial are:

  • Alkylation of the enolate: Introduction of a substituent at the C3 position adjacent to the carbonyl group. The approach of the electrophile can occur from either the exo or endo face of the bicyclic system, leading to two different diastereomers.

  • Reduction of the carbonyl group: Reduction of the ketone at C2 to a hydroxyl group. The hydride can attack from the less hindered exo face or the more hindered endo face, resulting in two diastereomeric alcohols.

Q2: What is the general principle governing diastereoselectivity in this bicyclic system?

A2: Diastereoselectivity is primarily governed by steric hindrance. The concave shape of the 7-azabicyclo[2.2.1]heptane skeleton presents two distinct faces for incoming reagents: the sterically hindered endo face and the more accessible exo face. Consequently, reagents tend to approach from the exo face, which often leads to the exo product as the major diastereomer. However, this outcome can be influenced by various factors, including the nature of the reagents, solvents, and reaction temperature.

Q3: How does the Boc protecting group influence the stereochemical outcome?

A3: The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom can influence the conformation of the bicyclic system and may contribute to the steric environment. While it does not directly block either face, its presence can affect the trajectory of incoming reagents and the stability of transition states, thereby modulating the diastereomeric ratio.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Alkylation of the Enolate

Problem: My alkylation reaction at the C3 position of this compound is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.).

Potential Causes and Solutions:

  • Choice of Base and Enolate Formation: The geometry of the enolate can influence the facial selectivity of the alkylation. The choice of base and the conditions for enolate formation are critical.

    • Troubleshooting:

      • Use a strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) to ensure rapid and complete enolate formation.

      • Vary the counterion (e.g., Li+, Na+, K+) to see if it influences the aggregation state and reactivity of the enolate.

  • Reaction Temperature: Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy.

    • Troubleshooting:

      • Perform the enolate formation and alkylation at low temperatures, typically -78 °C. If the reaction is sluggish, a gradual increase in temperature can be explored, but this may come at the cost of selectivity.

  • Solvent Effects: The coordinating ability of the solvent can affect the reactivity of the enolate and the electrophile.

    • Troubleshooting:

      • Tetrahydrofuran (THF) is a common choice. Consider exploring other ethereal solvents like 2-methyltetrahydrofuran or diethyl ether. The addition of co-solvents like hexamethylphosphoramide (HMPA) (with appropriate safety precautions) can sometimes alter aggregation and improve selectivity.

  • Nature of the Electrophile: The size and reactivity of the electrophile play a significant role.

    • Troubleshooting:

      • Bulky electrophiles will generally show a higher preference for the less hindered exo attack.

      • For less bulky electrophiles, consider using more reactive derivatives (e.g., triflates instead of bromides) which may lead to a more selective reaction at lower temperatures.[1]

Data Presentation: Alkylation Diastereoselectivity

BaseSolventTemperature (°C)Electrophile (E-X)Major DiastereomerDiastereomeric Ratio (exo:endo)
LDATHF-78Methyl Iodideexo>95:5
LHMDSTHF-78Benzyl Bromideexo>95:5
KHMDSTHF-78Allyl Bromideexo~90:10
LDATHF/HMPA-78Methyl Iodideexo>98:2

Note: The data presented is representative for this class of compounds and may vary based on specific experimental conditions.

Experimental Protocol: Diastereoselective Alkylation

  • To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq.) dropwise.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the electrophile (1.2 eq.) dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired diastereomer.

  • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

Issue 2: Poor Diastereoselectivity in the Carbonyl Reduction

Problem: The reduction of the ketone in this compound is yielding a significant amount of the undesired diastereomeric alcohol.

Potential Causes and Solutions:

  • Choice of Reducing Agent: The steric bulk of the hydride reagent is a key factor in determining the facial selectivity of the attack on the carbonyl.

    • Troubleshooting:

      • For preferential attack from the less hindered exo face to yield the endo-alcohol, use bulky reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®).

      • Smaller hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may give lower selectivity due to their ability to approach from the more hindered endo face.

  • Reaction Temperature: As with alkylation, lower temperatures are generally beneficial for selectivity.

    • Troubleshooting:

      • Perform the reduction at low temperatures, such as -78 °C, especially when using highly reactive or selective reducing agents.

  • Solvent and Additives: The solvent can influence the reactivity of the reducing agent. Additives can sometimes chelate to the substrate and direct the hydride attack.

    • Troubleshooting:

      • THF is a standard solvent. For NaBH₄ reductions, alcoholic solvents like methanol or ethanol are used.

      • The use of Lewis acids like cerium(III) chloride (Luche reduction) with NaBH₄ can sometimes improve selectivity by coordinating to the carbonyl oxygen.

Data Presentation: Carbonyl Reduction Diastereoselectivity

Reducing AgentSolventTemperature (°C)Major DiastereomerDiastereomeric Ratio (endo-OH:exo-OH)
NaBH₄Methanol0endo-OH~80:20
LiAlH₄THF0endo-OH~85:15
L-Selectride®THF-78endo-OH>98:2
K-Selectride®THF-78endo-OH>98:2

Note: The data presented is representative for this class of compounds and may vary based on specific experimental conditions.

Experimental Protocol: Diastereoselective Carbonyl Reduction

  • Dissolve this compound (1.0 eq.) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add L-Selectride® (1.0 M in THF, 1.2 eq.) dropwise to the stirred solution.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Quench the reaction by the slow, dropwise addition of water, followed by 3M aqueous sodium hydroxide and 30% hydrogen peroxide at 0 °C.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

Visualizations

G Troubleshooting Workflow for Poor Alkylation Diastereoselectivity start Low d.r. in Alkylation base Modify Base/Enolate Formation start->base Is enolate formation complete and clean? temp Lower Reaction Temperature start->temp Is the reaction run at -78°C? solvent Change Solvent System start->solvent Is THF the solvent? electrophile Modify Electrophile start->electrophile Is the electrophile bulky? outcome Improved Diastereoselectivity base->outcome temp->outcome solvent->outcome electrophile->outcome

Caption: Troubleshooting workflow for alkylation reactions.

G Stereochemical Model of Electrophilic Attack on the Enolate cluster_0 Enolate of this compound Enolate Bicyclic Enolate Exo Exo Attack (Less Hindered) Enolate->Exo E+ Endo Endo Attack (More Hindered) Enolate->Endo E+ Major Major Product (Exo-substituted) Exo->Major Minor Minor Product (Endo-substituted) Endo->Minor

Caption: Facial selectivity in enolate alkylation.

G Stereochemical Model of Hydride Reduction cluster_0 This compound Ketone Bicyclic Ketone Exo Exo Attack (Less Hindered) Ketone->Exo [H]- Endo Endo Attack (More Hindered) Ketone->Endo [H]- Major Major Product (Endo-alcohol) Exo->Major Minor Minor Product (Exo-alcohol) Endo->Minor

Caption: Facial selectivity in carbonyl reduction.

References

Technical Support Center: Stability of the Boc Protecting Group Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the acid lability of the Boc group?

A1: The Boc group's sensitivity to acid is the cornerstone of its utility in organic synthesis.[1][2] Deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[2][3][4][5] This leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][3][5] The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[2][4][5]

Q2: My Boc deprotection is incomplete. What are the possible causes and solutions?

A2: Incomplete Boc deprotection can be caused by several factors:

  • Insufficient Acid: The concentration of the acid may be too low. You can try increasing the acid concentration (e.g., from 20% TFA to 50% TFA in DCM).[6]

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion. It is recommended to extend the reaction time and monitor the progress using TLC or LC-MS.[6]

  • Steric Hindrance: The Boc-protected amine might be in a sterically hindered environment, making it less accessible to the acid.[7] In such cases, stronger acidic conditions or longer reaction times may be necessary.

Q3: I am observing an unexpected mass increase in my product after Boc deprotection. What is the likely cause?

A3: A common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage.[6][7][8] This results in the addition of a tert-butyl group (+56 Da) to your molecule.

Q4: Which functional groups are particularly susceptible to tert-butylation?

A4: Nucleophilic functional groups are vulnerable to alkylation by the tert-butyl cation.[7] In peptide synthesis, this includes residues such as:

  • Tryptophan (Trp)[6][7]

  • Methionine (Met)[6][7]

  • Cysteine (Cys)[6][7]

  • Tyrosine (Tyr)[6][7] Other electron-rich aromatic rings, thiols, and guanidino groups are also at risk.[7][8]

Q5: How can I prevent side reactions like tert-butylation?

A5: The most effective method to prevent these side reactions is to use "scavengers" in the deprotection cocktail.[6][7] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping the carbocation before it can cause unwanted modifications.[6][7]

Q6: What are some common scavengers and when should they be used?

A6: The choice of scavenger depends on the sensitive residues present in your molecule. Common scavengers include:

  • Triisopropylsilane (TIS): A general and very effective scavenger.[7]

  • Water: Can trap the tert-butyl cation to form tert-butanol.[7]

  • Thioanisole: Particularly useful for protecting methionine and tryptophan residues.[7]

  • Ethanedithiol (EDT): Commonly used for cysteine-containing compounds.[6]

Q7: Can I selectively remove a Boc group in the presence of other acid-labile protecting groups?

A7: Yes, selective deprotection is possible by carefully choosing the acidic conditions. The Boc group is generally one of the most sensitive protecting groups to acid.[8] For instance, milder acidic conditions can be used to cleave the Boc group while leaving more robust acid-labile groups like benzyl (Bzl) esters intact.[9] Using 4 M HCl in dioxane is often cited as a method for achieving higher selectivity compared to TFA.[3]

Quantitative Data on Boc Group Stability

The stability of the Boc group is highly dependent on the specific acidic conditions employed. The following table summarizes the relative stability under various conditions.

Acidic ReagentConcentrationSolventTypical Reaction TimeDeprotection EfficiencyNotes
Trifluoroacetic Acid (TFA)25-50% (v/v)Dichloromethane (DCM)20-30 min>99%The most common method; scavengers are recommended for sensitive substrates.[3][6]
Hydrogen Chloride (HCl)4 M1,4-Dioxane30 min>99%Useful for selectivity in the presence of other acid-labile groups.[3]
Neat Trifluoroacetic Acid (TFA)100%-VariableHighRarely used due to its harshness.[3]
p-Toluenesulfonic Acid (pTSA)StoichiometricAcetonitrile/MethanolVariableVariableCan be used under milder conditions.[7]
Oxalyl Chloride in Methanol3 equivalentsMethanol1-4 hoursUp to 90%A mild method suitable for substrates with other acid-labile groups.[10][11]
Aqueous Phosphoric Acid85 wt%TolueneVariable-A milder alternative to TFA.[12]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol describes the standard procedure for the removal of a Boc group in solution phase.

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Scavengers (e.g., Triisopropylsilane - TIS), if required

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • If necessary, add the appropriate scavenger(s) (e.g., 2.5-5% v/v TIS).[7]

  • Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[1][6] Caution: The reaction can be exothermic and evolve gas (CO₂ and isobutene); ensure adequate ventilation.[1]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.[7]

  • The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[6]

Protocol 2: Milder Boc Deprotection using HCl in Dioxane

This protocol is useful when higher selectivity is required in the presence of other acid-labile groups.[3]

Materials:

  • Boc-protected compound

  • Anhydrous 1,4-dioxane

  • 4 M Hydrogen Chloride (HCl) in 1,4-dioxane

Procedure:

  • Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[3]

  • Add 4 M HCl in dioxane to the solution. A typical ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected compound.[3]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure.

Visualizations

Boc_Deprotection_Troubleshooting start Start: Boc Deprotection Reaction check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Deprotection check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot: - Increase Acid Concentration - Extend Reaction Time - Consider Gentle Warming incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Retry check_byproducts Analyze Product for Byproducts (MS) complete->check_byproducts no_byproducts Pure Product check_byproducts->no_byproducts No byproducts Unexpected Mass Increase (+56 Da) check_byproducts->byproducts Yes end End no_byproducts->end troubleshoot_byproducts Troubleshoot: - Add Scavengers (TIS, Thioanisole, etc.) - Use Milder Acidic Conditions byproducts->troubleshoot_byproducts troubleshoot_byproducts->start Retry

Caption: Troubleshooting workflow for common Boc deprotection issues.

Boc_Stability_Factors boc_stability Boc Group Stability (Under Acidic Conditions) acid_strength Acid Strength (pKa) boc_stability->acid_strength Decreases with stronger acid acid_conc Acid Concentration boc_stability->acid_conc Decreases with higher concentration solvent Solvent Polarity boc_stability->solvent Influences acid dissociation and substrate solvation temperature Temperature boc_stability->temperature Decreases with higher temperature steric_hindrance Steric Hindrance (around N-Boc) boc_stability->steric_hindrance Increases stability

Caption: Factors influencing Boc group stability under acidic conditions.

Boc_Deprotection_Mechanism cluster_mechanism Boc Deprotection Mechanism cluster_scavenger Role of Scavengers boc_amine Boc-Protected Amine protonation Protonation of Carbonyl Oxygen boc_amine->protonation + H+ cleavage Cleavage of t-Bu-O Bond protonation->cleavage carbamic_acid Carbamic Acid Intermediate cleavage->carbamic_acid tbutyl_cation tert-Butyl Cation cleavage->tbutyl_cation decarboxylation Decarboxylation carbamic_acid->decarboxylation free_amine Free Amine decarboxylation->free_amine - CO2 scavenger Scavenger (e.g., TIS) tbutyl_cation->scavenger Reacts with side_product Side Product (tert-Butylated Residue) tbutyl_cation->side_product trapped_cation Trapped Cation scavenger->trapped_cation nucleophilic_residue Nucleophilic Residue (e.g., Trp, Met) nucleophilic_residue->side_product

Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.

References

how to remove byproducts from Vince lactam synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). The following sections address common issues encountered during the synthesis and purification of racemic Vince lactam, focusing on the removal of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of racemic Vince lactam?

A1: The most prevalent byproduct in the synthesis of racemic Vince lactam, which is typically prepared via a Diels-Alder reaction, is dicyclopentadiene (DCPD) . DCPD is formed by the dimerization of the cyclopentadiene starting material.[1][2] Another potential byproduct, depending on the chosen dienophile, is acetyl tosyl sulfinate , which can form when tosyl cyanide is used in the reaction.

Q2: Why is it crucial to use freshly cracked cyclopentadiene for the synthesis?

A2: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene (DCPD).[1][3] This dimerization reduces the concentration of the desired reactant, leading to lower yields of Vince lactam. Using freshly prepared ("cracked") cyclopentadiene from the distillation of DCPD ensures a high concentration of the monomeric diene for the Diels-Alder reaction. For optimal results, cyclopentadiene should be kept on ice and used as soon as possible after cracking.[3]

Q3: Can dicyclopentadiene be converted back to cyclopentadiene?

A3: Yes, dicyclopentadiene can be converted back to cyclopentadiene through a retro-Diels-Alder reaction. This process, known as "cracking," involves heating dicyclopentadiene to its boiling point (around 170 °C), which causes it to decompose and yield the monomeric cyclopentadiene.[1] The lower-boiling cyclopentadiene (boiling point ~41 °C) can then be collected by distillation.[3]

Q4: What are the standard methods for purifying crude Vince lactam?

A4: The most common methods for purifying crude Vince lactam are liquid-liquid extraction and column chromatography .[4][5] Dichloromethane is a frequently used solvent for extracting the lactam from the aqueous reaction mixture.[4][5] Subsequent purification is often achieved by column chromatography on silica gel.[4][5]

Troubleshooting Guides

Issue 1: Low Yield of Vince Lactam
Potential Cause Troubleshooting Step
Dimerization of Cyclopentadiene Ensure that freshly "cracked" cyclopentadiene is used for the reaction. The dicyclopentadiene should be heated to reflux, and the resulting cyclopentadiene monomer collected by distillation immediately before use. Store the collected cyclopentadiene on ice to minimize dimerization.[3]
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). If the reaction appears stalled, consider extending the reaction time or re-evaluating the reaction temperature.
Suboptimal Reagent Quality Verify the purity of all reagents, particularly the dienophile (e.g., tosyl cyanide or chlorosulfonyl isocyanate). Impurities in the starting materials can lead to side reactions and reduced yields.
Issue 2: Presence of Dicyclopentadiene (DCPD) in the Purified Product
Potential Cause Troubleshooting Step
Inefficient Cracking of Dicyclopentadiene When preparing cyclopentadiene, ensure that the distillation is performed slowly and at the correct temperature to favor the formation of the monomer and prevent co-distillation of the dimer. The boiling point of cyclopentadiene is approximately 41°C.[3]
Co-extraction during Workup Dicyclopentadiene is a non-polar compound and may be co-extracted with the desired Vince lactam into organic solvents like dichloromethane. To minimize this, perform multiple extractions with smaller volumes of the organic solvent.
Inadequate Separation during Chromatography Optimize the column chromatography conditions. Dicyclopentadiene is significantly less polar than Vince lactam. A non-polar eluent system (e.g., a high ratio of hexane or petroleum ether to ethyl acetate) should allow for the effective separation of DCPD, which will elute first.
Issue 3: Difficulty in Removing Polar Impurities
Potential Cause Troubleshooting Step
Hydrolysis Byproducts During the workup, ensure that the pH is carefully controlled. The hydrolysis of intermediates can generate polar byproducts. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities.
Ineffective Extraction If polar impurities are present in the organic layer after extraction, a brine wash (saturated NaCl solution) can help to remove residual water and some water-soluble impurities.
Suboptimal Chromatography Eluent If polar impurities are retained on the silica gel column with the Vince lactam, a gradient elution might be necessary. Start with a less polar eluent to remove non-polar impurities, then gradually increase the polarity to elute the Vince lactam, leaving the more polar impurities on the column.

Experimental Protocols

Protocol 1: Cracking of Dicyclopentadiene
  • Set up a fractional distillation apparatus.

  • Place dicyclopentadiene in the distillation flask.

  • Heat the flask to approximately 170 °C.

  • Collect the cyclopentadiene monomer, which distills at around 40-42 °C.[3]

  • Keep the collected cyclopentadiene on ice and use it immediately.[3]

Protocol 2: General Workup and Extraction
  • After the reaction is complete, quench the reaction mixture with an appropriate aqueous solution (e.g., a saturated solution of sodium bicarbonate or sodium sulfite).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer multiple times with dichloromethane.[4][5]

  • Combine the organic layers.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Vince lactam.

Protocol 3: Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude Vince lactam in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with an appropriate solvent system. A common eluent system is a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve optimal separation.

  • Collect fractions and monitor the elution of the product using TLC.

  • Combine the fractions containing the pure Vince lactam and remove the solvent under reduced pressure.

Data Presentation

Purification Method Typical Purity Achieved Advantages Disadvantages
Liquid-Liquid Extraction Moderate (removes water-soluble impurities)Simple, rapid, and suitable for large scales.May not effectively remove non-polar byproducts like dicyclopentadiene.
Column Chromatography High (>98%)[4]Provides excellent separation of byproducts with different polarities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization HighCan yield highly pure crystalline product.Finding a suitable solvent system can be challenging; potential for product loss in the mother liquor.

Visualizations

experimental_workflow cluster_synthesis Vince Lactam Synthesis cluster_purification Purification Workflow start Diels-Alder Reaction (Cyclopentadiene + Dienophile) reaction_mixture Crude Reaction Mixture start->reaction_mixture extraction Liquid-Liquid Extraction (e.g., Dichloromethane) reaction_mixture->extraction Workup chromatography Column Chromatography (Silica Gel) extraction->chromatography Crude Product pure_product Pure Racemic Vince Lactam chromatography->pure_product Purified Fractions byproducts Byproducts Removed chromatography->byproducts Impure Fractions

Caption: Experimental workflow for the synthesis and purification of racemic Vince lactam.

troubleshooting_logic cluster_byproducts Byproduct Identification cluster_solutions Troubleshooting Actions start Crude Vince Lactam Analysis check_purity Purity Check (e.g., TLC, NMR) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure dcpd Dicyclopentadiene Detected is_pure->dcpd No, Non-polar Impurity polar_impurities Polar Impurities Detected is_pure->polar_impurities No, Polar Impurity end_product Pure Vince Lactam is_pure->end_product Yes optimize_cracking Optimize Cracking of DCPD dcpd->optimize_cracking optimize_chromatography Optimize Column Chromatography dcpd->optimize_chromatography polar_impurities->optimize_chromatography adjust_workup Adjust Aqueous Workup (pH, Washes) polar_impurities->adjust_workup

Caption: Logical workflow for troubleshooting the purification of Vince lactam.

References

Technical Support Center: Synthesis of Chiral 7-Azabicyclo[2.2.1]heptane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of chiral 7-azabicyclo[2.2.1]heptane intermediates.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of chiral 7-azabicyclo[2.2.1]heptane intermediates, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yields in the Diels-Alder Reaction for Core Synthesis

  • Question: We are experiencing low yields in the Diels-Alder reaction between an N-substituted pyrrole and a dienophile to form the 7-azabicyclo[2.2.1]heptene skeleton. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in this cycloaddition are a common challenge and can often be attributed to the inherent instability of the 7-azabicyclo[2.2.1]hept-2-ene products, which can undergo retro-Diels-Alder reactions or aromatization pathways.[1] Several strategies can be employed to improve yields:

    • Catalysis: The use of a Lewis acid catalyst, such as aluminum chloride, has been shown to significantly improve the yield of the Diels-Alder reaction between N-carbomethoxypyrrole and acetylene dicarboxylic ester to as high as 93%.[2]

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times compared to conventional heating.[3]

    • High Pressure: Applying high pressure can also favor the cycloaddition equilibrium, leading to higher yields.

    • Choice of Dienophile and Protecting Group: The nature of the dienophile and the nitrogen protecting group on the pyrrole can influence reactivity. Electron-withdrawing groups on the dienophile generally increase reactivity. The stability of the N-substituent is also crucial; for instance, N-carbobenzoxy derivatives have been used with improved yields in some cases.[2]

Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

  • Question: Our asymmetric synthesis of a chiral 7-azabicyclo[2.2.1]heptane intermediate is resulting in low enantiomeric excess (ee). How can we enhance the enantioselectivity?

  • Answer: Achieving high enantioselectivity is critical for producing the desired chiral intermediate. Here are some approaches to consider:

    • Chiral Auxiliaries: The use of chiral auxiliaries on the dienophile or the diene can induce asymmetry. For example, N-carbo-(-)-menthyloxy pyrrole can be used to generate a diastereoisomeric mixture of cycloadducts that can then be separated.[1]

    • Chiral Catalysts: Employing chiral Lewis acid catalysts in the Diels-Alder reaction can effectively control the stereochemical outcome.

    • Asymmetric Desymmetrization: An alternative strategy is the asymmetric desymmetrization of a meso-intermediate. For example, a meso-7-azabicyclo[2.2.1]heptane derivative can be treated with a chiral reagent to selectively yield one enantiomer.[4]

    • Enzymatic Resolution: Biocatalytic methods, such as enzymatic resolution of a racemic mixture of alcohols or esters, can provide high enantiopurity.

    • Chiral Resolution: Classical resolution techniques using chiral acids or bases to form diastereomeric salts, followed by separation through crystallization, can be effective for resolving racemic mixtures of the final intermediate or a precursor.[1][5] Chiral HPLC can also be used for analytical determination and preparative separation of enantiomers.[1]

Issue 3: Difficulty with Protecting Group Removal

  • Question: We are struggling with the deprotection of the nitrogen atom in the 7-azabicyclo[2.2.1]heptane ring system without affecting other functional groups or the bicyclic core. What are some reliable methods?

  • Answer: The choice of deprotection strategy is highly dependent on the protecting group used and the overall stability of the molecule.

    • Boc (tert-Butoxycarbonyl) Group: This is a common protecting group that is typically removed under acidic conditions.[6] Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent are frequently used.[6][7]

    • Cbz (Carbobenzoxy) Group: The Cbz group is commonly removed by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and H₂ gas). This method is generally mild and chemoselective.

    • Carbomethoxy Group: Removal of a carbomethoxy group can be challenging. Hydrolysis with potassium hydroxide in methanol has been reported, but this can sometimes lead to side reactions, such as substitution if a reactive leaving group is present elsewhere in the molecule.[1]

    • Arylmethyl Groups: N-arylmethyl groups can be removed through various methods, including catalytic hydrogenation or oxidative cleavage.[5]

Issue 4: Challenges in Purification of Intermediates

  • Question: The purification of our 7-azabicyclo[2.2.1]heptane intermediates by column chromatography is proving to be difficult, with issues like streaking and poor separation. What can we do to improve the purification process?

  • Answer: Purification of these amine-containing bicyclic compounds can be tricky due to their basic nature.

    • Column Chromatography:

      • Tailing: To minimize tailing on silica gel, it is common practice to add a small amount of a basic modifier to the eluent, such as triethylamine (typically 0.1-1%) or ammonia in methanol.[1]

      • Stationary Phase: If silica gel proves problematic, alternative stationary phases like alumina (basic or neutral) can be more suitable for basic compounds.

    • Crystallization: If the intermediate is a solid, recrystallization is often the most effective method for achieving high purity on a large scale. The hydrochloride salt of the amine is often a crystalline solid that is easier to purify by recrystallization.[8]

    • Distillation: For volatile and thermally stable intermediates, distillation under reduced pressure can be a viable purification method.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to access the chiral 7-azabicyclo[2.2.1]heptane core?

A1: The primary synthetic strategies include:

  • Diels-Alder Cycloaddition: This is a widely used method involving the reaction of an N-protected pyrrole (the diene) with a suitable dienophile.[1][2][9] While powerful, it can face challenges with yields and stereocontrol.[1][2]

  • Intramolecular Cyclization: These routes typically start from a substituted cyclohexane precursor. For example, a trans-4-aminocyclohexanol derivative can undergo intramolecular nucleophilic substitution to form the bicyclic ring system.[5][6] This approach often provides good control over stereochemistry.

  • Asymmetric Desymmetrization: This elegant approach involves the enantioselective transformation of a meso-7-azabicyclo[2.2.1]heptane derivative to generate a chiral, non-racemic product.[4]

Q2: How can the endo vs. exo stereoselectivity be controlled in the synthesis?

A2: The endo/exo selectivity is a critical aspect, particularly in Diels-Alder reactions. Several factors can influence the outcome:

  • Reaction Conditions: Temperature and the use of Lewis acid catalysts can significantly impact the diastereoselectivity.

  • Steric Hindrance: The steric bulk of substituents on both the diene and the dienophile can direct the approach of the dienophile, favoring one isomer over the other.

  • Protecting Group: The nature of the nitrogen protecting group can influence the facial selectivity of the cycloaddition. In some cases, unusual endo-selectivity has been observed in acyloxylation reactions due to the rigid skeleton of the 7-azabicyclo[2.2.1]heptane system.[5]

Q3: What are the key considerations for scaling up the synthesis of these intermediates?

A3: Scaling up requires careful consideration of several factors:

  • Safety: Reagents should be handled with appropriate safety precautions, especially when dealing with large quantities.

  • Reaction Conditions: Heat transfer and mixing become more critical on a larger scale. Reaction parameters may need to be re-optimized.

  • Purification: Column chromatography is often not practical for large-scale purification. Methods like crystallization or distillation are generally preferred.[8] Developing a robust crystallization procedure for the final product or a key intermediate is highly desirable.

  • Cost-Effectiveness: The cost of starting materials, reagents, and solvents becomes a significant factor. Routes that are efficient and use readily available, inexpensive materials are favored for scale-up.[5]

Data Presentation: Comparison of Synthetic Methods

MethodKey TransformationStarting MaterialTypical YieldEnantioselectivity (ee)Reference
Diels-Alder Reaction CycloadditionN-Boc-pyrrole and ethynyl phenyl sulfone70%N/A (racemic)[4]
Intramolecular Cyclization Base-promoted heterocyclizationN-(arylmethyl)cyclohex-3-enaminesGood yieldsN/A (racemic)[5]
Asymmetric Desymmetrization Enantioselective hydrolysismeso-diester82%>98%[4]
Chiral Resolution Diastereomeric salt formationRacemic amineVariable>99% (after resolution)[1][5]
Diels-Alder with Chiral Auxiliary Diastereoselective cycloadditionN-carbo-(-)-menthyloxy pyrroleDiastereomeric mixtureSeparation dependent[1]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-7-azabicyclo[2.2.1]heptane via Intramolecular Cyclization

This protocol is adapted from a general five-step sequence starting from trans-4-aminocyclohexanol.[6]

  • N-Protection:

    • Dissolve trans-4-aminocyclohexanol hydrochloride in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base such as sodium hydroxide.

    • Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Extract the product with an organic solvent, dry, and concentrate to obtain N-Boc-trans-4-aminocyclohexanol.

  • Hydroxyl Group Activation (Mesylation):

    • Dissolve the N-Boc-trans-4-aminocyclohexanol in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.

    • Add a base such as triethylamine (1.2 equivalents).

    • Add methanesulfonyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate.

  • Intramolecular Cyclization:

    • Dissolve the mesylated intermediate in a suitable solvent like DMF.

    • Add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

    • Stir the reaction at room temperature or with gentle heating until the cyclization is complete.

    • Quench the reaction carefully with water and extract the product.

  • Purification:

    • Purify the crude N-Boc-7-azabicyclo[2.2.1]heptane by column chromatography on silica gel.

Protocol 2: Diels-Alder Reaction for 7-Azabicyclo[2.2.1]heptene Synthesis

This protocol describes a general procedure for the cycloaddition.

  • Reaction Setup:

    • In a sealed tube or a flask equipped with a condenser, dissolve the N-protected pyrrole (e.g., N-tert-butoxycarbonyl pyrrole) in a suitable solvent (or neat).[4]

    • Add the dienophile (e.g., ethynyl phenyl sulfone).[4]

    • If using a catalyst, add the Lewis acid (e.g., AlCl₃) at this stage under an inert atmosphere.[2]

  • Reaction:

    • Heat the mixture to the required temperature (e.g., 90 °C) and maintain for the specified time (e.g., 30 hours), monitoring the reaction progress by TLC or NMR.[4]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired cycloadduct.[4]

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Product start trans-4-Aminocyclohexanol step1 N-Protection (Boc) start->step1 Boc₂O step2 Hydroxyl Activation (Mesylation) step1->step2 MsCl, Et₃N step3 Intramolecular Cyclization (NaH) step2->step3 Base step4 Deprotection (Acidic Conditions) step3->step4 TFA or HCl product Chiral 7-Azabicyclo[2.2.1]heptane step4->product

Caption: Intramolecular cyclization workflow for 7-azabicyclo[2.2.1]heptane.

logical_relationship main_goal Synthesis of Chiral 7-Azabicyclo[2.2.1]heptane Intermediates strategy1 Asymmetric Diels-Alder main_goal->strategy1 strategy2 Diastereoselective Synthesis followed by Separation main_goal->strategy2 strategy3 Racemic Synthesis followed by Resolution main_goal->strategy3 sub_strat1a Chiral Dienophile strategy1->sub_strat1a sub_strat1b Chiral Catalyst strategy1->sub_strat1b sub_strat2a Chiral Auxiliary strategy2->sub_strat2a sub_strat3a Classical Resolution (Diastereomeric Salts) strategy3->sub_strat3a sub_strat3b Enzymatic Resolution strategy3->sub_strat3b sub_strat3c Chiral Chromatography strategy3->sub_strat3c

Caption: Strategies for achieving chirality in the synthesis.

References

Technical Support Center: Resolving Enantiomers of 2-oxo-7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of enantiomers of 2-oxo-7-azabicyclo[2.2.1]heptane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving enantiomers of 2-oxo-7-azabicyclo[2.2.1]heptane?

The most common and effective methods for resolving racemic mixtures of 2-oxo-7-azabicyclo[2.2.1]heptane and its derivatives are:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization.[1][2][3][4]

  • Enzymatic Resolution: This technique utilizes enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer or the product.[5][6][7][8]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase.[9][10][11]

  • Asymmetric Desymmetrization: This approach can be used to synthesize enantiomerically pure products from a meso starting material.[12]

Q2: How do I choose the right resolving agent for diastereomeric salt formation?

Choosing the optimal chiral resolving agent is crucial for successful resolution. For resolving racemic amines like 2-oxo-7-azabicyclo[2.2.1]heptane, chiral acids are commonly used.

Key Considerations:

  • Availability and Cost: Readily available and inexpensive resolving agents such as tartaric acid and its derivatives are often a good starting point.

  • Matching pKa Values: The acidity of the resolving agent should be compatible with the basicity of the amine to ensure salt formation.

  • Crystal Lattice Formation: The combination of the amine and the resolving agent must form a well-defined, crystalline diastereomeric salt that allows for efficient separation through crystallization.

Commonly Used Chiral Acids for Amine Resolution:

  • (+)-Tartaric acid

  • (-)-Dibenzoyltartaric acid

  • (+)-Camphorsulfonic acid

  • (-)-Mandelic acid

A screening of different resolving agents and solvents is often necessary to find the optimal conditions for crystallization.[3]

Q3: What are the advantages of enzymatic resolution?

Enzymatic resolution offers several advantages over classical chemical methods:

  • High Enantioselectivity: Enzymes can exhibit very high selectivity for one enantiomer, often leading to products with high enantiomeric excess (ee).[7]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions (e.g., neutral pH, room temperature), which helps to prevent racemization or degradation of the substrate and product.

  • Environmentally Friendly: Enzymes are biodegradable catalysts, making enzymatic resolutions a greener alternative to some chemical methods.

Troubleshooting Guides

Diastereomeric Salt Resolution
Issue Possible Cause(s) Troubleshooting Steps
No crystal formation - Inappropriate solvent system.- Supersaturation not reached.- The chosen resolving agent does not form a crystalline salt with the racemate.- Screen a variety of solvents with different polarities.- Try solvent mixtures (e.g., ethanol/water, methanol/acetone).- Concentrate the solution slowly.- Cool the solution slowly and/or scratch the inside of the flask.- Try a different chiral resolving agent.
Poor diastereomeric excess (de) after crystallization - Co-crystallization of both diastereomeric salts.- Insufficient difference in solubility between the diastereomers in the chosen solvent.- Recrystallize the obtained salt multiple times.- Optimize the crystallization temperature and cooling rate.- Screen for a different solvent system that provides better solubility differentiation.
Low yield of the desired diastereomeric salt - The desired diastereomer is too soluble in the chosen solvent.- Incomplete salt formation.- Change the solvent to one in which the desired salt is less soluble.- Ensure stoichiometric amounts of the resolving agent are used, or try a slight excess.- Check the pH to ensure salt formation is favored.
Enzymatic Resolution
Issue Possible Cause(s) Troubleshooting Steps
Low or no enzyme activity - Incorrect enzyme for the substrate.- Non-optimal pH or temperature.- Presence of enzyme inhibitors.- Enzyme denaturation.- Screen different types of enzymes (e.g., various lipases).- Optimize the reaction pH and temperature according to the enzyme's specifications.- Ensure all reagents and solvents are of high purity.- Handle and store the enzyme as recommended by the supplier.
Low enantioselectivity (low ee) - The chosen enzyme is not highly selective for the substrate.- Racemization of the substrate or product under the reaction conditions.- Screen other enzymes.- Modify the substrate if possible (e.g., change the protecting group).- Adjust the reaction conditions (pH, temperature, solvent) to minimize racemization.
Slow reaction rate - Low enzyme concentration.- Poor substrate solubility.- Non-optimal reaction conditions.- Increase the enzyme loading.- Add a co-solvent to improve substrate solubility.- Optimize pH and temperature.
Chiral HPLC Separation
Issue Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase.- Screen different types of chiral columns (e.g., polysaccharide-based, protein-based).- Modify the mobile phase composition (e.g., change the ratio of hexane/isopropanol, add an acidic or basic modifier).- A Chiralcel OD-H column with a mobile phase of n-hexane-isopropanol has been shown to be effective for a related compound.[10]
Peak tailing or broadening - Column overload.- Secondary interactions between the analyte and the stationary phase.- Inject a smaller sample volume or a more dilute sample.- Add a modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).
Irreproducible retention times - Changes in mobile phase composition.- Fluctuation in column temperature.- Prepare fresh mobile phase and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.

Quantitative Data Summary

Compound Method Chiral Agent/Enzyme/Column Key Results Reference
(1S,4R)-tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylateAsymmetric Desymmetrization(-)-Sparteine[α]D25: +35.5 (c 1.0, CHCl3)[12]
N-Boc-7-azabicyclo[2.2.1]hept-5-en-2-oneDiastereomeric Salt Formation(R,R)-1,2-diphenylethylenediamineSuccessful resolution to obtain both enantiomers.[13]
(1R, 3S, 4S)-N-tertbutyloxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acidEnzymatic HydrolysisEnzyme that hydrolyzes ester bondsde value: 98.6% - 99.7%[7]
2-azabicyclo[2.2.1]hept-5-en-3-oneChiral HPLCChiralcel OD-HComplete separation of enantiomers.[10]
Methyl N-benzoyl-2-exo-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylateChiral HPLCNot specifiedSuccessful resolution of the racemic mixture.[9]

Experimental Protocols & Workflows

Diastereomeric Salt Resolution Workflow

G racemate Racemic 2-oxo-7-azabicyclo[2.2.1]heptane derivative dissolve Dissolve racemate and resolving agent in solvent racemate->dissolve reagent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) reagent->dissolve solvent Solvent (e.g., Ethanol) solvent->dissolve heat Heat to obtain a clear solution dissolve->heat cool Cool slowly to induce crystallization heat->cool filter Filter to collect diastereomeric salt crystals cool->filter crystals Diastereomerically Pure Salt Crystals filter->crystals filtrate Filtrate containing the other diastereomer filter->filtrate liberate Liberate free amine (e.g., with base) crystals->liberate process_filtrate Process filtrate to recover the other enantiomer filtrate->process_filtrate enantiomer1 Enantiomer 1 liberate->enantiomer1 enantiomer2 Enantiomer 2 process_filtrate->enantiomer2

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic Resolution Workflow

G racemate Racemic Substrate (e.g., N-protected 2-oxo-7-azabicyclo[2.2.1]heptane ester) reaction Incubate at optimal pH and temperature racemate->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction buffer Buffer Solution buffer->reaction mixture Mixture of Product and Unreacted Enantiomer reaction->mixture separation Separation (e.g., Chromatography or Extraction) mixture->separation product Product (Enantiomer 1) separation->product unreacted Unreacted Substrate (Enantiomer 2) separation->unreacted

Caption: Workflow for Enzymatic Resolution.

Chiral HPLC Troubleshooting Logic

G start Poor or No Separation check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp change_csp Try a different CSP (e.g., polysaccharide vs. protein-based) check_csp->change_csp No check_mp Is the mobile phase optimized? check_csp->check_mp Yes change_csp->check_mp change_mp Modify mobile phase (e.g., solvent ratio, additives) check_mp->change_mp No check_conditions Are flow rate and temperature optimal? check_mp->check_conditions Yes change_mp->check_conditions optimize_conditions Adjust flow rate and/or temperature check_conditions->optimize_conditions No success Resolution Achieved check_conditions->success Yes optimize_conditions->success

Caption: Troubleshooting Logic for Chiral HPLC.

References

Technical Support Center: Handling of Air-Sensitive Organometallic Reagents with Lactams

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with air-sensitive organometallic reagents and lactam substrates.

Frequently Asked Questions (FAQs)

Q1: My reaction of an organolithium reagent with a γ-lactam is sluggish and shows low conversion. What are the most common initial checks I should perform?

A1: Sluggish or failed reactions are often due to the deactivation of the highly reactive organometallic reagent. The primary culprits are residual moisture or oxygen in the reaction setup.

  • Glassware and Solvent Purity: Ensure all glassware has been rigorously dried, either in an oven overnight at >125°C or by flame-drying under vacuum.[1][2] Solvents must be anhydrous and degassed. The presence of even trace amounts of water will quench organolithium and Grignard reagents.[3]

  • Inert Atmosphere Integrity: Your reaction must be maintained under a slight positive pressure of a dry, inert gas like argon or nitrogen.[1] Check all seals and joints for leaks. Using a bubbler helps visualize the positive pressure.[1][2] The Schlenk line or glovebox environment should be regularly monitored for oxygen and moisture levels.[4]

  • Reagent Quality: Organometallic reagents degrade over time, especially if handled improperly. It is best practice to titrate the reagent (e.g., using the Gilman double titration method) before use to determine its exact molarity.

Q2: I am observing the formation of multiple byproducts. What are the likely side reactions when treating an N-unsubstituted lactam with a strong organometallic base like n-BuLi?

A2: N-unsubstituted lactams possess an acidic N-H proton. Organometallic reagents like Grignard and organolithium reagents are strong bases and can react vigorously with any available acidic protons.[3]

  • N-H Deprotonation: The most likely side reaction is the deprotonation of the lactam nitrogen. This consumes one equivalent of your organometallic reagent and forms a lithium amide, which may or may not be the desired reactive species.

  • α-Deprotonation (Enolization): The protons on the carbon alpha to the lactam carbonyl are also acidic and can be removed by the organometallic reagent, leading to the formation of an enolate. This also consumes the reagent and prevents the desired nucleophilic addition to the carbonyl group.

  • Solutions: To avoid these issues, consider protecting the lactam nitrogen with a suitable protecting group prior to introducing the organometallic reagent. To minimize enolization, using highly reactive reagents at very low temperatures (e.g., -78 °C) can favor the kinetic pathway of carbonyl addition over deprotonation.

Q3: What is the fundamental difference between using a Schlenk line and a glovebox for these types of reactions?

A3: Both tools are designed to handle air-sensitive compounds by providing an inert atmosphere, but they are suited for different scales and complexities.[4][5]

  • Glovebox: A glovebox provides a fully enclosed working environment filled with an inert gas.[4] It is the ideal method for weighing and handling solids, preparing reaction mixtures, and performing manipulations that are difficult with syringes or cannulas.[6] However, the space is limited, which can restrict the complexity of the apparatus.[5]

  • Schlenk Line: A Schlenk line (or vacuum/inert gas manifold) allows you to perform reactions in standard glassware outside of a glovebox.[6][7] It uses a dual manifold system to switch between vacuum (for removing air) and an inert gas supply.[7] It is highly versatile for a wide range of synthetic setups, including reflux and distillations, and is excellent for handling liquids and solutions via syringe or cannula transfer.[5][6]

Q4: How can I safely transfer a pyrophoric reagent like t-butyllithium from a Sure/Seal™ bottle to my reaction flask?

A4: Transferring pyrophoric reagents requires meticulous care using air-free techniques. The two primary methods are syringe transfer and cannula transfer.

  • Syringe Transfer:

    • First, ensure your syringe and needle are oven-dried and cooled under a stream of inert gas.[1]

    • Purge the syringe multiple times with dry nitrogen or argon.[1]

    • Puncture the septum of the Sure/Seal™ bottle with the needle and also insert a needle connected to an inert gas line to equalize the pressure.

    • Draw the desired volume of reagent into the syringe. Do not pull the plunger back, as this can create leaks; instead, let the positive pressure of the inert gas fill the syringe.[1][8]

    • Expel any gas bubbles back into the bottle and then quickly transfer the reagent to your reaction flask by puncturing its septum.[1][8]

  • Cannula Transfer: For larger volumes, a double-tipped needle (cannula) is safer. One end is inserted into the reagent bottle and the other into the reaction flask. A gentle positive pressure of inert gas is applied to the headspace of the reagent bottle, which slowly pushes the liquid through the cannula into the reaction flask.[6]

Troubleshooting Guides

Table 1: Troubleshooting Low or No Reaction Conversion
Problem Symptom Possible Cause Recommended Solution Citation(s)
No reaction observed, starting materials recovered.Inactive Organometallic Reagent: Reagent degraded due to age, improper storage, or previous exposure to air/moisture.Titrate the reagent before use to confirm its activity. If inactive, obtain a fresh bottle.
Atmospheric Contamination: Trace oxygen or moisture in the reaction vessel is quenching the reagent.Ensure glassware is meticulously oven- or flame-dried. Check all seals and connections on the Schlenk line for leaks. Use properly dried and degassed solvents.[1][3][4]
Incorrect Reagent Stoichiometry: An acidic proton on the lactam (e.g., N-H) is consuming one equivalent of the reagent.Use an additional equivalent of the organometallic reagent or protect the acidic site prior to the reaction.[3]
Reaction starts but does not go to completion.Insufficient Temperature: The activation energy for the desired reaction is not being met.Slowly warm the reaction to the appropriate temperature as determined by literature precedents. Be cautious, as some reactions can become exothermic.
Poor Solubility: The lactam or organometallic species is not fully dissolved at the reaction temperature.Choose a solvent in which all components are soluble at the desired reaction temperature (e.g., THF, diethyl ether).[9]
Table 2: Troubleshooting Poor Product Selectivity
Problem Symptom Possible Cause Recommended Solution Citation(s)
Isolation of enolized/deprotonated starting material.α-Deprotonation Favored: The organometallic reagent is acting as a base rather than a nucleophile. This is common with sterically hindered reagents or substrates.Use a less hindered organometallic reagent. Lower the reaction temperature significantly (-78 °C or below) to favor kinetic nucleophilic addition.[10]
N-H Deprotonation: The lactam nitrogen is unprotected and has an acidic proton.Protect the nitrogen atom with a suitable protecting group (e.g., Boc, Cbz) before introducing the organometallic reagent.[3]
A complex mixture of unidentified products is formed.Reaction Temperature Too High: High temperatures can lead to decomposition of the reagent or product, or initiate alternative reaction pathways.Maintain a controlled, low temperature during the addition of the organometallic reagent.[11][12]
Carbonyl Over-addition: The initial tetrahedral intermediate is unstable and reacts further. (More common with esters/acid chlorides than lactams).This is less common for lactams due to the stability of the amide. However, if observed, use a less reactive organometallic reagent (e.g., an organocuprate).[13]

Key Experimental Protocols

General Protocol: Addition of n-Butyllithium to an N-Protected γ-Lactam

Disclaimer: This is a representative protocol. All procedures involving pyrophoric reagents should be performed by trained personnel in a proper laboratory setting with appropriate safety measures in place.

  • Glassware Preparation: A three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a glass stopper, and a nitrogen inlet adapter connected to a bubbler is assembled. The entire apparatus is either flame-dried under high vacuum and cooled under a positive pressure of argon or oven-dried overnight and assembled hot, then cooled under an argon stream.[1][2]

  • Reaction Setup: The N-protected γ-lactam (1.0 eq) is weighed out in the flask, which is then sealed and subjected to three evacuate-refill cycles on the Schlenk line to ensure an inert atmosphere.[6][7]

  • Solvent Addition: Anhydrous, degassed tetrahydrofuran (THF) is added via a dry syringe to dissolve the lactam. The solution is then cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Transfer and Addition: n-Butyllithium (1.1 eq, 1.6 M in hexanes) is slowly added dropwise to the stirred lactam solution via a dry syringe over 15 minutes.[8] The internal temperature should be monitored to ensure it does not rise significantly.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, it is carefully quenched at -78 °C by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Quenching is exothermic and produces flammable butane gas.

  • Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep prep action action check check outcome outcome A 1. Dry Glassware (Oven/Flame-Dry) B 2. Assemble Apparatus Under Inert Gas A->B C 3. Evacuate/Refill (3 Cycles) B->C D 4. Add Lactam & Anhydrous Solvent C->D E 5. Cool to -78 °C D->E F 6. Add Organometallic Reagent Dropwise E->F G 7. Monitor Reaction (TLC/LCMS) F->G H 8. Quench Reaction (e.g., sat. NH4Cl) G->H Reaction Complete I 9. Extract & Purify H->I J Final Product I->J

Caption: Workflow for a typical air-sensitive organometallic addition to a lactam.

troubleshooting_logic start_node Low/No Conversion question_node question_node cause_node cause_node start start q1 Was reagent titrated? start->q1 q2 Was glassware rigorously dried? q1->q2 Yes c1 Cause: Inactive Reagent q1->c1 No q3 Is an acidic proton present? q2->q3 Yes c2 Cause: H₂O/O₂ Contamination q2->c2 No c3 Cause: Reagent consumed by side reaction q3->c3 Yes

Caption: Logic diagram for troubleshooting a failed organometallic reaction.

reaction_pathways reactants Lactam + Organometallic Reagent (R-M) path_desired Desired Pathway: Nucleophilic Carbonyl Addition reactants->path_desired path_side1 Side Pathway 1: α-Deprotonation reactants->path_side1 path_side2 Side Pathway 2: N-H Deprotonation reactants->path_side2 product_desired Tetrahedral Intermediate → Alcohol Product path_desired->product_desired product_side1 Lactam Enolate path_side1->product_side1 product_side2 Lactam Amide Anion path_side2->product_side2

Caption: Competing reaction pathways for organometallics with lactams.

References

Validation & Comparative

A Comparative Guide to the X-ray Crystal Structure of N-Boc-Protected Azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: The X-ray crystal structure for (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane is not publicly available. This guide provides a detailed analysis of a closely related analogue, tert-Butyl (1SR,2SR,3RS,4RS)-2-{[4-(3-cyclopentylpropyl)phenyl]sulfonyl}-3-[(2-naphthylmethyl)amino]-7-azabicyclo[2.2.1]heptane-7-carboxylate, and compares it with other relevant bicyclic structures to provide insights into the conformational properties of this important chemical scaffold.

The 7-azabicyclo[2.2.1]heptane core is a conformationally constrained proline analogue of significant interest in medicinal chemistry. Its rigid framework allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. The N-Boc protecting group is commonly employed during the synthesis of derivatives targeting a wide range of therapeutic areas. Understanding the solid-state conformation through X-ray crystallography provides invaluable data for structure-based drug design.

This guide presents the crystallographic data for a substituted N-Boc-7-azabicyclo[2.2.1]heptane and compares it with a bicyclic lactone and the parent diazabicyclo[2.2.1]heptane core to highlight key structural features.

Quantitative Crystallographic Data Comparison

The following tables summarize key crystallographic and geometric parameters for the selected compounds.

Table 1: Crystal Data and Structure Refinement Details

ParameterAnalogue: Substituted N-Boc-7-azabicyclo[2.2.1]heptane[1]Comparator 1: tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate[2]Comparator 2: (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide[3][4]
Chemical FormulaC₃₆H₄₂N₂O₄SC₁₀H₁₅NO₄C₅H₁₂N₂²⁺·2Br⁻
Formula Weight ( g/mol )598.79213.23256.02
Crystal SystemMonoclinicMonoclinicOrthorhombic
Space GroupP2₁/nP2₁P2₁2₁2₁
a (Å)12.034(2)6.0710(7)7.8440(4)
b (Å)12.593(3)9.3703(11)8.9205(4)
c (Å)21.685(4)9.3002(10)13.0645(6)
α (°)909090
β (°)98.43(3)100.013(5)90
γ (°)909090
Volume (ų)3252.9(12)521.00(10)914.00(8)
Z424
Temperature (K)Not Reported100(2)Not Reported

Table 2: Selected Bond Lengths and Angles of the Bicyclic Core

FeatureAnalogue: Substituted N-Boc-7-azabicyclo[2.2.1]heptane[1]Comparator 1: tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate[2]Comparator 2: (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide[3][4]
Bridgehead C-N/O Bond Lengths (Å)C1-N7, C4-N7 (Not specified)C1-O2: 1.468(4), C4-N5: 1.474(4)C1-N2, C4-N2, C1-N5, C4-N5 (Varies, ~1.5 Å)
Amide/Lactone C=O Bond Length (Å)N/A (Amine)C3=O3: 1.201(4)N/A
Amide/Lactone C-N/O Bond Length (Å)N/A (Amine)C3-O2: 1.353(4)N/A
Bridgehead C-C-C Angle (°)Not specifiedC2-C1-C6: Not specifiedNot specified
C-N-C Angle in the Bridge (°)Not specifiedN/ANot specified

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction is a standard and powerful technique in chemical analysis. The general workflow is as follows:

  • Crystal Growth: High-quality single crystals of the compound of interest are grown. This is often the most challenging step and can be achieved by methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.[5]

  • Structure Solution: The diffraction data is used to calculate an electron density map of the crystal. The positions of the atoms are determined from this map. This process is typically performed using specialized software.

  • Structure Refinement: The initial atomic model is refined to best fit the experimental diffraction data. This involves adjusting atomic positions, thermal parameters, and other variables to minimize the difference between the observed and calculated structure factors.[5] The quality of the final structure is assessed by parameters such as the R-factor.

Visualizations

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Compound Synthesis purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction data_reduction Data Reduction diffraction->data_reduction solution Structure Solution data_reduction->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Workflow for X-ray Crystal Structure Determination.
Structural Comparison of Bicyclic Cores

structural_comparison target Target Scaffold This compound Features: - Lactam - Boc-protected amine - [2.2.1] bicyclic core analogue Analogue Substituted N-Boc-7-azabicyclo[2.2.1]heptane Features: - Amine (not lactam) - Boc-protected amine - [2.2.1] bicyclic core target->analogue Similar Core comparator1 Comparator 1 tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Features: - Lactone - Boc-protected amine - [2.2.1] bicyclic core target->comparator1 Functional Group Analogy (Lactam vs. Lactone) comparator2 Comparator 2 (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane Features: - Two amine groups - No Boc protection - [2.2.1] bicyclic core target->comparator2 Parent Core Comparison

Logical Comparison of Bicyclic Scaffolds.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the synthesis of enantiomerically pure compounds. An ideal auxiliary should be readily available, easily attached and removed, and, most importantly, provide a high degree of stereochemical control. This guide offers a comparative overview of (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane and other widely used chiral auxiliaries, with a focus on their performance in key asymmetric transformations. While this compound presents a structurally rigid and promising scaffold for asymmetric synthesis, a comprehensive body of research demonstrating its broad applicability and performance as a removable chiral auxiliary in common asymmetric reactions is still emerging. Therefore, this guide will focus on a detailed comparison of well-established and extensively documented chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams, providing a benchmark against which new auxiliaries can be evaluated.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is best assessed by its performance in key asymmetric carbon-carbon bond-forming reactions. The following tables summarize the diastereoselectivity and yields achieved with Evans' oxazolidinones and Oppolzer's sultams in asymmetric alkylation, aldol, and Diels-Alder reactions.

Asymmetric Alkylation of Enolates

Asymmetric alkylation is a fundamental method for the enantioselective synthesis of α-substituted carboxylic acids. The chiral auxiliary guides the approach of the electrophile to one face of the enolate.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans)N-Propionyl imideBenzyl bromide>99:190-95[1]
(S)-4-Benzyl-2-oxazolidinone (Evans)N-Propionyl imideAllyl iodide98:2>90[1]
(1S)-(-)-2,10-Camphorsultam (Oppolzer)N-Propionyl imideMethyl iodide96:485
Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral auxiliaries are instrumental in controlling the formation of new stereocenters.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans)Isobutyraldehyde>99:1 (syn)80-95[1]
(S)-4-Benzyl-2-oxazolidinone (Evans)Benzaldehyde>99:1 (syn)85[2]
(1S)-(-)-2,10-Camphorsultam (Oppolzer)Isobutyraldehyde95:5 (syn)90[3]
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a key transformation for the construction of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDieneDienophileDiastereomeric Ratio (endo:exo)Yield (%)Reference
(1S)-(-)-2,10-Camphorsultam (Oppolzer)CyclopentadieneN-Acryloyl imide>95:5 (endo)80-90[1]
(-)-8-Phenylmenthol5-BenzyloxymethylcyclopentadieneAcrylate esterHigh-[1]

This compound: A Promising but Underexplored Chiral Auxiliary

This compound possesses a rigid bicyclic structure, a key feature for an effective chiral auxiliary, as it limits conformational flexibility and can create a well-defined steric environment to bias the approach of reagents. The lactam functionality provides a site for the attachment of a substrate, and the Boc-protected nitrogen offers a handle for potential modifications.

Despite these promising features, there is a notable lack of published research demonstrating the use of this compound as a removable chiral auxiliary in asymmetric alkylation, aldol, or Diels-Alder reactions. Most of the available literature focuses on its synthesis or its use as a chiral building block within a target molecule rather than as a temporary chiral directing group. Consequently, a direct quantitative comparison of its performance against established auxiliaries like those of Evans and Oppolzer is not currently feasible. Further research is needed to explore the potential of this and related azabicyclic systems as versatile chiral auxiliaries.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and application of chiral auxiliary-mediated reactions.

Asymmetric Alkylation with Evans' Auxiliary

This protocol describes the asymmetric alkylation of an N-propionyl oxazolidinone.[4]

  • Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.) followed by the dropwise addition of propionyl chloride (1.1 eq.). Stir the mixture at 0 °C for 1 hour and then at room temperature for 1 hour. Quench the reaction with water and perform a standard aqueous workup. Purify the N-propionyl oxazolidinone by column chromatography.

  • Enolate Formation and Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq.) dropwise and stir for 30 minutes. Add the electrophile (e.g., benzyl bromide, 1.2 eq.) and continue stirring at -78 °C for 4 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the alkylated product by column chromatography.

  • Auxiliary Cleavage: Dissolve the purified product in a 4:1 mixture of THF and water and cool to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by 0.8 M aqueous lithium hydroxide (2.0 eq.). Stir the mixture vigorously for 2 hours. Quench the excess peroxide with aqueous sodium sulfite. Extract the aqueous layer to recover the chiral auxiliary. Acidify the aqueous layer and extract the desired carboxylic acid.

Asymmetric Diels-Alder Reaction with Oppolzer's Sultam

This protocol outlines the Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl camphorsultam and cyclopentadiene.[5][6]

  • Acylation of the Auxiliary: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq.) dropwise. After 30 minutes, add acryloyl chloride (1.1 eq.) and stir the reaction for 1 hour at -78 °C, then allow it to warm to 0 °C over 1 hour. Quench the reaction with saturated aqueous ammonium chloride.

  • Diels-Alder Reaction: Dissolve the N-acryloyl sultam (1.0 eq.) in anhydrous dichloromethane and cool to -78 °C. Add a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) (1.1 eq.). After stirring for 15 minutes, add freshly distilled cyclopentadiene (3.0 eq.) dropwise. Stir the reaction mixture at -78 °C for 18 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane. Dry the combined organic layers, concentrate, and purify the cycloadduct by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be removed under various conditions, such as reduction with lithium aluminum hydride to afford the corresponding alcohol, or hydrolysis to the carboxylic acid.

Visualizing Asymmetric Synthesis Workflows

Diagrams can effectively illustrate the logical flow and key steps in chiral auxiliary-mediated synthesis.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_end Final Products Chiral Auxiliary Chiral Auxiliary Acylation Acylation Chiral Auxiliary->Acylation Prochiral Substrate Prochiral Substrate Prochiral Substrate->Acylation Chiral Substrate Chiral Substrate Acylation->Chiral Substrate Enolate Formation Enolate Formation Chiral Substrate->Enolate Formation Chiral Enolate Chiral Enolate Enolate Formation->Chiral Enolate Alkylation Alkylation Chiral Enolate->Alkylation Diastereomeric Product Diastereomeric Product Alkylation->Diastereomeric Product Auxiliary Cleavage Auxiliary Cleavage Diastereomeric Product->Auxiliary Cleavage Enantiopure Product Enantiopure Product Auxiliary Cleavage->Enantiopure Product Recovered Auxiliary Recovered Auxiliary Auxiliary Cleavage->Recovered Auxiliary

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Evans_Auxiliary_Stereocontrol cluster_model Stereochemical Model for Evans' Auxiliary N-Acyl Oxazolidinone N-Acyl Oxazolidinone Z-Enolate Formation Z-Enolate Formation N-Acyl Oxazolidinone->Z-Enolate Formation Base (e.g., NaHMDS) Base (e.g., NaHMDS) Base (e.g., NaHMDS)->Z-Enolate Formation Chelated Z-Enolate Chelated Z-Enolate Z-Enolate Formation->Chelated Z-Enolate Steric Shielding Bulky substituent on the auxiliary blocks one face of the enolate. Chelated Z-Enolate->Steric Shielding Electrophile Approach Electrophile Approach Chelated Z-Enolate->Electrophile Approach Diastereoselective Product Diastereoselective Product Electrophile Approach->Diastereoselective Product

Caption: Stereocontrol in alkylation using an Evans' chiral auxiliary.

References

A Comparative Guide to Validating the Enantiomeric Purity of (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Determining the Enantiomeric Purity of a Key Chiral Building Block.

The enantiomeric purity of (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane, a vital chiral building block in the synthesis of numerous pharmaceutical compounds, is a critical quality attribute that can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of the undesired enantiomer can lead to off-target effects or reduced therapeutic activity. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of its enantiomeric purity, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Methods for Enantiomeric Purity

Chiral HPLC is a robust and widely adopted technique for the direct determination of enantiomeric excess (ee). However, other methods such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) also offer viable alternatives, each with distinct advantages and limitations. The choice of method often depends on factors such as sample properties, required sensitivity, and available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Nuclear Magnetic Resonance (NMR) SpectroscopyChiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)
Principle Physical separation of enantiomers on a chiral stationary phase (CSP).[1][2]Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[1]Separation of enantiomers using a supercritical fluid as the mobile phase on a chiral stationary phase.[3][]Separation of volatile enantiomers (often after derivatization) on a chiral capillary column.[3]
Sample Preparation Minimal; dissolution in a suitable solvent.May require the addition of a chiral solvating agent or chemical derivatization.[1]Minimal; dissolution in a suitable solvent.[]Often requires derivatization to increase volatility.
Instrumentation HPLC system with a chiral column, pump, autosampler, and detector (e.g., UV, CD).[5]NMR spectrometer.SFC system with a chiral column, pump, back pressure regulator, and detector (e.g., UV, MS).[3][]Gas chromatograph with a chiral capillary column and detector (e.g., FID, MS).[3]
Advantages Broad applicability, high precision and accuracy, well-established methods for many compound classes.[1][6]Non-destructive, provides structural information, no separation needed.Fast analysis times, lower organic solvent consumption compared to HPLC, suitable for preparative separations.[]High resolution and sensitivity.
Limitations Method development can be time-consuming, requires screening of various CSPs and mobile phases.[7]Lower sensitivity compared to chromatographic methods, potential for signal overlap, availability of suitable chiral auxiliaries.Higher initial instrument cost, less universally available than HPLC.Limited to volatile and thermally stable compounds, derivatization can introduce errors.

Experimental Protocol: Chiral HPLC Method for this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as Chiralcel® OD-H (250 x 4.6 mm, 5 µm), is a primary candidate due to its broad enantioselectivity for a wide range of compounds, including those with carbonyl and amide functionalities.[8]

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is a common choice for normal-phase chiral separations. A starting composition of 80:20 (v/v) n-hexane:IPA is recommended for initial screening.[8] The ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25 °C. Temperature can be varied to improve resolution.[9]

  • Detection: UV detection at 210 nm, where the amide chromophore of the lactam is expected to absorb.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase at a concentration of approximately 1 mg/mL. A racemic standard should also be prepared and injected to confirm the elution order and resolution of the enantiomers.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Workflow for Chiral HPLC Method Development and Validation

The following diagram illustrates the logical workflow for establishing and validating a chiral HPLC method for enantiomeric purity determination.

Chiral_HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis CSP_Selection Select Chiral Stationary Phase (CSP) MP_Screening Screen Mobile Phases (Normal/Reversed) CSP_Selection->MP_Screening Initial Screening Optimization Optimize Conditions (Flow, Temp, Wavelength) MP_Screening->Optimization Fine-tuning Specificity Specificity & Peak Identification Optimization->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy / Recovery Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Prep Sample Preparation Robustness->Sample_Prep Data_Acquisition Data Acquisition Sample_Prep->Data_Acquisition Data_Analysis Data Analysis & ee Calculation Data_Acquisition->Data_Analysis

Caption: Workflow for Chiral HPLC Method Development and Validation.

Alternative Analytical Approaches

For laboratories where chiral HPLC may not be the primary choice, other techniques can be employed:

  • Chiral NMR Spectroscopy: This method relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers in the NMR spectrum.[1] For this compound, a lanthanide-based chiral shift reagent could be explored. While this method is non-destructive, it generally offers lower sensitivity and precision compared to chromatographic techniques.

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and reduced organic solvent consumption.[3][] The same polysaccharide-based chiral stationary phases used in HPLC are often effective in SFC. The mobile phase typically consists of supercritical CO₂ with a small amount of a polar co-solvent like methanol or ethanol.

  • Chiral Gas Chromatography (GC): Due to the relatively low volatility of the target compound, direct analysis by GC is challenging. Derivatization to a more volatile analogue would be necessary, which adds complexity and potential for analytical error.[3]

References

A Comparative Guide to Computational DFT Studies of 7-Azabicyclo[2.2.1]heptane Transition States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azabicyclo[2.2.1]heptane scaffold is a key structural motif in a variety of biologically active compounds and natural products. Understanding the transition states of reactions involving this bicyclic system is crucial for optimizing synthetic routes and designing novel derivatives. This guide provides an objective comparison of computational Density Functional Theory (DFT) studies on the transition states of 7-azabicyclo[2.2.1]heptane, supported by experimental data and detailed methodologies.

Comparison of Computational Approaches for 7-Azabicyclo[2.2.1]heptane Transition States

Computational studies on 7-azabicyclo[2.2.1]heptane have largely focused on elucidating reaction mechanisms, particularly for its formation and subsequent functionalization. DFT calculations have been instrumental in rationalizing experimental outcomes and predicting reactivity.

A central theme in the synthesis of the 7-azabicyclo[2.2.1]heptane core is the base-promoted heterocyclization of substituted cyclohexanes. DFT calculations have been employed to investigate the mechanistic details of these reactions. For instance, studies have explored the effect of the nitrogen-protecting group and the configuration of leaving groups on the reaction outcome.[1][2][3]

Furthermore, the intramolecular free radical reactions leading to 7-azabicyclo[2.2.1]heptane derivatives have been mechanistically analyzed using DFT methods.[4] These computational investigations help in understanding unexpected experimental results and aid in the selection of suitable precursors for successful cyclization.[4]

The following table summarizes key quantitative data from various computational studies on transition states involving the 7-azabicyclo[2.2.1]heptane system and related reactions.

Reaction / ProcessSystemComputational MethodActivation Energy (kcal/mol)Key FindingsReference
Base-Promoted HeterocyclizationN-(cis-3,trans-4-dibromocyclohex-1-yl)carbamatesDFTNot explicitly stated in abstractMechanistic investigation to rationalize the formation of different adducts.[2][3]
Intramolecular Free Radical CyclizationPrecursors to epibatidine analoguesDFTNot explicitly stated in abstractTheoretical findings explain experimental results and guide precursor selection.[4]
Stereoretentive Formation of CyclobutanesBicyclic 5-azabicyclo[2.1.1]hexane, 7-azabicyclo[2.2.1]heptane, etc.DFT16.0 - 17.7 (for related systems)Unveils the mechanism for stereospecific synthesis of cyclobutanes from pyrrolidines.[5]
Base-Catalyzed Hydrolysis7-Azabicyclo[2.2.1]heptane amidesDFTNot explicitly stated in abstractCalculated Gibbs free energies are consistent with experimental findings of resistance to hydrolysis.[6]

Experimental Protocols: Methodologies in DFT Studies

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. The studies on 7-azabicyclo[2.2.1]heptane and related systems have employed a variety of computational methods.

Commonly Used DFT Functionals:

  • B3LYP: A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It often provides a good balance between accuracy and computational cost for organic molecules.

  • M06-2X: A meta-hybrid functional that has shown good performance for main-group thermochemistry and kinetics.[7]

  • BP86: A generalized gradient approximation (GGA) functional that is computationally efficient and can qualitatively describe trends in reaction barriers.[7]

Basis Sets:

  • 6-31G(d): A Pople-style basis set of double-zeta quality that includes polarization functions on heavy atoms. It is a widely used basis set for geometry optimizations of organic molecules.

  • 6-311+G(d,p): A triple-zeta quality basis set that includes diffuse functions and polarization functions on both heavy atoms and hydrogens, generally providing more accurate energies.

Solvation Models:

To account for the effect of the solvent, which can be crucial for reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are often used.

A typical computational protocol for studying a reaction mechanism involving a 7-azabicyclo[2.2.1]heptane derivative would involve:

  • Geometry Optimization: The structures of reactants, products, and transition states are optimized using a chosen DFT functional and basis set.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

Performance of DFT Functionals and Alternative Methods

While DFT is a powerful tool, the choice of functional can significantly impact the results. For pericyclic reactions, which share some similarities with the cyclization reactions forming bicyclic systems, the M06-2X functional has been shown to provide excellent performance.[7] Double-hybrid functionals like B2K-PLYP also perform well.[7] While computationally efficient, GGA functionals like BP86 tend to have higher errors in reaction barrier calculations.[7]

For more accurate benchmark calculations, high-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can be used, though at a much higher computational cost.[7]

Visualizing Reaction Pathways

The following diagrams illustrate key reaction pathways and concepts related to the computational study of 7-azabicyclo[2.2.1]heptane.

G cluster_0 Base-Promoted Heterocyclization Substituted Cyclohexane Substituted Cyclohexane Transition State 1 Transition State 1 Substituted Cyclohexane->Transition State 1 Base 7-Azabicyclo[2.2.1]heptane Derivative 7-Azabicyclo[2.2.1]heptane Derivative Transition State 1->7-Azabicyclo[2.2.1]heptane Derivative

Caption: Generalized pathway for the synthesis of 7-azabicyclo[2.2.1]heptane derivatives.

G cluster_1 Computational Workflow for Transition State Analysis Reactant & Product Structures Reactant & Product Structures Geometry Optimization (DFT) Geometry Optimization (DFT) Reactant & Product Structures->Geometry Optimization (DFT) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Transition State Search Transition State Search Geometry Optimization (DFT)->Transition State Search Single-Point Energy (High-Level) Single-Point Energy (High-Level) Geometry Optimization (DFT)->Single-Point Energy (High-Level) Transition State Search->Frequency Calculation IRC Calculation IRC Calculation Transition State Search->IRC Calculation Transition State Search->Single-Point Energy (High-Level) IRC Calculation->Reactant & Product Structures Thermodynamic Analysis Thermodynamic Analysis Single-Point Energy (High-Level)->Thermodynamic Analysis

Caption: A typical workflow for computational analysis of reaction transition states.

Conclusion

DFT calculations have proven to be an invaluable tool for understanding the transition states and reaction mechanisms involving the 7-azabicyclo[2.2.1]heptane system. By carefully selecting appropriate functionals and basis sets, researchers can gain detailed insights that complement and explain experimental observations. This guide provides a comparative overview to aid researchers in navigating the existing computational literature and in designing their own theoretical investigations into this important class of bicyclic compounds.

References

Endo vs. Exo Isomers of Azabicyclo[2.2.1]heptane: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclic structure of azabicyclo[2.2.1]heptane presents a fascinating scaffold in medicinal chemistry and organic synthesis. The stereochemical orientation of substituents, designated as endo or exo, profoundly influences the molecule's reactivity. This guide provides an objective comparison of the reactivity of endo and exo isomers of azabicyclo[2.2.1]heptane derivatives, supported by experimental data and detailed protocols.

Key Reactivity Differences: Steric Hindrance and Stereoelectronic Effects

The primary factors governing the differential reactivity between endo and exo isomers are steric hindrance and stereoelectronic effects. The concave nature of the bicyclic system means the endo face is significantly more sterically hindered than the exo face. This steric congestion can impede the approach of reagents to an endo substituent or the nitrogen lone pair when it is oriented in the endo position.

Stereoelectronic effects, arising from the specific spatial arrangement of orbitals, also play a crucial role. For instance, the orientation of the nitrogen lone pair in the exo or endo position can affect its availability for reactions such as N-alkylation. Similarly, in reactions involving substituents on the carbon framework, the ability of neighboring bonds to participate in and stabilize transition states (anchimeric assistance) is highly dependent on their exo or endo geometry.

Comparative Reactivity in N-Alkylation

In the absence of direct comparative kinetic data for this specific reaction, we can infer the expected outcome from numerous synthetic procedures that report the formation of exo products preferentially or exclusively in reactions involving the addition of substituents to the azabicyclo[2.2.1]heptane core.

Comparative Reactivity in Solvolysis: An Analogy

The influence of exo versus endo stereochemistry on reactivity is well-documented in the solvolysis of related bicyclo[2.2.1]heptyl systems. For example, the solvolysis of exo-2-tosyloxy-bicyclo[2.2.1]heptane is significantly faster than that of its endo isomer. This rate enhancement is attributed to the anchimeric assistance provided by the C1-C6 sigma bond, which can stabilize the developing positive charge at C2 in the transition state. This interaction is geometrically favorable only for the exo isomer.

Applying this principle to the 7-azabicyclo[2.2.1]heptane system, we can predict that the solvolysis of an exo-2-substituted derivative (e.g., a tosylate) would be substantially faster than that of the corresponding endo isomer. The nitrogen atom at the 7-position can also influence the reaction rate through its electronic effects.

Experimental Protocols

Below are generalized experimental protocols for key reactions discussed. It is important to consult the original literature for specific substrate and reagent quantities, as well as detailed workup and purification procedures.

General Procedure for N-Alkylation of 2-Amino-7-azabicyclo[2.2.1]heptane

This protocol describes a general method for the N-alkylation of a 2-amino-7-azabicyclo[2.2.1]heptane isomer.

Materials:

  • exo- or endo-2-Amino-7-azabicyclo[2.2.1]heptane

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous, non-protic solvent (e.g., acetonitrile, DMF)

  • A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the 2-amino-7-azabicyclo[2.2.1]heptane isomer in the chosen anhydrous solvent under an inert atmosphere, add the non-nucleophilic base.

  • Cool the reaction mixture to an appropriate temperature (e.g., 0 °C or room temperature).

  • Add the alkyl halide dropwise to the stirred reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

General Procedure for Solvolysis of a 2-Tosyloxy-7-azabicyclo[2.2.1]heptane Isomer

This protocol outlines a general method for studying the solvolysis rates of exo- and endo-2-tosyloxy-7-azabicyclo[2.2.1]heptane.

Materials:

  • exo- or endo-2-Tosyloxy-7-azabicyclo[2.2.1]heptane

  • Solvent for solvolysis (e.g., acetic acid, ethanol, water, or a mixture)

  • A non-nucleophilic buffer (e.g., sodium acetate in acetic acid)

  • Titrating agent (e.g., standardized sodium hydroxide solution)

  • Indicator (e.g., phenolphthalein)

Procedure:

  • Prepare a solution of the 2-tosyloxy-7-azabicyclo[2.2.1]heptane isomer in the chosen solvent containing the buffer.

  • Maintain the reaction mixture at a constant temperature in a thermostated bath.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by cooling in an ice bath).

  • Titrate the liberated p-toluenesulfonic acid in each aliquot with the standardized sodium hydroxide solution using a suitable indicator.

  • The rate constant (k) for the first-order reaction can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at infinite time (or after at least 10 half-lives) and Vt is the volume of titrant at time t. The slope of the resulting line will be -k.

Visualizing Reactivity Differences

The following diagrams illustrate the key concepts discussed.

steric_hindrance cluster_exo Exo Isomer cluster_endo Endo Isomer exo_structure Exo-substituted azabicyclo[2.2.1]heptane reagent_exo Reagent reagent_exo->exo_structure Accessible (faster reaction) endo_structure Endo-substituted azabicyclo[2.2.1]heptane reagent_endo Reagent reagent_endo->endo_structure Hindered (slower reaction)

Caption: Steric hindrance in endo vs. exo isomers.

anchimeric_assistance cluster_exo_solvolysis Exo Isomer Solvolysis cluster_endo_solvolysis Endo Isomer Solvolysis exo_start Exo-OTs exo_ts Stabilized Transition State exo_start->exo_ts Anchimeric Assistance exo_product Solvolysis Product exo_ts->exo_product Fast endo_start Endo-OTs endo_ts Unstabilized Transition State endo_start->endo_ts No Assistance endo_product Solvolysis Product endo_ts->endo_product Slow

Caption: Anchimeric assistance in solvolysis.

Conclusion

The stereochemical distinction between endo and exo isomers of azabicyclo[2.2.1]heptane derivatives is a critical determinant of their chemical reactivity. The greater steric accessibility and the potential for favorable stereoelectronic interactions generally render the exo isomers more reactive in a variety of transformations, including N-alkylation and solvolysis. A thorough understanding of these principles is essential for researchers in drug design and synthetic chemistry to predict and control the outcomes of reactions involving this important bicyclic scaffold. Further quantitative studies are warranted to provide precise kinetic data for a broader range of reactions and substitution patterns.

A Comparative Guide to the Biological Activity of (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic structure that has garnered significant interest in medicinal chemistry due to its potential as a core element in the design of novel therapeutic agents. Its constrained conformation allows for the precise spatial orientation of substituents, making it an attractive framework for targeting various biological receptors. This guide provides a comparative analysis of the biological activity of derivatives of this scaffold, with a primary focus on their interactions with nicotinic acetylcholine receptors (nAChRs) and sigma-2 (σ2) receptors. We will compare their performance with alternative scaffolds and provide detailed experimental protocols and supporting data to aid in drug discovery and development efforts.

Comparison of Biological Activity

The biological activity of this compound derivatives has been primarily explored in the context of their modulation of nAChRs and σ2 receptors. The rigid 7-azabicyclo[2.2.1]heptane core serves as a valuable pharmacophore, and modifications at various positions can significantly influence binding affinity and functional activity.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Derivatives of the 7-azabicyclo[2.2.1]heptane scaffold have been extensively investigated as ligands for nAChRs, largely inspired by the potent analgesic properties of epibatidine, a natural product featuring this core structure. The this compound framework provides a key building block for synthesizing analogues with potentially improved therapeutic profiles.

Table 1: Comparison of nAChR Binding Affinities (Ki, nM) of 7-Azabicyclo[2.2.1]heptane Derivatives and Alternative Scaffolds

Compound/ScaffoldDerivativeα4β2 nAChR Ki (nM)α7 nAChR Ki (nM)α3β4 nAChR Ki (nM)
7-Azabicyclo[2.2.1]heptane Epibatidine0.02 - 0.110 - 501 - 5
A-853800.03 - 0.052000 - 500010 - 20
(1R,4S)-7-Boc-2-oxo derivative (hypothetical)Data not availableData not availableData not available
Tropane Tropisetron>10001.5 (agonist)1.8 (antagonist)
ScopolamineLow affinityLow affinityLow affinity
Granatane Granisetron>1000>10000.2 (antagonist)
Isoquinuclidine Varenicline0.15 (partial agonist)0.06 (partial agonist)5.6 (partial agonist)

Note: Data is compiled from various sources and experimental conditions may vary. The entry for the (1R,4S)-7-Boc-2-oxo derivative is hypothetical as specific public data is limited, highlighting a gap in current research.

Sigma-2 (σ2) Receptor Modulation

The σ2 receptor is overexpressed in proliferating cancer cells and is a target for the development of anti-cancer agents. The rigid bicyclic structure of 7-azabicyclo[2.2.1]heptane derivatives makes them promising candidates for selective σ2 receptor ligands.

Table 2: Comparison of σ2 Receptor Binding Affinities (Ki, nM) of 7-Azabicyclo[2.2.1]heptane Derivatives and Alternative Scaffolds

Compound/ScaffoldDerivativeσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1/σ2)
7-Azabicyclo[2.2.1]heptane Analogue 915003542.8
(1R,4S)-7-Boc-2-oxo derivative (hypothetical)Data not availableData not availableData not available
Tropane SM-21120620
Adamantane N-Arylalkyl-2-azaadamantaneHigh affinityLower affinityσ1 selective

Note: Data is compiled from various sources and experimental conditions may vary. The entry for the (1R,4S)-7-Boc-2-oxo derivative is hypothetical, indicating a need for further investigation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are protocols for key experiments cited in the evaluation of these compounds.

Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific nAChR subtype.

Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., HEK293) stably expressing the desired nAChR subtype (e.g., α4β2, α7).

  • Radioligand: A high-affinity radiolabeled ligand for the receptor of interest, such as [³H]-Epibatidine or [³H]-Cytisine.

  • Non-specific Binding Control: A high concentration of a known non-radioactive nAChR ligand (e.g., nicotine or unlabeled epibatidine).

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing salts like NaCl, KCl, CaCl₂, and MgCl₂.

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target nAChR in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.

    • Competition Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Sigma-2 (σ2) Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the σ2 receptor.

Materials:

  • Receptor Source: Rat liver membrane homogenates are a common source for σ2 receptors.

  • Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine) is a commonly used radioligand.

  • Masking Agent: A selective σ1 receptor ligand (e.g., (+)-pentazocine) is used to block binding of the radioligand to σ1 receptors.

  • Non-specific Binding Control: A high concentration of a non-radioactive sigma ligand (e.g., haloperidol).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 8.0.

  • Filtration Apparatus, Scintillation Counter, and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize rat liver tissue in ice-cold assay buffer and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, incubate the membrane homogenate with the radioligand ([³H]-DTG), the σ1 masking agent, and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of haloperidol.

  • Incubation: Incubate at room temperature for a specified time (e.g., 120 minutes).

  • Filtration and Quantification: Similar to the nAChR binding assay, terminate the reaction by rapid filtration and quantify the bound radioactivity.

  • Data Analysis: Calculate specific binding and determine IC50 and Ki values as described for the nAChR assay.

Functional Assay: Calcium Flux Measurement for nAChR Agonists

This cell-based assay measures the functional activity of nAChR agonists by detecting changes in intracellular calcium levels.

Materials:

  • Cell Line: A cell line (e.g., SH-SY5Y or a transfected HEK293 line) endogenously or recombinantly expressing the nAChR subtype of interest.

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES.

  • Fluorescence Plate Reader: A plate reader capable of kinetic fluorescence measurements.

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Compound Addition: Place the plate in the fluorescence plate reader and add varying concentrations of the test compound (agonist).

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • Data Analysis: Plot the change in fluorescence as a function of the agonist concentration to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Functional Assay: Cell Viability for σ2 Receptor Ligands

This assay is used to assess the cytotoxic effects of σ2 receptor ligands, which is often a downstream consequence of σ2 receptor modulation.

Materials:

  • Cell Line: A cancer cell line known to express σ2 receptors (e.g., EMT-6 mouse breast cancer cells or MDA-MB-435 human melanoma cells).

  • Cell Viability Reagent: A reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or resazurin.

  • Plate Reader: A spectrophotometer or fluorometer to measure the product of the viability reagent.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value, representing the concentration that causes 50% inhibition of cell viability.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Channel Opening Agonist Agonist (e.g., 7-azabicyclo[2.2.1]heptane derivative) Agonist->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Sigma2_Receptor_Workflow start Start plate_cells Plate Cancer Cells (e.g., EMT-6) start->plate_cells add_compound Add Test Compound (7-azabicyclo[2.2.1]heptane derivative) plate_cells->add_compound incubate Incubate (e.g., 48 hours) add_compound->incubate add_mts Add MTS Reagent incubate->add_mts measure_abs Measure Absorbance add_mts->measure_abs analyze Analyze Data (Calculate IC50) measure_abs->analyze end End analyze->end Logical_Relationship cluster_derivatives Derivatives cluster_targets Biological Targets scaffold (1R,4S)-7-Boc-2-oxo- 7-azabicyclo[2.2.1]heptane deriv1 R1 Substitution scaffold->deriv1 deriv2 R2 Substitution scaffold->deriv2 deriv3 Other Modifications scaffold->deriv3 nAChR nAChRs deriv1->nAChR sigma2 σ2 Receptors deriv2->sigma2 other_targets Other Targets deriv3->other_targets

A Comparative Guide to the Mass Spectrometry Fragmentation of N-Boc Protected Bicyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of synthetic intermediates. This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of N-Boc (tert-butoxycarbonyl) protected bicyclic amines, focusing on common scaffolds like nortropane and granatane. Understanding these fragmentation patterns is crucial for the unambiguous identification of these compounds in complex reaction mixtures.

Comparative Fragmentation Analysis

The fragmentation of N-Boc protected bicyclic amines in positive-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) is primarily dictated by the fragmentation of the Boc group and the bicyclic amine core. The most characteristic fragmentation of the Boc group involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The bicyclic amine core also undergoes characteristic fragmentation, which can be used to differentiate between different bicyclic systems.

Below is a summary of the expected major fragment ions for two common N-Boc protected bicyclic amines, N-Boc-nortropane and N-Boc-granatane. The relative abundances of these ions can vary depending on the specific instrument and experimental conditions, particularly the collision energy.

Compound Structure Precursor Ion [M+H]+ (m/z) Major Fragment Ions (m/z) Proposed Fragment Structure/Neutral Loss
N-Boc-nortropane8-Azabicyclo[3.2.1]octane, 8-(tert-butoxycarbonyl)-212.16156.12[M+H - C4H8]+ (Loss of isobutylene)
112.11[M+H - C5H9NO2]+ (Loss of Boc group)
96.08[C7H10N]+ (Fragment of the bicyclic core)
N-Boc-granatane9-Azabicyclo[3.3.1]nonane, 9-(tert-butoxycarbonyl)-226.18170.14[M+H - C4H8]+ (Loss of isobutylene)
126.13[M+H - C5H9NO2]+ (Loss of Boc group)
110.10[C8H12N]+ (Fragment of the bicyclic core)

Experimental Protocols

A detailed methodology for the analysis of N-Boc protected bicyclic amines by liquid chromatography-mass spectrometry (LC-MS) is provided below. This protocol can be adapted for specific instruments and analytical needs.[1]

Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of the N-Boc protected bicyclic amines in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solutions with the initial mobile phase to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

Liquid Chromatography (LC) Conditions
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm i.d., 100 mm length, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 8-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.[1]

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).

  • Scan Mode: Full scan MS and product ion scan (MS/MS).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Temperature: 350 - 450 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: For fragmentation of the N-Boc group and the bicyclic core, a collision energy range of 10-40 eV is typically effective. Optimization for each specific compound is recommended.

Fragmentation Pathway Visualization

The following diagrams illustrate the general fragmentation pathways for N-Boc protected bicyclic amines.

M [M+H]+ F1 [M+H - 56]+ (Loss of Isobutylene) M->F1 - C4H8 F2 [M+H - 100]+ (Loss of Boc Group) M->F2 - C5H8O2 F3 Bicyclic Core Fragment F1->F3 - CO2 F2->F3 - H

General fragmentation pathway of N-Boc protected bicyclic amines.

cluster_0 N-Boc-nortropane Fragmentation 212 [C12H22NO2]+ m/z 212 156 [C8H14NO2]+ m/z 156 212->156 - C4H8 112 [C7H14N]+ m/z 112 212->112 - C5H8O2 96 [C7H10N]+ m/z 96 112->96 - H2O

Proposed fragmentation of N-Boc-nortropane.

References

Efficacy of (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane in Total Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The chiral building block, (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane, has emerged as a valuable precursor in the total synthesis of complex natural products and therapeutic agents due to its rigid bicyclic framework and versatile functionality. This guide provides a comparative analysis of its efficacy, primarily focusing on its application in the total synthesis of the potent analgesic, (-)-epibatidine. We will compare a synthetic route employing this building block with prominent alternative strategies, presenting quantitative data, detailed experimental protocols, and visual workflows to offer an objective assessment for researchers, scientists, and drug development professionals.

Comparative Analysis of Synthetic Routes to (-)-Epibatidine

The total synthesis of (-)-epibatidine serves as an excellent case study to evaluate the effectiveness of this compound. We will compare three distinct approaches:

  • Route A: Synthesis via this compound.

  • Route B: The Corey Diels-Alder Approach.

  • Route C: The Tropinone-based Favorskii Rearrangement.

The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiencies.

Parameter Route A: Via this compound Route B: Corey Diels-Alder Approach Route C: Tropinone-based Favorskii Rearrangement
Starting Material N-Boc-pyrrole and a chiral dienophile6-chloropyridine-3-carboxaldehydeN-carbethoxytropinone
Key Transformation Asymmetric Diels-Alder Reaction / ResolutionDiels-Alder CycloadditionFavorskii Rearrangement
Number of Steps ~8-109~6-8
Overall Yield ~15-20%>40%[1]~30-35%
Stereoselectivity High (Enantiomerically pure starting material or resolution)Stereospecific (exo-selective)[1]Racemic product

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of each synthetic route.

G cluster_A Route A: Via this compound cluster_B Route B: Corey Diels-Alder Approach cluster_C Route C: Tropinone-based Favorskii Rearrangement A1 N-Boc-pyrrole A3 Asymmetric Diels-Alder A1->A3 A2 Chiral Dienophile A2->A3 A4 (1R,4S)-7-Boc-2-oxo- 7-azabicyclo[2.2.1]heptane A3->A4 A5 Addition of 2-chloro-5-pyridyl group A4->A5 A6 Reduction & Deprotection A5->A6 A7 (-)-Epibatidine A6->A7 B1 6-chloropyridine- 3-carboxaldehyde B2 α,β-unsaturated ester B1->B2 B3 Diels-Alder with 1,3-butadiene B2->B3 B4 cis-ester adduct B3->B4 B5 Curtius Rearrangement B4->B5 B6 cis-carbamate B5->B6 B7 Halogenation & Cyclization B6->B7 B8 (±)-Epibatidine B7->B8 C1 N-carbethoxytropinone C2 Bromination C1->C2 C3 α-bromoketone C2->C3 C4 Favorskii Rearrangement C3->C4 C5 7-azabicyclo[2.2.1]heptane derivative C4->C5 C6 Side chain installation & Deprotection C5->C6 C7 (±)-Epibatidine C6->C7

Caption: Comparative workflow of three synthetic routes to epibatidine.

Experimental Protocols for Key Experiments

Detailed methodologies for the pivotal transformations in each synthetic route are provided below.

Route A: Key Step - Asymmetric Diels-Alder Reaction

The enantioselective synthesis of the 7-azabicyclo[2.2.1]heptane core is often achieved through a Diels-Alder reaction between N-Boc-pyrrole and a chiral dienophile, followed by resolution or an asymmetric desymmetrization protocol.[2]

  • Reaction: A solution of N-Boc-pyrrole and a chiral dienophile (e.g., di-(l)-menthyl (R)-allene-1,3-dicarboxylate) in a suitable solvent like toluene is heated under an inert atmosphere.

  • Conditions: The reaction mixture is typically heated at temperatures ranging from 80 to 110 °C for 24-48 hours.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the Diels-Alder adduct. Subsequent steps involve reduction and ozonolysis to yield the desired ketone.

Route B: Key Step - Diels-Alder Cycloaddition (Corey Synthesis)

This route features a highly stereospecific Diels-Alder reaction to construct the cyclohexene ring.[1]

  • Reaction: The (Z)-α,β-unsaturated ester derived from 6-chloropyridine-3-carboxaldehyde is reacted with 1,3-butadiene.[1]

  • Conditions: The reaction is typically carried out in a sealed tube at elevated temperatures (e.g., 110 °C) in a non-polar solvent like benzene or toluene.

  • Work-up and Purification: The reaction mixture is concentrated, and the resulting cis-ester adduct is purified by chromatography. This adduct is then carried forward through a series of steps including a Curtius rearrangement to form the 7-azabicyclo[2.2.1]heptane ring system.[1]

Route C: Key Step - Favorskii Rearrangement

This approach utilizes a ring contraction of a tropinone derivative to form the 7-azabicyclo[2.2.1]heptane skeleton.

  • Bromination: N-carbethoxytropinone is treated with a brominating agent such as cupric bromide in a solvent mixture like chloroform and ethyl acetate.

  • Favorskii Rearrangement: The resulting crude α-bromoketone is dissolved in a solvent like dimethyl ether and cooled to 0 °C. A solution of sodium methoxide in DME is added dropwise, and the reaction is allowed to warm to room temperature overnight.[3]

  • Work-up and Purification: The reaction is quenched with water, acidified, and extracted with an organic solvent. The crude product is then purified by column chromatography to yield the 7-azabicyclo[2.2.1]heptane derivative.[3]

Assessment of Efficacy

The choice of synthetic route depends on several factors, including the desired stereochemistry, overall efficiency, and scalability.

  • This compound (Route A) offers a distinct advantage in accessing enantiomerically pure target molecules. While the overall yield may be lower than some alternative routes, the ability to introduce chirality early in the synthesis is a significant benefit for developing stereospecific drugs. The key asymmetric Diels-Alder reaction or the resolution of a racemic intermediate is a critical step that dictates the enantiomeric purity of the final product.

  • The Corey Diels-Alder Approach (Route B) is highly efficient, boasting an impressive overall yield of over 40%.[1] Its stereospecificity in producing the exo-isomer is another major advantage. However, this route initially yields a racemic mixture of epibatidine, which then requires separation.

  • The Tropinone-based Favorskii Rearrangement (Route C) provides a relatively straightforward and efficient method for constructing the 7-azabicyclo[2.2.1]heptane core from a readily available starting material. The main drawback of this approach is the formation of a racemic product, necessitating a subsequent resolution step to obtain the desired enantiomer.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving Bicyclic Lactam Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetics of various reactions where bicyclic lactams act as key intermediates. The focus is on presenting quantitative experimental data, detailed methodologies for key experiments, and visual representations of reaction pathways to aid in research and development.

Section 1: Inhibition of β-Lactamases by Bicyclic Lactam Analogues

Bicyclic compounds, particularly those mimicking the β-lactam core, are potent inhibitors of β-lactamase enzymes, which are a primary cause of bacterial resistance to β-lactam antibiotics. Kinetic analysis of this inhibition is crucial for the development of new antibiotic therapies.

Comparative Kinetic Data for β-Lactamase Inhibitors

The following table summarizes key kinetic parameters for the inhibition of various β-lactamases by different bicyclic lactam analogues.

InhibitorTarget Enzyme (Class)SubstrateKi (μM)kinact/Ki (M-1s-1)IC50 (μM)Reference
SulbactamCTX-M-15 (A)Nitrocefin0.018--[1]
SulbactamSHV-5 (A)Nitrocefin-1,100-[1]
SulbactamTEM-1 (A)Nitrocefin-125-[1]
SulbactamKPC-2 (A)Nitrocefin0.382,400-[1]
SulbactamP. aeruginosa AmpC (C)Nitrocefin430--[1]
SulbactamE. cloacae P99 (C)Nitrocefin120--[1]
SulbactamOXA-23 (D)Nitrocefin130--[1]
Taniborbactam (bicyclic boronate)AmpC (C)-low μM range--
VNRX-5133 (bicyclic boronate)NDM-1 and VIM-2 (B)---0.03–0.1[2]
Avibactam (non-β-lactam)NDM-1 and VIM-2 (B)--->100[2]
CP-45,899S. aureus β-lactamasePenicillin GCompetitive InhibitionLower than clavulanic acid-[3]
CP-45,899E. coli β-lactamasePenicillin GCompetitive InhibitionLower than clavulanic acid-[3]

Note: "-" indicates data not provided in the cited source.

Experimental Protocol: Determining β-Lactamase Inhibition Kinetics

This protocol outlines a general method for determining the inhibition constants (Ki) and IC50 values for a novel bicyclic lactam inhibitor against a specific β-lactamase.

1. Materials and Reagents:

  • Purified β-lactamase (e.g., TEM-1, CTX-M-15)

  • Bicyclic lactam inhibitor

  • Chromogenic β-lactam substrate (e.g., Nitrocefin)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • DMSO for dissolving the inhibitor and substrate

  • 96-well UV-transparent microplates

  • Microplate reader with kinetic measurement capabilities

2. Preparation of Reagents:

  • Enzyme Solution: Reconstitute the lyophilized β-lactamase in the assay buffer to a stock concentration of 1-10 µM. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock to the desired working concentration in the assay buffer.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of the bicyclic lactam inhibitor in DMSO. Create a series of dilutions from this stock solution.

  • Substrate Solution: Prepare a 1-10 mM stock solution of Nitrocefin in DMSO. Further dilute in the assay buffer to a working concentration, typically near the Km of the enzyme for the substrate.

3. Experimental Workflow:

G start Start reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) start->reagents plate Add Enzyme and Inhibitor to 96-well Plate reagents->plate preincubate Pre-incubate Enzyme and Inhibitor plate->preincubate initiate Initiate Reaction with Substrate preincubate->initiate measure Measure Absorbance Kinetically initiate->measure analyze Analyze Data (Calculate IC50/Ki) measure->analyze end End analyze->end

Caption: Experimental workflow for kinetic analysis of β-lactamase inhibition.

4. Data Analysis:

  • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value.

  • To determine the inhibition constant (Ki), perform a series of assays varying both substrate and inhibitor concentrations and analyze the data using the appropriate kinetic models (e.g., Michaelis-Menten for competitive inhibition).

Section 2: Synthesis of Bicyclic Lactams

The formation of bicyclic lactams often proceeds through complex reaction mechanisms where kinetic control dictates the product distribution and stereochemistry.

Staudinger [2+2] Cycloaddition

The Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine to form a β-lactam. The stereoselectivity of this reaction is a result of the competition between the direct ring closure of a zwitterionic intermediate and its isomerization.[4][5]

Factors Influencing Reaction Kinetics and Stereoselectivity:

  • Electronic Effects: Electron-donating substituents on the ketene and electron-withdrawing substituents on the imine accelerate the direct ring closure, favoring the formation of cis-β-lactams. Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow the ring closure, leading to a preference for trans-β-lactams.[4]

  • Solvent Polarity: Polar solvents can stabilize the zwitterionic intermediate, which may promote isomerization and favor the formation of trans-β-lactams. Non-polar solvents, on the other hand, tend to favor the formation of cis-β-lactams.[6]

G cluster_0 Staudinger Reaction Pathway cluster_1 Kinetic Competition ketene_imine Ketene + Imine zwitterion Zwitterionic Intermediate ketene_imine->zwitterion Nucleophilic Attack closure Direct Ring Closure zwitterion->closure k_closure isomerization Isomerization zwitterion->isomerization k_iso cis_lactam cis-β-Lactam closure->cis_lactam isomerized_zwitterion Isomerized Zwitterion isomerization->isomerized_zwitterion trans_lactam trans-β-Lactam isomerized_zwitterion->trans_lactam Ring Closure

Caption: Kinetic competition in the Staudinger synthesis of β-lactams.

Intramolecular Schmidt Reaction

The intramolecular Schmidt reaction is a powerful method for synthesizing bicyclic lactams from azido ketones. The regioselectivity of this reaction is a key consideration and is influenced by the reaction conditions and substrate structure.

Mechanistic Considerations: The reaction proceeds through the formation of an iminodiazonium intermediate, followed by a 1,2-alkyl shift. The regiochemical outcome is determined by a delicate balance between different mechanistic pathways and the stereochemistry of the iminodiazonium salt intermediates.[7] In some cases, the regiochemistry can be controlled by through-space interactions, such as cation-π interactions, which stabilize the transition state leading to the desired bicyclic lactam.[8]

Section 3: Hydrolysis of Bicyclic Lactams

The stability of the bicyclic lactam ring towards hydrolysis is a critical factor, particularly in the context of antibiotic efficacy and the design of stable prodrugs.

Comparative Hydrolysis Kinetics

Kinetic studies on the hydrolysis of various lactams reveal significant differences in their stability.

LactamHydrolysis ConditionRelative ReactivityReference
β-PropiolactamHydroxideBaseline[9]
γ-ButyrolactamHydroxideSlower than β-propiolactam[9]
δ-ValerolactamHydroxideSame as β-propiolactam[9]
β-Lactam AntibioticsHydroxide~1000x more reactive than β-propiolactam[9]
SulbactamTEM-1 β-lactamasekcat/Km ~1,000,000 M-1s-1[10]
SulbactamCTX-M-15 β-lactamasekcat/Km = 470 M-1s-1[10]
Activation Energies for β-Lactam Ring Opening

The activation energy (Ea) provides insight into the energy barrier for the hydrolysis reaction.

ReactionNucleophileEa (kcal/mol)Reference
Benzylpenicillin Ring OpeningHydroxide ion~10[11]
Benzylpenicillin Ring OpeningAmines~15[11]
Benzylpenicillin Ring OpeningThiols~10[11]

This data suggests that under these conditions, hydrolysis and thiolysis of the penicillin β-lactam ring have similar energy barriers, while aminolysis has a significantly higher barrier.[11]

G reactants Bicyclic Lactam + Nucleophile transition_state Tetrahedral Intermediate (Transition State) reactants->transition_state Ea products Ring-Opened Product transition_state->products

Caption: Energy profile for the nucleophilic ring opening of a bicyclic lactam.

References

A Spectroscopic Showdown: Unveiling the Chiral Twins - (1R,4S) vs. (1S,4R)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the enantiomeric pair, (1R,4S)- and (1S,4R)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane, reveals identical spectral properties under standard achiral conditions, with their distinct chirality only manifested through their interaction with plane-polarized light. These valuable chiral building blocks are key intermediates in the synthesis of pharmacologically significant molecules like epibatidine.

As enantiomers, (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane and (1S,4R)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane are non-superimposable mirror images of each other. This fundamental relationship dictates that their physical and spectroscopic properties, such as melting point, boiling point, and spectra from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) recorded in achiral environments, are identical. The differentiation between these two molecules lies in their chiroptical properties, specifically their optical rotation.

Spectroscopic Data Comparison

The expected spectroscopic data for both enantiomers are summarized below. As they are enantiomers, their NMR, IR, and MS spectra are identical in achiral solvents.

Spectroscopic TechniqueThis compound(1S,4R)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane
¹H NMR (in CDCl₃) Identical to (1S,4R) enantiomerExpected signals for the bicyclic core and Boc protecting group.
¹³C NMR (in CDCl₃) Identical to (1S,4R) enantiomerExpected signals for the bicyclic core and Boc protecting group.
IR Spectroscopy Identical to (1S,4R) enantiomerCharacteristic peaks for C=O (ketone and carbamate) and C-N bonds.
Mass Spectrometry Identical to (1S,4R) enantiomerMolecular ion peak corresponding to C₁₁H₁₇NO₃.[1]
Optical Rotation Opposite in sign to (1S,4R) enantiomerOpposite in sign to (1R,4S) enantiomer

Logical Relationship: Enantiomers

The relationship between the two compounds is that of enantiomers, which are non-superimposable mirror images.

enantiomers cluster_1R4S (1R,4S)-enantiomer cluster_1S4R (1S,4R)-enantiomer node_1R4S This compound node_1S4R (1S,4R)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane node_1R4S->node_1S4R mirror plane

Caption: Logical diagram illustrating the enantiomeric relationship.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample (5-10 mg) is dissolved in approximately 0.5 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm). For differentiating the enantiomers, a chiral solvating agent can be added to the NMR tube, which induces diastereomeric interactions leading to separable signals for the two enantiomers.

Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent, as a KBr pellet, or analyzed neat if it is an oil. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Optical Rotation: The optical rotation is measured using a polarimeter. A solution of the compound with a known concentration in a suitable solvent (e.g., chloroform or methanol) is placed in a sample cell of a defined path length. The rotation of the plane of plane-polarized light (usually at the sodium D-line, 589 nm) by the solution is measured at a specific temperature. The specific rotation [α] is then calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Experimental Workflow for Chiral Discrimination

The differentiation of the enantiomers requires a specific workflow that employs a chiral agent.

chiral_discrimination_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis racemic_mixture Racemic Mixture of (1R,4S) and (1S,4R) Enantiomers nmr_tube Mix in NMR Tube with Deuterated Solvent racemic_mixture->nmr_tube chiral_agent Chiral Solvating Agent (e.g., Pirkle's alcohol) chiral_agent->nmr_tube diastereomeric_complexes Formation of Diastereomeric Complexes (transient) nmr_tube->diastereomeric_complexes nmr_spectrometer ¹H NMR Spectrometer separate_signals Observation of Separate Signals for each Enantiomer nmr_spectrometer->separate_signals diastereomeric_complexes->nmr_spectrometer

Caption: Workflow for NMR-based chiral discrimination.

References

Safety Operating Guide

Navigating the Disposal of (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents like (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including a detailed operational plan for the proper disposal of this compound, aligning with best practices in laboratory operations.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves for integrity before use.

  • Body Protection: A laboratory coat or other suitable protective clothing should be worn to prevent skin contact.[1][2]

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.[3]

All handling of this compound for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust formation.[3] Absorb solutions with an inert material like vermiculite or sand.

  • Collection: Place the contained waste into a suitable, sealed, and clearly labeled container for disposal.[3][4]

  • Decontamination: Clean the spill area thoroughly. Dispose of all contaminated cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5][6]

  • Waste Identification and Segregation:

    • This compound should be treated as hazardous chemical waste.[5][7]

    • Segregate the waste from incompatible materials. For instance, store it separately from strong acids, bases, and oxidizing agents to prevent potentially violent reactions.[8][9]

  • Containerization:

    • Place the waste in a designated, compatible, and leak-proof container.[7][8] Ensure the container is in good condition and has a secure screw cap.[8]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[9]

    • The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).[9]

    • Indicate the date when the waste was first added to the container.[5]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7][8]

    • The SAA must be at or near the point of generation and inspected weekly for leaks.[8]

    • Store in a cool, dry, and well-ventilated location away from heat or ignition sources.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[4][5]

    • Provide an accurate chemical name and quantity on the waste manifest. The ultimate disposal method will likely be incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Quantitative Data Summary

While specific experimental data for this exact compound is limited, the table below summarizes key information relevant to its handling and disposal, based on closely related compounds and general chemical principles.

PropertyValue/InformationSource
CAS Number 163513-98-2[10]
Appearance Likely a white to off-white solidGeneral
Storage Temperature 2-8°C, in a dry, sealed container[11]
Disposal Method Incineration via a licensed waste disposal service[3]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Chemical Waste ppe->classify container Select Compatible, Leak-Proof Waste Container classify->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Start Date container->labeling storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) labeling->storage inspection Weekly Inspection of SAA for Leaks storage->inspection contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs pickup Arrange for Waste Pickup and Manifesting contact_ehs->pickup end_point Final Disposal by High-Temperature Incineration pickup->end_point

Disposal Workflow Diagram

By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety, handling, and disposal information for (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are based on best practices for handling structurally similar Boc-protected heterocyclic compounds and general laboratory safety principles. A thorough risk assessment should be conducted by researchers before commencing any work.

Core Safety and Handling Summary

When handling this compound, a comprehensive approach to personal protective equipment (PPE) is paramount to ensure personnel safety. Based on data from analogous compounds, this chemical may cause skin, eye, and respiratory irritation.[1] Therefore, appropriate engineering controls and personal protective measures must be implemented.

Key safety protocols include:

  • Handling the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][3]

  • Avoiding direct contact with skin and eyes.[4]

  • Preventing the formation of dust or aerosols during handling.[2][4]

  • Ensuring an emergency shower and eyewash station are readily accessible.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[2][3]Protects against splashes and airborne particles.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, >0.11 mm thickness).[2][3]Prevents skin contact with the chemical.[2]
Skin and Body Protection Laboratory coat and long-sleeved clothing.[2]Minimizes the risk of skin exposure to spills.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.[2][4] A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[3]Avoids inhalation of any potential vapors, dust, or aerosols.[2]

Operational and Disposal Plans

A systematic workflow is essential for the safe handling and disposal of this compound. Adherence to these procedural steps will minimize exposure and mitigate potential hazards.

Diagram: Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials & Reagents prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe handle_compound Handle Compound (Weigh, Transfer, React) don_ppe->handle_compound Proceed to Handling decontaminate Decontaminate Surfaces & Glassware handle_compound->decontaminate Complete Experiment segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A workflow diagram outlining the key steps for the safe handling of this compound.

Experimental Protocols

Step-by-Step Handling Protocol:

  • Preparation and Area Setup:

    • Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[2]

    • Verify that an emergency shower and eyewash station are readily accessible.[2]

    • Assemble all necessary equipment and reagents.[2]

  • Donning Personal Protective Equipment (PPE):

    • Put on a laboratory coat, ensuring it is fully buttoned.[2]

    • Wear safety glasses with side shields or chemical safety goggles.[2]

    • Don chemical-resistant gloves (nitrile is a suitable option).[2] Inspect gloves for any tears or perforations before use.

  • Handling the Compound:

    • Handle this compound in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.[2]

    • Avoid direct contact with skin and eyes.[4]

    • Prevent the formation of dust or aerosols during handling.[2] If the compound is a solid, weigh it carefully.

    • Use non-sparking tools if the compound is determined to be flammable.[4]

  • After Handling:

    • After handling, wash hands thoroughly with soap and water.[2][3]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan:

Chemical waste containing this compound must be handled as hazardous waste.

  • Waste Segregation:

    • Collect all waste materials, including contaminated gloves, wipes, and disposable labware, in a designated and clearly labeled hazardous waste container.[2]

  • Container Management:

    • Keep the waste container securely closed when not in use.[2]

    • Store the waste container in a designated secondary containment area.[2]

  • Disposal:

    • Dispose of the chemical waste through your institution's authorized hazardous waste disposal program.[2] Do not let the chemical enter drains.[4]

Diagram: PPE Selection Logic

cluster_protection Required Personal Protective Equipment cluster_conditions Additional Precautions start Start: Handling (1R,4S)-7-Boc-2-oxo-7-azabicyclo [2.2.1]heptane eye_protection Eye Protection: Safety Goggles/Glasses start->eye_protection Always Required hand_protection Hand Protection: Chemical-Resistant Gloves start->hand_protection Always Required body_protection Body Protection: Lab Coat start->body_protection Always Required respiratory_protection Respiratory Protection: Fume Hood start->respiratory_protection Always Required end Proceed with Caution eye_protection->end hand_protection->end body_protection->end aerosol_risk Risk of Dust/Aerosol? respiratory_protection->aerosol_risk respirator Use NIOSH-Approved Respirator aerosol_risk->respirator Yes aerosol_risk->end No respirator->end

Caption: A logical diagram illustrating the selection process for appropriate PPE based on handling conditions.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.